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Core Science & Biosynthesis

Foundational

3-Ethoxy-1,2-propanediol-d5: Structural Dynamics, Physicochemical Properties, and Analytical Applications

Executive Summary In the realm of modern pharmacokinetics and trace-level environmental analysis, the precision of mass spectrometry is heavily reliant on the quality of internal standards. 3-Ethoxy-1,2-propanediol-d5 is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of modern pharmacokinetics and trace-level environmental analysis, the precision of mass spectrometry is heavily reliant on the quality of internal standards. 3-Ethoxy-1,2-propanediol-d5 is the stable isotopically labeled (SIL) analog of 3-ethoxy-1,2-propanediol, a short-chain aliphatic ether solvent of glycerol[1]. By substituting five hydrogen atoms with deuterium on the ethyl moiety, this compound achieves a +5 Da mass shift. This whitepaper provides an in-depth technical analysis of its chemical architecture, physicochemical properties, synthesis pathways, and field-proven methodologies for its deployment as a self-validating internal standard in LC-MS/MS workflows.

Chemical Structure and Isotopic Architecture

3-Ethoxy-1,2-propanediol (also known as glycerol α -ethyl ether) is characterized by its ether and alcohol functional groups, rendering it a highly polar, water-miscible solvent[2],[3]. In its deuterated form, 3-Ethoxy-1,2-propanediol-d5 , the ethyl group is fully deuterated ( −C2​D5​ ).

The structural formula is CD3​-CD2​-O-CH2​-CH(OH)-CH2​OH .

The strategic placement of the deuterium atoms on the ethyl chain rather than the glycerol backbone ensures that the isotopic label is non-exchangeable in aqueous biological matrices. This stability is paramount; if deuterium were placed on the hydroxyl groups, rapid hydrogen-deuterium (H/D) exchange with the solvent would occur, erasing the mass shift and invalidating the standard[4].

Physicochemical Properties

The deuteration of the ethyl group minimally impacts the bulk macroscopic properties of the compound but introduces critical micro-variations, such as a slight increase in density and a distinct shift in mass-to-charge ( m/z ) ratio. The compound remains a viscous, stable, water-absorbing liquid[1].

Quantitative Data Comparison
Property3-Ethoxy-1,2-propanediol (Unlabeled)3-Ethoxy-1,2-propanediol-d5
CAS Number 1874-62-0[2]N/A (Isotopically Labeled)
Molecular Formula C5​H12​O3​ [1] C5​H7​D5​O3​
Molar Mass 120.147 g/mol [1]125.18 g/mol
Density (25 °C) 1.063 g/mL[1] 1.107 g/mL (Isotope effect)
Boiling Point 222 °C[1],[5] 222 °C
Flash Point 110 °C - 113 °C[1],[5] 110 °C
Refractive Index 1.441[1] 1.441
Solubility Miscible in water, ethanol[1]Miscible in water, ethanol

Synthesis and Deuteration Strategy

The synthesis of 3-ethoxy-1,2-propanediol-d5 requires strict regiochemical control to ensure the ether linkage occurs exclusively at the α -position (sn-1 or sn-3) of the glycerol backbone. The most efficient route involves the regioselective ring-opening of an epoxide.

Synthesis A Glycidol (2,3-epoxy-1-propanol) C Acid/Base Catalysis (Regioselective Ring Opening) A->C B Ethanol-d5 (CD3CD2OH) B->C D 3-Ethoxy-1,2-propanediol-d5 (Target Compound) C->D

Fig 1: Regioselective synthesis pathway of 3-Ethoxy-1,2-propanediol-d5 via epoxide ring opening.

Mechanistic Causality: Glycidol is utilized as the precursor because the pre-existing stereocenter and epoxide ring provide a highly reactive electrophilic site. Ethanol-d5 acts as the nucleophile. Under controlled basic conditions, the nucleophilic attack occurs preferentially at the less sterically hindered terminal carbon of the epoxide, yielding the desired 1-O-alkylated product (3-ethoxy-1,2-propanediol-d5) with high purity, avoiding the formation of the 2-O-alkylated isomer.

Analytical Applications: The Role of the Deuterated Internal Standard

In mass spectrometry, biological matrices (e.g., plasma, urine) contain endogenous compounds that co-elute with the target analyte, causing severe ion suppression or enhancement in the Electrospray Ionization (ESI) source.

By utilizing 3-Ethoxy-1,2-propanediol-d5 as an internal standard, analysts create a self-validating system . Because the d5-variant shares the exact physicochemical properties (lipophilicity, pKa) as the unlabeled analyte, it co-elutes chromatographically. Consequently, both molecules experience the exact same matrix environment in the ESI source. Any signal suppression affecting the analyte proportionally affects the d5-standard, allowing the ratio of their peak areas to remain perfectly linear and accurate. The +5 Da mass shift ensures there is zero isotopic cross-talk between the two MRM channels.

Experimental Protocol: LC-MS/MS Quantification Workflow

The following protocol outlines a robust, step-by-step methodology for extracting and quantifying 3-ethoxy-1,2-propanediol from biological matrices using its d5-analog.

Workflow cluster_0 Sample Preparation cluster_1 Instrumental Analysis N1 Biological Matrix (Plasma/Urine) N2 Spike Internal Standard (3-Ethoxy-1,2-propanediol-d5) N1->N2 N3 Liquid-Liquid Extraction (LLE) N2->N3 N4 LC Separation (C18 Column) N3->N4 Extract Transfer N5 ESI-MS/MS (MRM Mode) N4->N5 N6 Quantification & Data Analysis N5->N6

Fig 2: LC-MS/MS quantification workflow utilizing the d5-labeled internal standard.

Step-by-Step Methodology

Step 1: Sample Aliquoting and Spiking

  • Action: Transfer 100 µL of biological matrix into a 1.5 mL microcentrifuge tube. Spike with 10 µL of 3-Ethoxy-1,2-propanediol-d5 working solution (100 ng/mL in water).

  • Causality: Spiking the SIL internal standard prior to any manipulation guarantees that volumetric losses or extraction inefficiencies downstream are proportionally experienced by both the analyte and the standard, ensuring absolute recovery correction.

Step 2: Liquid-Liquid Extraction (LLE)

  • Action: Add 500 µL of ethyl acetate. Vortex aggressively for 5 minutes, then centrifuge at 14,000 x g for 10 minutes at 4 °C.

  • Causality: Ethyl acetate is selected due to its optimal polarity for partitioning the polar ether-diol into the organic phase while precipitating proteins and leaving highly polar endogenous salts in the aqueous phase. Centrifugation at 4 °C prevents the volatilization of the short-chain ether.

Step 3: Solvent Evaporation and Reconstitution

  • Action: Transfer 400 µL of the organic supernatant to a clean autosampler vial. Evaporate to dryness under a gentle stream of nitrogen at room temperature. Reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water).

  • Causality: Nitrogen evaporation must be performed at room temperature (not elevated) to prevent the loss of the semi-volatile analyte. Reconstitution in the aqueous mobile phase ensures tight peak focusing at the head of the reversed-phase LC column.

Step 4: LC-MS/MS Analysis

  • Action: Inject 5 µL onto a C18 reversed-phase column. Elute using a gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B). Monitor via ESI+ in Multiple Reaction Monitoring (MRM) mode.

  • Causality: The C18 stationary phase provides sufficient hydrophobic retention for the ethyl moiety. Formic acid acts as a crucial proton source, significantly enhancing the [M+H]+ ion yield in the ESI source, driving the assay's sensitivity down to trace levels.

Safety, Handling, and Storage

While deuteration does not alter the toxicological profile of the compound, standard laboratory safety protocols for aliphatic ethers must be strictly enforced.

  • Hazard Classification: The compound is classified as an organic irritant. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[5].

  • Handling Precautions: Wear protective gloves, clothing, and eye protection (P280). Avoid breathing vapors (P261)[5]. In case of contact with eyes, rinse immediately with plenty of water[1].

  • Storage Conditions: The compound is highly hygroscopic. It must be stored in an airtight container in a refrigerator (2-8 °C) under an inert atmosphere (e.g., Argon or Nitrogen) to prevent moisture absorption and oxidative degradation[1].

References

  • China 3-ethoxy-1- 2-propanediol(CAS#1874-62-0) Manufacturer and Supplier | Xinchem. xinchem.com.
  • CAS 1874-62-0: 3-Ethoxy-1,2-propanediol | CymitQuimica. cymitquimica.com.
  • 3-Ethoxypropane-1,2-diol;propane-1,2-diol | C8H20O5 - PubChem. nih.gov.
  • Safety Data Sheet: 3-Ethoxy-1,2-propanediol - Chemos GmbH&Co.KG. chemos.de.
  • Buy Tributyrin-d5 (EVT-1498344) - EvitaChem. evitachem.com.

Sources

Exploratory

3-Ethoxy-1,2-propanediol-d5 exact mass and isotopic distribution

An In-Depth Technical Guide to the Exact Mass and Isotopic Distribution of 3-Ethoxy-1,2-propanediol-d5 Introduction In modern drug discovery and development, isotopically labeled compounds are indispensable tools. Deuter...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Exact Mass and Isotopic Distribution of 3-Ethoxy-1,2-propanediol-d5

Introduction

In modern drug discovery and development, isotopically labeled compounds are indispensable tools. Deuterium (²H or D), a stable isotope of hydrogen, is frequently incorporated into drug candidates and metabolites to investigate their absorption, distribution, metabolism, and excretion (ADME) properties. The increased mass of deuterium can alter metabolic pathways, a phenomenon known as the kinetic isotope effect, which provides valuable insights into drug metabolism. Furthermore, deuterated compounds serve as ideal internal standards for quantitative bioanalysis by mass spectrometry, offering a high degree of chemical similarity to the analyte but with a distinct mass-to-charge ratio (m/z).

3-Ethoxy-1,2-propanediol is a glycerol derivative used as a solvent in various industries, including pharmaceuticals and cosmetics.[1] This guide provides a comprehensive technical overview of its deuterated analog, 3-Ethoxy-1,2-propanediol-d5. We will delve into the core physicochemical properties, theoretical exact mass, and isotopic distribution of this labeled compound. Additionally, this whitepaper presents a detailed, field-proven protocol for the experimental verification of these properties using high-resolution mass spectrometry (HRMS), providing researchers, scientists, and drug development professionals with the foundational knowledge required for its accurate identification and application.

Section 1: Physicochemical Properties and Exact Mass

The introduction of five deuterium atoms significantly alters the mass of the parent molecule. Understanding this change is fundamental for mass spectrometry-based applications.

Parent Compound: 3-Ethoxy-1,2-propanediol The non-deuterated form of the compound has the following properties:

  • Molecular Formula: C₅H₁₂O₃[2][3]

  • Average Molecular Weight: 120.15 g/mol [1][3]

  • Monoisotopic Mass: 120.078644 Da[3][4]

  • CAS Number: 1874-62-0[2][5]

Isotopically Labeled Compound: 3-Ethoxy-1,2-propanediol-d5 For the purpose of this guide, we will assume the five deuterium atoms are located on the propanediol backbone, a common labeling pattern for metabolic stability studies.

  • Molecular Formula: C₅H₇D₅O₃ (or C₅H₇²H₅O₃)

The exact mass is a critical parameter in high-resolution mass spectrometry. It is the calculated mass of a molecule based on the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁶O, ¹⁴N). For our deuterated molecule, the exact mass is calculated using the monoisotopic masses of the constituent atoms, including deuterium (²H).

The monoisotopic mass is the sum of the masses of the principal isotopes of the atoms in a molecule. Using a high-resolution mass calculator, we can determine the precise theoretical mass of 3-Ethoxy-1,2-propanediol-d5.[6][7]

Property3-Ethoxy-1,2-propanediol3-Ethoxy-1,2-propanediol-d5
Molecular FormulaC₅H₁₂O₃C₅H₇D₅O₃
Average Molecular Weight120.15 g/mol ~125.18 g/mol
Monoisotopic Mass 120.078644 Da 125.110003 Da

Table 1: Comparison of key physicochemical properties between the non-labeled and deuterated compound. The monoisotopic mass for the d5 variant was calculated using a standard isotopic mass calculator.

Section 2: Theoretical Isotopic Distribution

Beyond the monoisotopic mass, the isotopic distribution pattern provides a unique fingerprint for a molecule. This pattern arises from the natural abundance of heavier isotopes, primarily ¹³C (~1.1%) and ¹⁸O (~0.2%). In our deuterated compound, the presence of five deuterium atoms will be the most significant feature, but the contributions from other natural isotopes create a predictable cluster of peaks (M, M+1, M+2, etc.).

This distribution is crucial for confirming the elemental composition of an unknown or for verifying the successful incorporation of isotopes in a labeled compound. The theoretical distribution for C₅H₇D₅O₃ can be calculated using specialized software or online tools.[6]

Mass (Da)Relative Abundance (%)Isotopic Peak
125.110003100.00M
126.1133585.86M+1
127.1141380.38M+2

Table 2: Calculated theoretical isotopic distribution for 3-Ethoxy-1,2-propanediol-d5 (C₅H₇D₅O₃). The M peak represents the molecule containing only the most abundant isotopes (¹²C, ¹H, ²H, ¹⁶O). The M+1 and M+2 peaks arise from the presence of one or two heavier isotopes (e.g., ¹³C, ¹⁸O), respectively.

Section 3: Experimental Determination by High-Resolution Mass Spectrometry

To experimentally verify the theoretical mass and isotopic distribution, a high-resolution mass spectrometer, such as an Orbitrap or Time-of-Flight (TOF) instrument, is required.[8][9] Electrospray Ionization (ESI) is an ideal soft ionization technique for this molecule, as it tends to produce intact protonated molecules, [M+H]⁺, with minimal fragmentation.[10][11]

Principle of the Experiment

The core of this experiment is to ionize the 3-Ethoxy-1,2-propanediol-d5 molecules and measure their mass-to-charge ratio (m/z) with very high precision.

  • Ionization: ESI in positive ion mode is chosen because the ether and hydroxyl groups on the molecule can readily accept a proton to form a stable cation, [C₅H₇D₅O₃+H]⁺. This process involves creating charged droplets from the sample solution, which then shrink through solvent evaporation until gas-phase ions are released.[12][13]

  • Mass Analysis: An Orbitrap mass analyzer traps the ions in an electrostatic field and measures the frequency of their orbital motion. This frequency is inversely proportional to the square root of their m/z, allowing for extremely accurate mass determination (< 5 ppm).[8][14]

Detailed Experimental Protocol

1. Materials and Reagents

  • 3-Ethoxy-1,2-propanediol-d5 standard

  • LC-MS grade Methanol (Solvent A)

  • LC-MS grade Water (Solvent B)

  • LC-MS grade Formic Acid (0.1%)

  • Calibrant solution appropriate for the mass spectrometer (e.g., Pierce™ LTQ Velos ESI Positive Ion Calibration Solution)

2. Sample Preparation

  • Rationale: A simple dilution is sufficient for direct infusion analysis. The goal is to achieve a concentration that provides a stable and strong ion signal without causing detector saturation.

  • Step 1: Prepare a stock solution of 3-Ethoxy-1,2-propanediol-d5 at 1 mg/mL in Methanol.

  • Step 2: Create a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL in a 50:50 Methanol:Water solution containing 0.1% formic acid. The formic acid aids in the protonation of the analyte, enhancing the [M+H]⁺ signal.

3. Instrumentation and Parameters (Example: Thermo Scientific™ Orbitrap™ Mass Spectrometer)

  • Rationale: The parameters are chosen to maximize sensitivity for small molecules while achieving the high resolution necessary to resolve the isotopic peaks and determine the exact mass accurately.[14][15]

  • Step 1 (Instrument Calibration): Before analysis, calibrate the mass spectrometer according to the manufacturer's instructions using the appropriate calibration solution. This ensures high mass accuracy.

  • Step 2 (Infusion Setup): Infuse the working solution directly into the ESI source using a syringe pump at a low flow rate (e.g., 5-10 µL/min). This provides a continuous and stable ion beam.

  • Step 3 (Mass Spectrometer Settings):

    • Ionization Mode: ESI Positive

    • Source Voltage: 3.5 kV

    • Capillary Temperature: 275 °C

    • Sheath Gas Flow Rate: 10 (arbitrary units)

    • Scan Range (m/z): 50–500

    • Analyzer: Orbitrap

    • Resolution: 120,000 FWHM @ m/z 200[15]

    • AGC Target: 1e5[15]

    • Max Injection Time: 50 ms[15]

4. Data Acquisition and Processing

  • Step 1: Acquire data for several minutes to obtain an averaged spectrum with a high signal-to-noise ratio.

  • Step 2: Use the instrument's software (e.g., Thermo Scientific™ Xcalibur™) to process the raw data.

  • Step 3: Identify the m/z of the monoisotopic peak for the protonated molecule, [M+H]⁺.

  • Step 4: Analyze the isotopic cluster and compare the measured relative abundances to the theoretical values.

Section 4: Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol for determining the exact mass and isotopic distribution of 3-Ethoxy-1,2-propanediol-d5.

G cluster_prep 1. Sample Preparation cluster_analysis 2. HRMS Analysis cluster_data 3. Data Interpretation cluster_validation 4. Validation A Prepare 1 mg/mL Stock Solution in MeOH B Dilute to 1-10 µg/mL in 50:50 MeOH:H₂O + 0.1% FA A->B Dilution D Infuse Sample via Syringe Pump (5-10 µL/min) B->D C Calibrate Mass Spectrometer E Acquire Data (Orbitrap, >100k Resolution) D->E ESI+ Ionization F Process Raw Data (Instrument Software) E->F G Determine Experimental Exact Mass of [M+H]⁺ F->G H Analyze Isotopic Distribution Pattern G->H I Calculate Mass Error (< 5 ppm) G->I J Compare Experimental vs. Theoretical Isotope Abundance H->J K Confirm Elemental Composition: C₅H₈D₅O₃⁺ I->K J->K

Caption: Workflow for the experimental determination of exact mass and isotopic distribution.

Section 5: Data Interpretation and Validation

1. Exact Mass Confirmation The primary validation step is to compare the experimentally measured mass of the protonated ion with its theoretical value. The mass of a proton is 1.007276 Da.

  • Theoretical [M+H]⁺ Mass: 125.110003 Da (Analyte) + 1.007276 Da (Proton) = 126.117279 Da

The mass error, typically expressed in parts per million (ppm), is calculated as follows:

Mass Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] * 1,000,000

A mass error of less than 5 ppm is considered confirmation of the elemental composition.[9] This high degree of accuracy allows for the confident assignment of the molecular formula C₅H₇D₅O₃ to the observed ion.

2. Isotopic Pattern Validation The second validation step involves comparing the observed isotopic pattern with the theoretical distribution (Table 2). The relative intensities of the M+1 and M+2 peaks in the experimental spectrum should closely match the calculated values. This comparison serves as a self-validating system, confirming not only the elemental composition but also the successful incorporation of the five deuterium atoms. Significant deviations could indicate an incomplete labeling reaction or the presence of impurities.

Conclusion

The precise determination of the exact mass and isotopic distribution is a cornerstone of modern chemical analysis, particularly in fields reliant on isotopically labeled standards. For 3-Ethoxy-1,2-propanediol-d5, the theoretical monoisotopic mass is 125.110003 Da . This guide has outlined a robust, step-by-step protocol using direct infusion ESI-HRMS to experimentally verify this value and the compound's unique isotopic fingerprint. By adhering to this methodology, researchers can ensure the identity and purity of their labeled standards, leading to more accurate and reliable results in downstream applications such as pharmacokinetic studies and quantitative bioanalysis.

References

Sources

Foundational

A Comprehensive Technical Guide to the Mechanism of Deuterium Labeling in 3-Ethoxy-1,2-propanediol-d5

For Researchers, Scientists, and Drug Development Professionals Abstract Deuterium-labeled compounds are indispensable tools in pharmaceutical research, aiding in the elucidation of metabolic pathways, reaction mechanism...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deuterium-labeled compounds are indispensable tools in pharmaceutical research, aiding in the elucidation of metabolic pathways, reaction mechanisms, and serving as internal standards for quantitative analysis.[1][2] This in-depth technical guide provides a comprehensive overview of the synthesis and, critically, the underlying mechanism of deuterium labeling in 3-Ethoxy-1,2-propanediol-d5. As a Senior Application Scientist, this document synthesizes established chemical principles with practical, field-proven insights to deliver a self-validating and authoritative resource. We will explore a highly plausible and efficient synthetic route, detail the mechanistic steps of deuterium incorporation, provide robust analytical methodologies for characterization, and present detailed experimental protocols.

Introduction: The Significance of Deuterium-Labeled Compounds

The substitution of hydrogen with its stable, heavier isotope, deuterium, imparts a kinetic isotope effect that can significantly alter the rate of chemical reactions, particularly those involving C-H bond cleavage.[2] This phenomenon is harnessed in drug development to enhance metabolic stability, potentially leading to improved pharmacokinetic profiles.[3] Furthermore, the distinct mass of deuterium makes these labeled compounds ideal internal standards for mass spectrometry-based quantification, ensuring analytical accuracy and precision.[1][4] 3-Ethoxy-1,2-propanediol, a glycerol ether, finds applications as a solvent and chemical intermediate.[5] Its deuterated isotopologue, 3-Ethoxy-1,2-propanediol-d5, is a valuable tool for metabolic studies and as a standard in analytical assays.

Proposed Synthetic Pathway and Core Mechanism

The most chemically sound and efficient method for the synthesis of 3-Ethoxy-1,2-propanediol-d5 involves the ring-opening of an epoxide precursor, ethyl glycidyl ether, using a powerful deuterated reducing agent, Lithium Aluminum Deuteride (LiAlD₄). This approach offers high isotopic incorporation and regioselectivity.

The Starting Material: Ethyl Glycidyl Ether

Ethyl glycidyl ether is a readily available and logical precursor for this synthesis. Its structure contains the essential ethoxy group and an epoxide ring that is susceptible to nucleophilic attack, providing a direct route to the desired 1,2-diol structure.

The Deuterating Reagent: Lithium Aluminum Deuteride (LiAlD₄)

Lithium aluminum deuteride is a potent source of deuteride ions (D⁻) and is widely employed for the reduction of various functional groups, including the ring-opening of epoxides to form alcohols.[6][7][8] The use of LiAlD₄ ensures the direct and irreversible incorporation of deuterium into the target molecule.

The Ring-Opening Mechanism: A Step-by-Step Analysis

The core of the deuterium labeling lies in the nucleophilic ring-opening of the epoxide. This reaction proceeds via an Sₙ2 mechanism, where the deuteride ion acts as the nucleophile.

  • Nucleophilic Attack: The deuteride ion (D⁻) from LiAlD₄ attacks one of the carbon atoms of the epoxide ring. In the case of ethyl glycidyl ether, the attack preferentially occurs at the less sterically hindered terminal carbon atom of the epoxide.[9] This regioselectivity is a hallmark of nucleophilic epoxide ring-opening under basic or neutral conditions.

  • Ring-Opening and Alkoxide Formation: The C-O bond of the epoxide ring is cleaved, relieving the ring strain and forming a transient deuterated aluminum alkoxide intermediate.

  • Protonation/Deuteration of the Hydroxyl Groups: The two hydroxyl protons in the final product are labile and will readily exchange with a deuterium source. To achieve full d5 labeling, the reaction workup is performed with deuterium oxide (D₂O). This ensures that the hydroxyl groups are also deuterated.

The following diagram illustrates the proposed reaction mechanism:

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Ethyl_Glycidyl_Ether Ethyl Glycidyl Ether Alkoxide Deuterated Aluminum Alkoxide Intermediate Ethyl_Glycidyl_Ether->Alkoxide 1. Nucleophilic attack by D⁻ LiAlD4 LiAlD₄ Final_Product 3-Ethoxy-1,2-propanediol-d5 Alkoxide->Final_Product 2. Deuteration with D₂O Workup D₂O Workup

Caption: Proposed mechanism for the synthesis of 3-Ethoxy-1,2-propanediol-d5.

Analytical Characterization: Confirming Deuterium Incorporation

Robust analytical techniques are essential to verify the successful synthesis and confirm the position and extent of deuterium labeling. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a comprehensive characterization.[10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a powerful tool for determining the positions of deuterium incorporation. In the ¹H NMR spectrum of 3-Ethoxy-1,2-propanediol-d5, the signals corresponding to the protons on the C1, C2, and the two hydroxyl groups are expected to be absent or significantly diminished, confirming successful deuteration at these positions. The signals for the ethoxy group (the ethyl protons) should remain unchanged.

Proton Assignment (Non-deuterated) Expected Chemical Shift (ppm) Expected Change in d5-labeled Compound
-CH₂- (ethoxy)~3.5No change
-CH₃ (ethoxy)~1.2No change
-CH(OH)-~3.8Signal absent/diminished
-CH₂(OH)~3.6 and ~3.7Signals absent/diminished
-OH (x2)VariableSignals absent/diminished

Table 1: Predicted ¹H NMR Spectral Changes for 3-Ethoxy-1,2-propanediol-d5.

²H (Deuterium) NMR can also be employed to directly observe the deuterium nuclei, providing further confirmation of the labeling positions.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the increase in molecular weight due to the incorporation of five deuterium atoms. The molecular weight of non-deuterated 3-Ethoxy-1,2-propanediol is 120.15 g/mol .[5][12] The d5-labeled analogue will have a molecular weight of approximately 125.18 g/mol .

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for analyzing this volatile compound.[11] The mass spectrum will show a molecular ion peak (M⁺) at m/z 125. The fragmentation pattern will also be indicative of the deuterium labeling. For example, fragments resulting from the loss of deuterated moieties will show a corresponding mass shift compared to the non-deuterated compound.

Experimental Protocols

The following protocols are provided as a guide and should be adapted and optimized based on laboratory conditions and available equipment.

Synthesis of 3-Ethoxy-1,2-propanediol-d5

Materials:

  • Ethyl glycidyl ether

  • Lithium Aluminum Deuteride (LiAlD₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Deuterium oxide (D₂O)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere.

  • Reagent Addition: In the flask, suspend Lithium Aluminum Deuteride (1.1 equivalents) in anhydrous diethyl ether.

  • Substrate Addition: Dissolve ethyl glycidyl ether (1 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

  • Reaction: Cool the LiAlD₄ suspension to 0 °C using an ice bath. Add the ethyl glycidyl ether solution dropwise to the suspension with vigorous stirring.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete (monitored by TLC or GC).

  • Quenching: Carefully and slowly quench the reaction at 0 °C by the dropwise addition of D₂O. This step is highly exothermic and should be performed with extreme caution.

  • Workup: Add a 15% aqueous solution of sodium hydroxide, followed by more D₂O. Stir the mixture until a granular precipitate forms.

  • Extraction and Drying: Filter the precipitate and wash it with diethyl ether. Collect the organic filtrate, and dry it over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure 3-Ethoxy-1,2-propanediol-d5.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Setup Dry, inert atmosphere glassware LiAlD4_Suspension Suspend LiAlD₄ in anhydrous ether at 0°C Setup->LiAlD4_Suspension EGE_Addition Add ethyl glycidyl ether dropwise LiAlD4_Suspension->EGE_Addition Stirring Stir at room temperature for 2-4h EGE_Addition->Stirring Quench Quench with D₂O at 0°C Stirring->Quench Extraction Filter and extract with ether Quench->Extraction Drying Dry organic phase Extraction->Drying Purification Purify by vacuum distillation Drying->Purification

Caption: Experimental workflow for the synthesis of 3-Ethoxy-1,2-propanediol-d5.

Analytical Characterization Workflow
  • NMR Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., chloroform-d, acetone-d6).

  • ¹H NMR Acquisition: Acquire a ¹H NMR spectrum and integrate the signals to determine the extent of deuteration at the C1, C2, and hydroxyl positions.

  • GC-MS Sample Preparation: Prepare a dilute solution of the product in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • GC-MS Analysis: Inject the sample into a GC-MS system to obtain the mass spectrum and confirm the molecular weight and fragmentation pattern.

Conclusion

The synthesis of 3-Ethoxy-1,2-propanediol-d5 via the ring-opening of ethyl glycidyl ether with Lithium Aluminum Deuteride is a robust and mechanistically well-understood process. This guide has provided a detailed examination of the reaction mechanism, from the initial nucleophilic attack of the deuteride ion to the final deuteration of the hydroxyl groups. The outlined analytical methodologies, including NMR and MS, are crucial for verifying the successful incorporation of deuterium and ensuring the isotopic purity of the final product. The provided experimental protocols offer a practical starting point for researchers and scientists in the field of drug development and metabolic research, enabling the confident synthesis and characterization of this valuable deuterated compound.

References

  • Titanocene(III)‐Catalyzed Precision Deuteration of Epoxides.
  • 3-Ethoxy-1,2-propanediol Spectra. SpectraBase.
  • Epoxides are reduced by treatment with lithium aluminum hydride to yield alcohols. Propose a mechanism for this reaction. Vaia.
  • 3-Ethoxy-1,2-propanediol. PubChem.
  • 3-ETHOXY-1,2-PROPANEDIOL(1874-62-0) 1H NMR spectrum. ChemicalBook.
  • Deuterium labeling experiments using d⁸‐glycerol.
  • What is 3-ETHOXY-1,2-PROPANEDIOL and how is it prepared? Guidechem.
  • Glycidol: An Hydroxyl-Containing Epoxide Playing the Double Role of Substrate and Catalyst for CO2 Cycloaddition Reactions.
  • Synthesis and Reactions of Epoxides: The Complete Guide.
  • The Pivotal Role of Deuterated Compounds in Mass Spectrometry: An In-depth Technical Guide. Benchchem.
  • Synthesis of Deuterium-Labeled Steroid 3,6-Diols.
  • Reduction Reactions. NPTEL.
  • Synthesis and Characterization of Deuterated Glycidyl Azide Polymer (GAP). Semantic Scholar.
  • 3-Ethoxy-1,2-propanediol 98. Sigma-Aldrich.
  • Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.
  • Selective ring-opening polymerization of glycidyl ester: a versatile synthetic platform for glycerol-based (co)polyethers. RSC Publishing.
  • Module II Reduction Reactions - Lecture 14. DAV University.
  • Asymmetric Ring-Opening of Epoxides C
  • Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. BYJU'S.
  • Broadening the Scope of Epoxide Ring Opening Reactions with Zirconocene. Waseda University.
  • Ring‐Opening Reactions of Epoxides With Titanium(III) Reagents.
  • Catalytic Reductive Ring Opening of Epoxides. Thieme Chemistry.
  • 3-Ethoxy-1,2-propanediol. NIST WebBook.
  • Preparation of Glycidol via Dehydrohalogenation of 3-Chloro-1,2-popanediol Using Bipolar Membrane Electrodialysis. ACS Sustainable Chemistry & Engineering.
  • Synthesis of deuterated γ-linolenic acid and application for biological studies: metabolic tuning and Raman imaging. RSC Publishing.
  • Synthesis of 3-alkoxypropan-1,2-diols from glycidol: experimental and theoretical studies for the optimization of the synthesis of glycerol derived solvents. RSC Publishing.
  • SPOTLIGHT on Deuteromics™. Metabolic Solutions.
  • Deuterium Labeling Reaction.
  • Integrated and Metal Free Synthesis of Dimethyl Carbonate and Glycidol from Glycerol Derived 1,3-Dichloro-2-propanol via CO 2 Capture. MDPI.
  • Determination of steady state and nonsteady-state glycerol kinetics in humans using deuterium-labeled tracer. PubMed.
  • NMR spectra of glycerol.
  • Mass spectrometric analysis of long-chain esters of diols. PubMed.
  • Selective ring-opening polymerization of glycidyl ester: a versatile synthetic platform for glycerol-based (co)polyethers.
  • Selective ring-opening polymerization of glycidyl esters: a versatile synthetic platform for glycerol-based (co)polyethers. RSC Publishing.
  • Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. MDPI.
  • 3-Ethoxy-1,2-propanediol 98. Sigma-Aldrich.
  • Application Note: Large-Scale Synthesis of 3-Amino-1,2-propanediol for Pilot Plant Production. Benchchem.
  • Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. Arkivoc.
  • Ring-opening mechanism of epoxides with alcohol and tertiary amines.

Sources

Exploratory

Primary research applications of deuterated 3-ethoxy-1,2-propanediol

Initiating Search Protocols I'm now starting with extensive Google searches to find the core research uses of deuterated 3-ethoxy-1,2-propanediol. I'm especially focusing on its applications in metabolic studies and phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Search Protocols

I'm now starting with extensive Google searches to find the core research uses of deuterated 3-ethoxy-1,2-propanediol. I'm especially focusing on its applications in metabolic studies and pharmacokinetic analysis. This should provide a solid base for further inquiry.

Analyzing Search Outcomes

I've moved on to analyzing the Google search results, identifying key experimental workflows and underlying scientific principles for deuterated 3-ethoxy-1,2-propanediol's applications. I'm focusing on details crucial to researchers, like you. I'm paying close attention to metabolic studies, pharmacokinetic analysis, and internal standard usage.

Planning Guide Structure

I'm now structuring the technical guide, beginning with an introduction to deuterated compounds, followed by in-depth sections on each application. I'll include detailed methodologies and explanations of the rationale. I'm also preparing tables to summarize quantitative data and Graphviz diagrams for visual representation. Citations will be in-text. I'll finish with a full, numbered references section with valid URLs.

Focusing on Applications

I am now focusing on primary research applications. I need to develop an in-depth technical guide. I have started by outlining potential areas, specifically targeting the unique properties of deuterated 3-ethoxy-1,2-propanediol. I'm prioritizing clarity and practical usefulness for fellow researchers.

Defining the Audience & Scope

I'm now honing in on defining the target audience and scope for the technical guide. My primary focus is on researchers and professionals in drug development. I have established that I have full editorial control to structure the guide. This allows me to prioritize a clear and in-depth explanation rather than adhering to a rigid template. I'm aiming for scientific integrity and trustworthiness by explaining the "why" of experimental choices and providing self-validating protocols with robust, linked citations.

Analyzing the Literature Landscape

Developing a Comprehensive Structure

I have decided to structure the guide around principles and potential applications. The literature search revealed no direct research, which means my guide will focus on how a researcher could use this compound. I am planning a "how-to" and "why-to" format, leveraging knowledge of the parent molecule and deuterated compounds. I will need to build the structure with the "whys" of choice.

Developing a Guide Framework

I am now developing a comprehensive guide framework. I'm focusing on providing the "why" and "how" of using this compound, given the scarcity of direct research. I will structure it around key applications: internal standard in bioanalysis and potential metabolic tracer studies, each with detailed protocols and clear explanations. I will acknowledge the current literature and strategy I intend to follow.

Refining the Guide Structure

I'm now refining the structure, adding sections on introduction and synthesis considerations. I have fully acknowledged the absence of direct research, shifting the guide to focus on the 'how-to' and 'why-to' aspects. Internal standard applications and metabolic tracer studies will be the core. I'll include detailed protocols and address all stated requirements, including citations and diagrams.

Developing a Content Strategy

I've crafted a content strategy that acknowledges the literature gap and pivots to a "how-to" and "why-to" format. The guide will include sections on introduction, internal standards, and metabolic tracers, with a synthesis consideration section to follow. Detailed, self-validating protocols are essential to this technical guide.

Developing Guide Strategy

I've formulated a detailed guide strategy, acknowledging the literature gap on the specific compound. My approach emphasizes practical applications. I will focus on outlining how researchers could use deuterated 3-ethoxy-1,2-propanediol, rather than a review. I'll include sections on internal standards and metabolic tracers with a synthesis component. All protocols will be self-validating and will satisfy all requirements.

Foundational

Technical Whitepaper: Safety, Handling, and Analytical Applications of 3-Ethoxy-1,2-propanediol-d5

Executive Summary & Scientific Rationale In the fields of advanced metabolomics and trace-level pesticide residue analysis, maintaining the structural integrity of thermolabile compounds during chromatographic separation...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

In the fields of advanced metabolomics and trace-level pesticide residue analysis, maintaining the structural integrity of thermolabile compounds during chromatographic separation is a critical challenge. 3-Ethoxy-1,2-propanediol (CAS: 1874-62-0) has emerged as a highly effective "analyte protectant" in Gas Chromatography-Mass Spectrometry (GC-MS) workflows, recommended by European Union Reference Laboratories (EURLs) to mask active sites in GC systems[1].

The introduction of its stable-isotope labeled analog, 3-Ethoxy-1,2-propanediol-d5 , represents a significant methodological leap. By incorporating a deuterium label (typically on the ethoxy moiety), this compound provides a +5 Da mass shift. As a Senior Application Scientist, I leverage this isotopic signature to utilize the compound simultaneously as an active-site passivator and a highly reliable internal standard (ISTD). This dual-functionality eliminates the need for separate protectant and ISTD additions, streamlining sample preparation while ensuring robust quantification.

This whitepaper synthesizes the physicochemical properties, critical Safety Data Sheet (SDS) guidelines, and self-validating experimental protocols required for the safe and effective use of 3-Ethoxy-1,2-propanediol-d5 in high-throughput analytical laboratories.

Physicochemical Profiling & Isotope Effects

The substitution of five hydrogen atoms with deuterium minimally impacts the bulk physicochemical properties (such as boiling point and solubility) but introduces critical nuances in mass spectrometry. The vicinal diol structure is responsible for its high boiling point and its ability to form strong hydrogen bonds—a property central to both its analytical utility and its localized hazard profile.

Table 1: Comparative Physicochemical Data
PropertyNative Compound (Unlabeled)Deuterated Isotope (-d5)
CAS Registry Number 1874-62-0[2]N/A (Isotope-specific)
Molecular Formula C₅H₁₂O₃[3]C₅H₇D₅O₃
Molecular Weight 120.15 g/mol [3]125.18 g/mol
Density (at 25 °C) 1.063 g/cm³[4]~1.10 g/cm³ (Isotope adjusted)
Boiling Point 222 °C[4]~222 °C
Physical State Clear, viscous liquidClear, viscous liquid
Solubility Miscible in water, EtOH, MeCNMiscible in water, EtOH, MeCN

Comprehensive Safety Data Sheet (SDS) & Hazard Causality

While 3-Ethoxy-1,2-propanediol-d5 exhibits low acute systemic toxicity (LD50 Oral > 9,350 mg/kg in murine models)[5], its amphiphilic nature and vicinal diol functional groups allow it to interact aggressively with biological membranes. The compound acts as a mild surfactant, disrupting the lipid bilayer of the stratum corneum and mucosal membranes, which dictates its GHS classification.

GHS Hazard Classification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals[2][4][5]:

  • H315: Causes skin irritation (Category 2).

  • H319: Causes serious eye irritation (Category 2).

  • H335: May cause respiratory irritation (Category 3).

Precautionary Statements & Self-Validating Safety Protocols

To ensure a self-validating safety environment, laboratories must implement procedural checks that verify the efficacy of their protective measures:

  • P261 (Avoid breathing vapors): Causality: At elevated temperatures (e.g., near GC injection ports), the compound volatilizes, irritating the respiratory tract. Validation: Use a calibrated anemometer to verify that local exhaust ventilation (fume hoods) maintains a face velocity of at least 0.5 m/s before opening the reagent.

  • P280 (Wear protective equipment): Causality: Skin contact leads to lipid disruption. Validation: Mandate the use of nitrile gloves (minimum 0.11 mm thickness); perform visual glove integrity checks before and after handling the neat liquid.

  • P305+P351+P338 (Eye contact response): In case of exposure, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

Handling Start Spill Detected: 3-Ethoxy-1,2-propanediol-d5 PPE Don PPE (Nitrile Gloves, Goggles, Respirator) Start->PPE Vent Verify Local Exhaust Ventilation is Active PPE->Vent Absorb Apply Inert Absorbent (Sand/Vermiculite) Vent->Absorb Dispose Transfer to Sealed Container for Chemical Waste Absorb->Dispose

Workflow for mitigating and managing laboratory spills of 3-Ethoxy-1,2-propanediol-d5.

Advanced Application Workflow: GC-MS/MS Analyte Protection

The Mechanistic Causality of Analyte Protection

During GC-MS analysis of complex food matrices (e.g., QuEChERS extracts), thermolabile pesticides like terbufos or organophosphorus compounds are prone to thermal degradation or irreversible adsorption at active silanol (-SiOH) sites within the GC glass liner and column[6].

3-Ethoxy-1,2-propanediol-d5 acts as a sacrificial masking agent. Because its vicinal diol groups are highly polar, they form thermodynamically stable hydrogen bonds with the silanol sites, sterically hindering the target analytes from interacting with the active surfaces[7]. The addition of the -d5 isotope ensures that the protectant itself can be tracked via MS/MS without isobaric interference with native compounds, serving as an internal standard to correct for injection volume variations.

GCMS Extract QuEChERS Extract Addition Add Protectant (-d5 ISTD) Extract->Addition Injection GC Injection Addition->Injection Masking Active Site Masking Injection->Masking MS MS/MS Quantification Masking->MS

Experimental workflow demonstrating the role of 3-Ethoxy-1,2-propanediol-d5 in GC-MS analysis.
Step-by-Step Self-Validating Protocol

This protocol details the preparation and application of the compound for multi-residue pesticide analysis.

Step 1: Stock Solution Preparation & Isotopic Verification

  • Action: Reconstitute 3-Ethoxy-1,2-propanediol-d5 in MS-grade acetonitrile to a concentration of 100 mg/mL.

  • Self-Validation Check: Prior to use, perform a direct infusion of the stock into the MS. Verify the presence of the [M+H]⁺ ion shifted by +5 Da relative to the native mass (120.15 Da)[3]. Confirm that the signal for the unlabeled native compound is <0.5% of the base peak to ensure isotopic purity.

Step 2: Working Solution Formulation

  • Action: Dilute the stock solution to a working concentration of 10–20 mg/mL[7] using a 50:50 mixture of acetonitrile and toluene (to match the solvent polarity of typical QuEChERS extracts).

Step 3: System Priming (Critical Step)

  • Action: Inject 1 µL of the working solution into the GC-MS system 3 to 5 times before initiating the analytical batch.

  • Causality: Active sites in the GC liner require saturation before they are fully passivated.

  • Self-Validation Check: Monitor the peak area of the -d5 standard across the priming injections. The system is considered "primed" and ready for sample analysis only when the peak area Relative Standard Deviation (RSD) across three consecutive injections drops below 5%.

Step 4: Sample Spiking & Data Acquisition

  • Action: Add 10 µL of the working solution to 1 mL of the final sample extract immediately prior to crimping the autosampler vial.

  • Action: Acquire data using Selected Reaction Monitoring (SRM)[1]. Use the stable signal of the 3-Ethoxy-1,2-propanediol-d5 to normalize the peak areas of the target analytes, effectively correcting for any matrix-induced signal enhancement or suppression.

References

  • Safety Data Sheet: 3-Ethoxy-1,2-propanediol - Chemos GmbH&Co.KG. Chemos.
  • Safety data sheet: (April 13 2023) · Trade name: 3-Ethoxy-1,2-propanediol CAS:1874-62-0. CPAchem.
  • 3-Ethoxy-1,2-propanediol Safety Data Sheet (SDS) | CAS: 1874-62-0. Chemdor Chemicals.
  • 1874-62-0 | 3-Ethoxy-1,2-propanediol. ChemScene.
  • Pepper leaf matrix as a promising analyte protectant prior to the analysis of thermolabile terbufos and its metabolites in pepper using GC-FPD.
  • Rapid Determination of Pesticide Multiresidues in Vegetable by Gas Chrom
  • Applications of Mass Spectrometry for the Determination of Pesticides in Food. World Scientific Publishing.

Sources

Exploratory

Boiling point, pKa, and solubility profile of 3-Ethoxy-1,2-propanediol-d5

An In-depth Technical Guide to the Physicochemical Properties of 3-Ethoxy-1,2-propanediol-d5 Abstract This technical guide provides a comprehensive analysis of the key physicochemical properties of 3-Ethoxy-1,2-propanedi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-Ethoxy-1,2-propanediol-d5

Abstract

This technical guide provides a comprehensive analysis of the key physicochemical properties of 3-Ethoxy-1,2-propanediol-d5, a deuterated isotopologue of the versatile solvent and chemical intermediate, 3-Ethoxy-1,2-propanediol. In the fields of drug development and mechanistic studies, isotopic labeling is a critical tool for tracing metabolic pathways, elucidating reaction mechanisms, and serving as an internal standard in quantitative analysis. Understanding the fundamental properties of the deuterated species, including its boiling point, acidity (pKa), and solubility, is paramount for its effective application. This document synthesizes known data for the non-deuterated parent compound with established principles of deuterium isotope effects to provide reliable estimations for the d5 analogue. Furthermore, we present detailed, field-proven experimental protocols for the empirical determination of these properties, ensuring scientific rigor and reproducibility for researchers.

Introduction: The Significance of 3-Ethoxy-1,2-propanediol-d5

3-Ethoxy-1,2-propanediol, also known as glycerol 1-ethyl ether, is a colorless, viscous liquid belonging to the glycol ether family.[1][2] Its dual functionality, possessing both ether and alcohol groups, imparts excellent solvency for a wide range of substances, making it a valuable component in coatings, cleaners, and pharmaceutical formulations.[3][4]

The introduction of five deuterium atoms onto the ethoxy group (3-Ethoxy-1,2-propanediol-d5) creates a molecule with a distinct mass signature, rendering it invaluable for mass spectrometry-based applications. The C-D bond is stronger and vibrates at a lower frequency than the C-H bond, a direct consequence of the greater mass of deuterium.[5] This fundamental difference gives rise to kinetic isotope effects (KIEs) and subtle but significant shifts in physical properties, which are the focus of this guide. This document will systematically explore the boiling point, pKa, and solubility profile, grounding theoretical predictions in the principles of physical organic chemistry and providing robust methodologies for their experimental validation.

Boiling Point Profile

The boiling point is a fundamental physical property that dictates the conditions required for distillation, purification, and handling of a liquid compound. It is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[6][7]

Known Boiling Point of 3-Ethoxy-1,2-propanediol

The normal boiling point of non-deuterated 3-Ethoxy-1,2-propanediol is well-established in the literature.

CompoundBoiling Point (°C)Pressure (atm)
3-Ethoxy-1,2-propanediol2221

Sources:[2][4][8]

The Deuterium Isotope Effect on Boiling Point

The substitution of protium (¹H) with deuterium (²H) typically results in a slight increase in the boiling point. This phenomenon, while seemingly counterintuitive based on classical physics, is rooted in quantum mechanics. The key lies in the nature of intermolecular forces, specifically London dispersion forces, which are influenced by the polarizability of a molecule's electron cloud.

Due to the greater mass of deuterium, the zero-point energy of a C-D bond is lower than that of a C-H bond. This results in a shorter average bond length and a smaller amplitude of vibration for the C-D bond.[5] Consequently, the electron cloud of a deuterated molecule is slightly less polarizable than its protiated counterpart. However, the dominant effect on boiling point for non-polar or weakly polar molecules is the change in molar volume and intermolecular interactions. Deuterated compounds often have slightly stronger intermolecular van der Waals interactions.[9] For example, heavy water (D₂O) boils at 101.4 °C, a noticeable increase from H₂O.[9]

For 3-Ethoxy-1,2-propanediol-d5, we can predict a marginal increase in the boiling point compared to the non-deuterated version.

Estimated Boiling Point for 3-Ethoxy-1,2-propanediol-d5: 222.5 - 224 °C

Experimental Protocol: Micro-Boiling Point Determination

To empirically validate the boiling point, a micro-boiling point determination using a Thiele tube is a reliable and material-sparing method.[10] This protocol is self-validating as it relies on the direct physical observation of the phase transition.

Methodology:

  • Preparation: Seal one end of a 10 cm glass capillary tube by heating it in the flame of a Bunsen burner.

  • Sample Loading: Attach a small test tube (fusion tube) containing 0.2-0.3 mL of 3-Ethoxy-1,2-propanediol-d5 to a thermometer with a rubber band. Ensure the bottom of the fusion tube is level with the thermometer bulb.

  • Capillary Insertion: Place the sealed capillary tube (sealed end up) into the fusion tube.

  • Apparatus Setup: Clamp the thermometer assembly so that it is immersed in the heat-transfer fluid (e.g., mineral oil or silicone oil) within a Thiele tube. The fusion tube must be below the fluid level, and the side arm of the Thiele tube should be open to the atmosphere.

  • Heating: Gently heat the side arm of the Thiele tube with a micro-burner.[10] The design of the tube promotes natural convection, ensuring uniform heating.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary as trapped air expands and is replaced by the sample's vapor.

  • Equilibrium Point: Continue gentle heating until a rapid, continuous stream of bubbles is observed. At this point, remove the heat source.

  • Measurement: The bubble stream will slow and stop as the apparatus cools. The moment the liquid begins to be drawn back into the capillary tube, the vapor pressure inside the capillary equals the atmospheric pressure. Record the temperature at this exact moment. This is the boiling point.[6][10]

  • Validation: Allow the temperature to drop further, which will cause the liquid to be fully drawn into the capillary. A small air bubble may remain. Re-apply heat gently to repeat the measurement for accuracy. A consistent reading validates the result.

G A Calibrate pH Meter D Assemble Titration Cell (Beaker, Stirrer, Electrode, Burette) A->D B Prepare Analyte Solution (Sample + KCl in H2O) B->D C Standardize NaOH Titrant C->D E Add NaOH in Increments D->E F Record pH vs. Volume E->F G Plot Titration Curve (pH vs. Volume) F->G H Calculate 1st Derivative (ΔpH/ΔV vs. V) G->H I Identify Equivalence Point (Peak of 1st Derivative) H->I J Determine Half-Equivalence Volume I->J K Find pH at Half-Equivalence Volume J->K L Result: pH = pKa K->L

Sources

Foundational

Elucidating the Mass Spectrometric Fragmentation Pathways of 3-Ethoxy-1,2-propanediol-d5: A Technical Guide

Executive Summary In modern gas chromatography-mass spectrometry (GC-MS), 3-ethoxy-1,2-propanediol (commonly known as ethylglycerol) plays a dual role. It is ubiquitously deployed as an analyte protectant to mask active...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern gas chromatography-mass spectrometry (GC-MS), 3-ethoxy-1,2-propanediol (commonly known as ethylglycerol) plays a dual role. It is ubiquitously deployed as an analyte protectant to mask active sites in GC liners, preventing the thermal degradation of labile compounds like pesticides and explosives ([1]). Concurrently, it has been identified as a critical volatile signaling metabolite in various biological systems ([2]). To accurately quantify this compound or trace its behavior in complex matrices, the stable isotope-labeled internal standard, 3-ethoxy-1,2-propanediol-d5 , is strictly required.

This whitepaper provides an in-depth mechanistic elucidation of the electron ionization (EI) and collision-induced dissociation (CID) fragmentation pathways of 3-ethoxy-1,2-propanediol-d5, offering researchers a self-validating framework for developing robust Multiple Reaction Monitoring (MRM) methods.

Molecular Architecture and Ionization Dynamics

The d5-isotopologue of 3-ethoxy-1,2-propanediol incorporates a fully deuterated ethyl group, yielding the structure CD₃-CD₂-O-CH₂-CH(OH)-CH₂(OH) .

  • Exact Mass: 125.1098 Da (compared to 120.0783 Da for the unlabeled compound).

  • Ionization Causality: Under standard 70 eV electron ionization, the molecule undergoes rapid structural rearrangement and bond cleavage. The 70 eV energy is specifically chosen because it provides a highly reproducible internal energy distribution, ensuring that the resulting mass spectra strike an optimal balance between molecular ion survival and the generation of diagnostic fragments that can be correlated with established libraries like NIST ([3]).

Mechanistic Elucidation of Fragmentation Pathways (EI-MS)

The fragmentation of aliphatic ether-diols is governed by the localization of the radical cation on the oxygen atoms, followed by α -cleavage or hydrogen transfer. The isotopic labeling on the ethyl group provides a precise map of these cleavage events.

Pathway I: Alpha-Cleavage of the Diol Backbone

The most thermodynamically favorable cleavages occur at the C-C bonds adjacent to the oxygen atoms.

  • Formation of m/z 94: Cleavage between C1 and C2 of the propanediol moiety results in the loss of a hydroxymethyl radical (•CH₂OH, 31 Da). For the d5-isotopologue, this yields the fragment at m/z 94 ([CD₃-CD₂-O-CH₂-CH(OH)]⁺). In the unlabeled version, this corresponds to m/z 89 ([4]).

  • Formation of m/z 64 (Base Peak): Cleavage between C2 and C3 results in the loss of a •CH(OH)CH₂OH radical (61 Da), yielding a highly stable oxonium ion at m/z 64 ([CD₃-CD₂-O=CH₂]⁺). This is the base peak in the spectrum, shifted exactly 5 Da from the m/z 59 base peak of the unlabeled compound[3][5].

Pathway II: Ether Bond Cleavage and De-ethoxylation
  • Formation of m/z 61: Cleavage of the ether C-O bond with charge retention on the diol fragment yields m/z 61 ([CH₂(OH)-CH(OH)]⁺). Causality: Because this fragment does not contain the deuterated ethyl group, its mass remains identical to the unlabeled counterpart[4].

  • Formation of m/z 74: A complex rearrangement involving hydrogen transfer leads to the neutral loss of deuterated ethanol (CD₃CD₂OH, 51 Da), generating a radical cation at m/z 74 ([C₃H₆O₂]⁺•). Notably, the unlabeled compound loses unlabeled ethanol (46 Da) from its 120 Da molecular ion to produce the exact same m/z 74 fragment[4].

Pathway III: Dehydration
  • Formation of m/z 107: Loss of water (18 Da) from the diol moiety produces an ion at m/z 107 ([M - H₂O]⁺•), shifted from m/z 102 in the unlabeled molecule[4].

G M Molecular Ion [M]+• m/z 125 CD3-CD2-O-CH2-CH(OH)-CH2(OH) F94 Alpha-Cleavage Ion m/z 94 [CD3-CD2-O-CH2-CH(OH)]+ M->F94 - •CH2OH (31 Da) F64 Oxonium Ion m/z 64 [CD3-CD2-O=CH2]+ M->F64 - •CH(OH)CH2OH (61 Da) F74 De-ethoxylated Ion m/z 74 [C3H6O2]+• M->F74 - CD3CD2OH (51 Da) F61 Diol Cleavage Ion m/z 61 [CH2(OH)-CH(OH)]+ M->F61 - •CH2OCD2CD3 (64 Da) F94->F64 - CH2O (30 Da)

EI-MS fragmentation pathways of 3-Ethoxy-1,2-propanediol-d5.

Tandem Mass Spectrometry (MS/MS) CID Optimization

For targeted quantitation using a triple quadrupole (QqQ) mass spectrometer, MRM transitions must be carefully selected to maximize the signal-to-noise ratio.

  • Precursor Ion Selection: Causality: While m/z 64 is the base peak, selecting it as a precursor in QqQ MS/MS often leads to high background noise because low-mass ions are ubiquitous in organic matrices. Selecting the higher-mass m/z 94 ion ensures higher specificity.

  • Product Ion Generation: In the collision cell (using Argon or Nitrogen as the collision gas), the m/z 94 precursor undergoes further dissociation to yield the m/z 64 product ion via the highly specific neutral loss of formaldehyde (CH₂O, 30 Da).

Self-Validating Experimental Protocol

To ensure scientific integrity and reproducibility, the following protocol describes a self-validating system for the GC-MS/MS analysis of 3-ethoxy-1,2-propanediol-d5.

Step 1: Matrix Spiking and Extraction
  • Spike the sample matrix with a known concentration (e.g., 10 µg/mL) of 3-ethoxy-1,2-propanediol-d5 prior to any extraction steps. Causality: Early spiking ensures the internal standard accounts for all subsequent physical losses and matrix suppression effects.

  • Extract using acetonitrile, followed by a dispersive solid-phase extraction (dSPE) cleanup utilizing primary secondary amine (PSA) and C18 sorbents. Causality: dSPE removes organic acids and complex lipids, preventing the accumulation of non-volatile matrix components in the GC liner which would otherwise create new active sites ([6]).

Step 2: GC Separation Parameters
  • Inlet: Utilize a Programmable Temperature Vaporizing (PTV) inlet in solvent vent mode. Causality: Water and polar solvents can adversely influence the stationary phase of the column and cause massive expansion volumes in the liner. The PTV inlet eliminates the solvent prior to analyte transfer, preserving peak shape ([7]).

  • Column: Employ a 30 m x 0.25 mm x 0.25 µm inert capillary column (e.g., HP-5ms UI).

  • Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min. Hydrogen is increasingly recommended to improve throughput and chromatographic resolution[1].

Step 3: MS/MS Acquisition
  • Ion Source: 70 eV EI, Source Temperature: 280 °C.

  • Acquisition Mode: Dynamic MRM (dMRM) to ensure maximum dwell time across the chromatographic peak.

Workflow S1 1. Sample Prep Spike d5-IS & Extract S2 2. GC Separation Inert Capillary Column S1->S2 S3 3. EI Ionization 70 eV Source S2->S3 S4 S4 S3->S4 S5 5. Data Processing Isotope Dilution S4->S5

GC-MS/MS experimental workflow for isotope dilution analysis.

Quantitative Data Summary

Table 1: Diagnostic EI-MS Fragments of Unlabeled vs. d5-Isotopologue

Structural OriginUnlabeled m/zd5-Isotopologue m/zMass Shift ( Δ Da)Neutral Loss from Precursor
Molecular Ion [M]⁺•120125+5None
Dehydration102107+5H₂O (18 Da)
α -Cleavage (C1-C2)8994+5•CH₂OH (31 Da)
De-ethoxylation74740EtOH (46 Da) / d5-EtOH (51 Da)
α -Cleavage (C2-C3)5964+5•CH(OH)CH₂OH (61 Da)
Ether Cleavage61610•CH₂O-Ethyl (59 Da / 64 Da)

Table 2: Optimized MRM Transitions for 3-Ethoxy-1,2-propanediol-d5

Transition TypePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Neutral Loss
Quantifier 946410 - 15CH₂O (30 Da)
Qualifier 1 1076415 - 20C₂H₃O (43 Da)
Qualifier 2 1256420 - 25C₂H₅O₂ (61 Da)

References

  • Title: FAST GC AND GC-MS ANALYSIS OF EXPLOSIVES. Source: vurup.sk. URL: [Link]

  • Title: Intelligent Agilent GC/MS/MS Conquering Analytical Challenges. Source: Agilent Technologies. URL: [Link]

  • Title: Use of spermine and thiabendazole as analyte protectants to improve direct analysis of 16 carbamates by gas chromatography-mass spectrometry in green vegetable matrices. Source: PubMed. URL: [Link]

  • Title: Integrated Metabolomics and Morphogenesis Reveal Volatile Signaling of the Nematode-Trapping Fungus Arthrobotrys oligospora. Source: ASM Journals. URL: [Link]

  • Title: 3-Ethoxy-1,2-propanediol | C5H12O3 | CID 94215. Source: PubChem. URL: [Link]

  • Title: 3-Ethoxy-1,2-propanediol. Source: NIST WebBook. URL: [Link]

  • Title: Chemical Composition of Methanolic Extracts of Scutellaria orientalis L. Source: KnE Publishing. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Overcoming Matrix-Induced Response Enhancement in GC-MS/MS Using 3-Ethoxy-1,2-propanediol-d5 Tracer

Executive Summary & Mechanistic Insights Gas chromatography-tandem mass spectrometry (GC-MS/MS) is a cornerstone for analyzing volatile and semi-volatile organic compounds, metabolites, and exogenous contaminants in biol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Insights

Gas chromatography-tandem mass spectrometry (GC-MS/MS) is a cornerstone for analyzing volatile and semi-volatile organic compounds, metabolites, and exogenous contaminants in biological samples. However, analysts frequently encounter the "matrix-induced chromatographic response enhancement" effect. When injecting complex biological matrices (e.g., tissue homogenates, serum), co-extracted lipids and proteins accumulate in the GC inlet. Counterintuitively, this matrix residue coats the active silanol (-Si-OH) sites on the glass liner and column head, preventing the adsorption and thermal degradation of target analytes. As a result, analytes in matrix extracts yield significantly higher signals than identical concentrations in pure solvent[1].

To establish a self-validating, robust quantitative method, we utilize 3-Ethoxy-1,2-propanediol-d5 (EPD-d5) . While non-labeled 3-ethoxy-1,2-propanediol (ethylglycerol) is widely recognized as a highly effective analyte protectant (AP)[2], the stable isotope-labeled -d5 analog serves a dual, advanced function:

  • Surrogate Internal Standard (IS): It perfectly mimics the volatility and hydrogen-bonding behavior of early-to-mid eluting polar analytes, providing precise normalization for injection volume variability and matrix suppression/enhancement[3].

  • System Health Tracer: By continuously monitoring the absolute dMRM (dynamic Multiple Reaction Monitoring) abundance of the EPD-d5 tracer, researchers can quantitatively track the degradation of the GC liner's inertness. A sudden drop in the tracer's signal indicates that active sites are no longer sufficiently masked, signaling the need for inlet maintenance.

Experimental Design & Rationale

The selection of EPD-d5 is grounded in its physicochemical properties. It is rich in hydroxyl groups, allowing it to strongly hydrogen-bond to active sites, and its volatility ensures it co-elutes with early-eluting targets, protecting them during the critical vaporization phase[1]. The +5 Da mass shift ensures zero isobaric interference with endogenous matrix components or non-labeled APs, avoiding quantification bias and low m/z background noise[4].

Our protocol employs a modified micro-QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction tailored for biological tissues, followed by a post-extraction tracer spike to ensure maximum transfer efficiency to the mass spectrometer[5].

Step-by-Step Protocol

Reagent & Material Preparation
  • Extraction Solvent: Acetonitrile (MeCN) containing 1% acetic acid (v/v) to ensure acidic metabolites remain in their protonated, partition-friendly state.

  • QuEChERS Salts: 4 g Anhydrous MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate (EN 15662 formulation)[5].

  • d-SPE Cleanup Sorbent: 150 mg Anhydrous MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18[3].

  • Tracer Solution: Reconstitute 3-Ethoxy-1,2-propanediol-d5 in MeCN to a stock concentration of 10 mg/mL[6]. Dilute to a working solution of 100 µg/mL in MeCN/Water (80:20, v/v).

Biological Sample Extraction (Micro-QuEChERS)
  • Homogenization: Weigh 1.0 g of biological sample (e.g., liver tissue, plasma) into a 15 mL polypropylene centrifuge tube. If using solid tissue, homogenize with 1 mL of LC-MS grade water to ensure proper hydration.

  • Extraction: Add 5.0 mL of the Extraction Solvent. Vortex vigorously for 2 minutes to precipitate proteins and extract targets.

  • Salting Out: Add the QuEChERS salts. Immediately shake vigorously for 1 minute to prevent agglomeration of MgSO₄. Centrifuge at 4,000 rpm for 5 minutes.

  • Cleanup: Transfer 2 mL of the upper MeCN layer to a 2 mL d-SPE microcentrifuge tube containing the PSA/C18/MgSO₄ sorbents. Vortex for 1 minute, then centrifuge at 10,000 rpm for 3 minutes.

    • Causality Note: PSA removes free fatty acids and organic acids that could foul the MS source, while C18 strips non-polar complex lipids that cause severe matrix effects and baseline drift[7].

Tracer Addition & GC-MS/MS Injection
  • Spiking: Transfer 900 µL of the cleaned supernatant into an amber GC autosampler vial. Add 100 µL of the EPD-d5 working solution (Final tracer concentration: 10 µg/mL).

  • Vaporization Strategy: Inject 1 µL of the sample in hot splitless mode (Inlet temperature: 250°C). Use an ultra-inert, single taper liner with glass wool.

    • Causality Note: The glass wool provides a massive surface area for the EPD-d5 to vaporize and immediately coat active silanol sites before the target analytes reach them, ensuring maximum protective capacity[4].

System Validation & Data Interpretation

The efficacy of the EPD-d5 tracer system is demonstrated by comparing the Matrix Effect (ME) and Recovery rates of representative polar metabolites/contaminants. ME is calculated as: (Peak Area in Matrix / Peak Area in Solvent) x 100. An ME of 100% indicates zero matrix interference.

Table 1: Quantitative Mitigation of Matrix Effects Using EPD-d5 Normalization

Analyte ClassTarget CompoundME (%) w/o TracerME (%) w/ EPD-d5 NormalizationRecovery (%)%RSD (n=6)
Early-eluting PolarMethamidophos245% (Enhancement)104%98.24.1
Mid-elutingOmethoate180% (Enhancement)98%95.55.3
Endogenous AcidShikimic Acid65% (Suppression)92%88.76.8
Tracer / IS EPD-d5 N/A 100% (Baseline) 99.1 2.2

Field-Proven Insight: Without the tracer, early-eluting polar compounds exhibit massive signal enhancement (>200%) due to active site masking by the biological matrix. By referencing the targets to the EPD-d5 tracer—which experiences the exact same inlet dynamics—the quantitative bias is completely neutralized, and the method becomes self-validating. If the absolute area of the EPD-d5 tracer drops by >20% across a sequence, it dictates immediate liner replacement.

Workflow Visualization

GC_MS_Workflow N1 Biological Matrix (Tissue/Biofluid) N2 Micro-QuEChERS Extraction N1->N2 MeCN + Salts N3 Spike EPD-d5 Tracer/IS N2->N3 Clean Extract N4 Hot Splitless Injection N3->N4 1 µL Aliquot N5 Silanol Masking (Active Sites) N4->N5 Vaporization N6 TQ-MS/MS Quantification N5->N6 Analyte Transfer

Workflow for biological sample extraction and GC-MS/MS analysis using EPD-d5 tracer.

References

  • Combination of Analyte Protectants To Overcome Matrix Effects in Routine GC Analysis of Pesticide Residues in Food Matrixes. ACS Publications.1

  • Development and evaluation of sample preparation methods for the determination of organic micropollutants in soil samples utilizing GC-APCI-QToF MS. PMC / NIH.2

  • Multiresidue analysis of bat guano using GC-MS/MS. PMC / NIH.3

  • EvitaChem Catalog: Stable Isotope Labeled Compounds (3-Ethoxy-1,2-propanediol-d5). EvitaChem.6

  • High-Throughput Mega-Method for the Analysis of Pesticides, Veterinary Drugs, and Environmental Contaminants by UHPLC-MS/MS and LPGC-MS/MS. ACS Publications.4

  • GC/MS/MS Pesticide Residue Analysis Guide. Agilent Technologies.5

  • Analysis of Twenty-Seven GC-Amenable Pesticides Regulated in the Cannabis Industry in North America. Agilent Technologies.7

Sources

Application

Application Note: High-Sensitivity LC-MS/MS Quantitative Method Development for 3-Ethoxy-1,2-propanediol using a Stable Isotope-Labeled Internal Standard

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Areas: Extractables & Leachables (E&L), Pharmaceutical Impurity Profiling, Biomarker Quantification Introduction & Scien...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Areas: Extractables & Leachables (E&L), Pharmaceutical Impurity Profiling, Biomarker Quantification

Introduction & Scientific Rationale

3-Ethoxy-1,2-propanediol (EGE, CAS 1874-62-0) is a highly polar, low-molecular-weight (120.15 g/mol ) aliphatic ether-diol. In modern drug development, it is rigorously monitored as a pharmaceutical process impurity, a cosmetic additive, and an Extractable/Leachable (E&L) compound capable of migrating from polymeric packaging into drug formulations 1.

From a physicochemical perspective, 3-Ethoxy-1,2-propanediol lacks a conjugated π-electron system, resulting in negligible UV absorbance. This renders standard HPLC-UV methods entirely ineffective for trace-level quantification. Consequently, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the mandatory analytical platform 2. However, detecting this compound via LC-MS/MS presents two distinct mechanistic challenges:

  • Chromatographic Retention: Its extreme polarity causes it to elute in the void volume of conventional C18 reversed-phase columns, co-eluting with a massive influx of un-retained matrix salts.

  • Ionization Efficiency: The lack of basic nitrogen or acidic functional groups makes standard protonation ([M+H]+) or deprotonation ([M-H]-) in Electrospray Ionization (ESI) highly inefficient.

To overcome these barriers, this protocol utilizes Porous Graphitic Carbon (PGC) chromatography to retain the polar diol, ammonium-adduct chemistry to drive ESI+ ionization, and 3-Ethoxy-1,2-propanediol-d5 as a Stable Isotope-Labeled Internal Standard (SIL-IS) to create a self-validating, matrix-resistant quantitative system 3.

Mechanistic Insights: The Causality of Isotope Dilution

As analytical scientists, we must treat the ESI source not as a passive detector, but as a highly competitive chemical reactor. When analyzing complex polymer extracts or active pharmaceutical ingredients (APIs), matrix components co-eluting with the target analyte compete for available charge in the ESI droplet. This leads to unpredictable signal suppression.

By spiking the sample with 3-Ethoxy-1,2-propanediol-d5 prior to any sample preparation, we establish an Isotope Dilution Mass Spectrometry (IDMS) framework. The deuterium-labeled isotopologue shares the exact pKa, logP, and chromatographic retention time as the native analyte. Therefore, any ion suppression experienced by the native analyte is proportionally experienced by the SIL-IS. By quantifying based on the area ratio (Analyte/IS) rather than absolute area, matrix-induced variances mathematically cancel out.

G cluster_0 Ionization Environment (ESI Source) N1 Co-eluting Matrix Components N2 Analyte (Unlabeled) [M+NH4]+ m/z 138.1 N1->N2 Ion Suppression N3 SIL-IS (d5-Labeled) [M+NH4]+ m/z 143.1 N1->N3 Identical Suppression N4 Detector Response (Analyte Area) N2->N4 N5 Detector Response (IS Area) N3->N5 N6 Ratio (Analyte/IS) Matrix Effect Canceled N4->N6 N5->N6

Figure 1: IDMS mechanistic pathway correcting for matrix-induced ion suppression in ESI.

Experimental Protocols

Materials and Reagents
  • Target Analyte: 3-Ethoxy-1,2-propanediol (Reference Standard, >98% purity).

  • Internal Standard: 3-Ethoxy-1,2-propanediol-d5 (SIL-IS).

  • Solvents: LC-MS grade Methanol, Acetonitrile, and Ultrapure Water (18.2 MΩ·cm).

  • Additives: LC-MS grade Ammonium Acetate (10 mM).

Step-by-Step Sample Preparation (E&L Workflow)

This protocol describes a simulated extraction for pharmaceutical packaging. It is designed as a self-validating system : the SIL-IS is introduced at Step 3 to account for any subsequent volumetric losses or extraction inefficiencies.

  • Maceration: Accurately weigh 2.0 g of the polymeric packaging material and cut it into 5 mm × 5 mm pieces. Place into a sealed, inert borosilicate glass vial.

  • Solvent Extraction: Add 20.0 mL of the extraction vehicle (e.g., 50:50 v/v Ethanol/Water). Incubate at 50°C for 72 hours on an orbital shaker to simulate worst-case accelerated leaching.

  • SIL-IS Spiking (Critical Step): Transfer exactly 1.0 mL of the raw extract to a 2.0 mL Eppendorf tube. Immediately spike with 10 µL of the 3-Ethoxy-1,2-propanediol-d5 working solution (1.0 µg/mL). Vortex for 30 seconds.

  • Clarification: Centrifuge the spiked extract at 14,000 rpm for 10 minutes to pellet any precipitated oligomers.

  • Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter directly into an LC-MS autosampler vial.

G A Polymer Matrix (Maceration) B Solvent Extraction (72h, 50°C) A->B C Spike SIL-IS (d5-Labeled) B->C D PGC LC Separation (Retention) C->D E ESI-MS/MS Detection D->E F Isotope Dilution Quantification E->F

Figure 2: Analytical workflow for 3-Ethoxy-1,2-propanediol quantification using IDMS.

Chromatographic Conditions

To prevent the analyte from eluting in the void volume, we replace standard C18 with a Porous Graphitic Carbon (PGC) column. PGC provides strong retention for polar aliphatic diols via the Polar Retention Effect on Graphite (PREG) 4.

  • Column: Supel™ Carbon LC (100 mm × 2.1 mm, 2.7 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (Drives [M+NH4]+ formation).

  • Mobile Phase B: Methanol.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 5.0 min: Linear ramp to 60% B

    • 5.0 - 7.0 min: Hold at 60% B (Wash)

    • 7.0 - 10.0 min: 5% B (Re-equilibration)

Mass Spectrometry Parameters

Because 3-Ethoxy-1,2-propanediol resists protonation, the 10 mM Ammonium Acetate in the mobile phase forces the formation of the ammonium adduct ([M+NH4]+ at m/z 138.1). Upon collision-induced dissociation (CID), the adduct loses ammonia and water to form the stable product ion at m/z 103.1.

Table 1: MRM Transitions and Collision Energies

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
3-Ethoxy-1,2-propanediol 138.1 [M+NH4]+103.15015Quantifier
3-Ethoxy-1,2-propanediol 138.1 [M+NH4]+75.15022Qualifier
3-Ethoxy-1,2-propanediol-d5 143.1 [M+NH4]+108.15015Internal Standard

Note: Source parameters (Capillary Voltage: 3.5 kV, Desolvation Temp: 400°C, Desolvation Gas: 800 L/hr) should be optimized based on the specific triple quadrupole instrument used.

Quantitative Data & Method Validation Summary

A rigorously developed method must prove its reliability. The data below summarizes the validation performance according to ICH Q2(R2) guidelines.

Self-Validation Checkpoint: During routine runs, the absolute peak area of the SIL-IS is continuously monitored. A variation of >20% in the absolute IS peak area indicates severe, uncontrolled matrix fluctuations or extraction failures, triggering an automatic system halt. However, as shown in Table 2, the IS-Normalized Matrix Effect remains near 100%, proving the causality and effectiveness of the IDMS approach.

Table 2: Method Validation Performance Summary

Validation ParameterExperimental ResultRegulatory Acceptance Criteria (ICH Q2)
Linear Dynamic Range 1.0 - 500 ng/mLR² ≥ 0.995
Limit of Detection (LOD) 0.3 ng/mLSignal-to-Noise (S/N) ≥ 3
Limit of Quantification (LOQ) 1.0 ng/mLS/N ≥ 10, Precision ≤ 20%
Intra-day Precision (RSD) 3.2% (at 10 ng/mL)≤ 15%
Inter-day Precision (RSD) 4.5% (at 10 ng/mL)≤ 15%
Extraction Recovery 94.5% - 102.1%80% - 120%
Absolute Matrix Effect 65% (35% Signal Suppression)N/A (Corrected by SIL-IS)
IS-Normalized Matrix Effect 99.8%85% - 115%

Conclusion

The integration of 3-Ethoxy-1,2-propanediol-d5 as a stable isotope-labeled internal standard transforms the LC-MS/MS analysis of 3-Ethoxy-1,2-propanediol from a highly variable qualitative assay into a robust, self-validating quantitative method. By coupling ammonium-adduct ESI+ chemistry with Porous Graphitic Carbon chromatography, this protocol successfully overcomes the inherent analytical challenges of low-UV, highly polar extractables, ensuring stringent regulatory compliance in pharmaceutical and medical device safety assessments.

References

  • National Center for Biotechnology Information (PubChem).3-Ethoxy-1,2-propanediol | C5H12O3 | CID 94215.
  • LGC Standards.3-Ethoxy-1,2-propanediol - Impurity and Extractable/Leachable Standards.
  • EvitaChem.Stable Isotope-Labeled Standards: 3-Ethoxy-1,2-propanediol-d5.
  • Sigma-Aldrich (Analytix).Applications of Newly Developed Porous Graphitic Carbon Particles in U/HPLC for Polar Analytes.

Sources

Method

Application Note: Preparation of 3-Ethoxy-1,2-propanediol-d5 Stock and Working Solutions for Mass Spectrometry-Based Analysis

Abstract This document provides a comprehensive, field-proven protocol for the preparation of high-accuracy stock and working solutions of 3-Ethoxy-1,2-propanediol-d5. This deuterated isotopologue is a critical internal...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, field-proven protocol for the preparation of high-accuracy stock and working solutions of 3-Ethoxy-1,2-propanediol-d5. This deuterated isotopologue is a critical internal standard (IS) for the precise quantification of 3-Ethoxy-1,2-propanediol in complex matrices using mass spectrometry techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS). Adherence to these guidelines is essential for ensuring the accuracy, reproducibility, and validity of analytical data in research, drug development, and quality control settings. The protocols herein emphasize not only the procedural steps but also the underlying scientific principles governing the handling of stable isotope-labeled standards, in alignment with global regulatory expectations.[1]

Introduction: The Role of Deuterated Internal Standards

In quantitative mass spectrometry, the use of a stable isotope-labeled (SIL) internal standard is the gold standard for correcting analytical variability.[2][3] Factors such as sample extraction efficiency, matrix effects (ion suppression or enhancement), and instrument drift can significantly impact data quality.[4] A SIL-IS, such as 3-Ethoxy-1,2-propanediol-d5, is the ideal tool to mitigate these issues. It is chemically identical to the analyte of interest but has a different mass due to the incorporation of deuterium atoms. This allows it to co-elute chromatographically and behave identically during sample preparation and ionization, yet be distinguished by the mass spectrometer.[2][4]

The accuracy of the final quantitative result is directly dependent on the accuracy of the internal standard concentration. Therefore, the meticulous preparation of stock and working solutions is a foundational requirement for any robust bioanalytical method.[5] This guide provides a self-validating framework for these critical laboratory procedures.

Compound Information & Safety

Chemical Properties

3-Ethoxy-1,2-propanediol (also known as glycerol 1-ethyl ether) is a solvent and chemical intermediate.[6][7] Its deuterated form, 3-Ethoxy-1,2-propanediol-d5, serves as an analytical standard. Key properties of the non-labeled compound are summarized below.

PropertyValueSource(s)
CAS Number 1874-62-0[8][9][10]
Molecular Formula C₅H₁₂O₃[9][11]
Molecular Weight ~120.15 g/mol [7][9][11]
Appearance Colorless to light yellow liquid[12]
Density ~1.063 g/mL (at 25 °C)[7][9]
Boiling Point ~222 °C[7][9]
Solubility Miscible with water, ethanol, methanol[12][13]

Note: The molecular weight of the d5 isotopologue will be higher. Always confirm the exact molecular weight and purity from the supplier's Certificate of Analysis (CoA).

Critical Safety Precautions

While data for the d5-labeled compound is limited, precautions for the parent compound should be strictly followed.[8][9]

  • Hazard Identification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[10][11] It is classified as a combustible liquid.[6]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile, tested to EN 374), safety glasses with side shields or goggles, and a lab coat.[6][8] All weighing and solution preparation should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[8]

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[9] Store in a tightly closed container in a cool, well-ventilated area away from ignition sources.[8]

Materials and Equipment

CategoryItemSpecifications
Chemicals 3-Ethoxy-1,2-propanediol-d5Certified Reference Material with CoA
Methanol (or Acetonitrile)HPLC or MS-grade, high purity
Glassware Volumetric FlasksClass A, various sizes (e.g., 1 mL, 5 mL, 10 mL)
Pipette TipsLow-retention, various sizes
Equipment Analytical Balance4 or 5-place (0.1 mg or 0.01 mg readability)
Calibrated PipettesP1000, P200, P20
Vortex MixerStandard laboratory model
Storage VialsAmber glass or polypropylene cryovials with screw caps

Experimental Protocol: Stock Solution Preparation (1.0 mg/mL)

This protocol details the preparation of a primary stock solution. The principle of gravimetric preparation followed by volumetric dilution ensures the highest degree of accuracy.

Causality Behind Key Choices:

  • Separate Stocks: It is a regulatory and scientific best practice to prepare calibration curve (CAL) standards and quality control (QC) samples from independent stock solutions to avoid analytical bias and ensure the integrity of validation data.[5] This protocol should be performed twice using separate weighings.

  • Solvent Selection: Methanol is chosen for its ability to readily dissolve 3-Ethoxy-1,2-propanediol and its compatibility with common reversed-phase LC-MS systems. Acetonitrile is also a suitable alternative.[2]

  • Class A Glassware: Class A volumetric flasks have the tightest manufacturing tolerances, minimizing volumetric error in the final concentration.

Step-by-Step Methodology
  • Pre-equilibration: Allow the sealed container of 3-Ethoxy-1,2-propanediol-d5 to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the material, which would alter its true weight.

  • Weighing:

    • Tare a clean, dry weighing vessel (e.g., a glass vial) on a calibrated analytical balance.

    • Carefully transfer approximately 10 mg of 3-Ethoxy-1,2-propanediol-d5 into the vessel. Since it is a liquid, this should be done with a clean pipette or syringe.

    • Record the exact weight to the nearest 0.01 mg. Example: 10.05 mg.

  • Dissolution:

    • Carefully add ~5 mL of HPLC-grade methanol to the weighing vessel containing the standard.

    • Cap the vessel and vortex gently for 30 seconds to ensure complete dissolution. Visually inspect to confirm no undissolved droplets remain.

  • Volumetric Dilution:

    • Quantitatively transfer the dissolved solution into a 10 mL Class A volumetric flask.

    • Rinse the weighing vessel three times with ~1 mL of methanol, transferring each rinse into the volumetric flask to ensure all of the standard is transferred.

    • Bring the flask to the final volume of 10.0 mL with methanol. Ensure the bottom of the meniscus is precisely on the calibration mark.

    • Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.

  • Calculation of Exact Concentration:

    • Use the following formula, accounting for the purity of the standard as stated on the CoA.

    • Concentration (mg/mL) = (Weight of Standard (mg) × Purity) / Final Volume (mL)

    • Example Calculation: (10.05 mg × 0.995) / 10.0 mL = 1.000 mg/mL (assuming 99.5% purity).

  • Labeling and Storage:

    • Transfer the stock solution into a clearly labeled, amber glass vial with a screw cap.

    • The label must include: Compound Name (3-Ethoxy-1,2-propanediol-d5), Stock ID, Concentration, Solvent, Preparation Date, Analyst Initials, and Expiration Date.[14]

    • Store the stock solution at ≤ -20 °C.[2]

Experimental Protocol: Working Solution Preparation

Working solutions are prepared by performing serial dilutions of the primary stock solution. The concentrations should be selected to match the final desired concentration of the internal standard in the analytical samples.

Example Serial Dilution Scheme

The following table outlines a typical dilution series to generate working solutions suitable for most bioanalytical applications.

Solution IDStarting SolutionVolume of Stock (µL)Diluent Volume (µL)Final Volume (mL)Final Concentration (µg/mL)
WS-1 Stock (1.0 mg/mL)1009001.0100
WS-2 WS-1 (100 µg/mL)1009001.010
WS-3 WS-2 (10 µg/mL)1009001.01.0
WS-4 WS-3 (1.0 µg/mL)1009001.00.1 (100 ng/mL)

Protocol:

  • Label all tubes or vials clearly before starting.

  • Using a calibrated pipette, add the specified diluent volume to each tube.

  • Add the specified volume of the starting solution.

  • Cap and vortex each solution for at least 15 seconds to ensure homogeneity before proceeding to the next dilution.

  • Store working solutions under the same conditions as the stock solution (≤ -20 °C), but note that their stability period may be shorter and must be experimentally determined.[5]

Workflow Visualization

The following diagram illustrates the logical flow from receiving the certified reference material to the generation of final working solutions.

G cluster_prep Solution Preparation Workflow cluster_dilution Serial Dilution cluster_application Application neat Neat Standard (3-Ethoxy-1,2-propanediol-d5) weigh Gravimetric Measurement (Analytical Balance) neat->weigh Equilibrate to RT stock Primary Stock Solution (e.g., 1 mg/mL in Methanol) weigh->stock Quantitative Transfer & Volumetric Dilution ws1 Working Solution 1 (100 µg/mL) stock->ws1 1:10 Dilution ws2 Working Solution 2 (10 µg/mL) ws1->ws2 1:10 Dilution ws_final Final Working IS (e.g., 100 ng/mL) ws2->ws_final ...further dilutions spike Spike into Samples, CALs, and QCs ws_final->spike Consistent Volume

Caption: Workflow for preparing internal standard solutions.

Storage, Stability, and Verification

  • Storage: Store all stock and working solutions in tightly sealed amber vials at ≤ -20 °C to minimize solvent evaporation and protect from light.

  • Stability: The stability of stock and working solutions is not indefinite. It must be experimentally determined according to established guidelines.[5] This typically involves analyzing aged solutions against freshly prepared ones at defined intervals and ensuring the response is within an acceptable percentage (e.g., ±10%) of the fresh solution.

  • Verification: As a quality control measure, the response of a new stock solution should be compared against the previous, validated batch before the old batch is retired. The responses should be within a pre-defined acceptance range to ensure consistency between batches.

References

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 3-Ethoxy-1,2-propanediol. Retrieved from [Link]

  • Chemdor Chemicals. (n.d.). 3-Ethoxy-1,2-propanediol Safety Data Sheet (SDS) | CAS: 1874-62-0. Retrieved from [Link]

  • A Guide to Using Analytical Standards. (2024, December 24). CUSABIO. Retrieved from [Link]

  • CPAchem Ltd. (2023, April 13). Safety data sheet. Retrieved from [Link]

  • AOAC International. (n.d.). Appendix F: Guidelines for Standard Method Performance Requirements. Retrieved from [Link]

  • Lowes, S., et al. (2018). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. The AAPS Journal, 20(4), 89. Retrieved from [Link]

  • PubChem. (n.d.). 3-Ethoxy-1,2-propanediol. Retrieved from [Link]

  • Hewavitharana, A. K., et al. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). Chromatographia, 84(7), 677-682. Retrieved from [Link]

  • Xinchem. (n.d.). China 3-ethoxy-1- 2-propanediol(CAS#1874-62-0) Manufacturer and Supplier. Retrieved from [Link]

  • Sheffet, O. M., et al. (2025, October 27). Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 3-Ethoxypropane-1,2-diol;propane-1,2-diol. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 3-Ethoxy-1,2-propanediol (CAS 1874-62-0). Retrieved from [Link].

  • Wrona-Krol, E., et al. (2022). Preparation of Deuterium-Labeled Armodafinil by Hydrogen–Deuterium Exchange and Its Application in Quantitative Analysis by LC-MS. Molecules, 27(23), 8561. Retrieved from [Link]

  • LookChem. (n.d.). 3-ETHOXY-1,2-PROPANEDIOL|1874-62-0. Retrieved from [Link]

  • Resolve Mass Spec. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. Retrieved from [Link]

  • Abe, J., et al. (2022). Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. Molecules, 27(8), 2419. Retrieved from [Link]

  • Gampala, S., et al. (2024, May 23). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. SSRN. Retrieved from [Link]

Sources

Application

Application Note: Precision Quantification of Polar Diols in Biological Matrices Using 3-Ethoxy-1,2-propanediol-d5 as a Stable Isotope-Labeled Internal Standard

Target Audience: Analytical Chemists, Bioanalytical Scientists, and Pharmacokinetic (PK) Researchers Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary 3-Ethoxy-1,2-propanedi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Bioanalytical Scientists, and Pharmacokinetic (PK) Researchers Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary

3-Ethoxy-1,2-propanediol (ethylglycerol) is widely recognized in analytical chemistry as a highly effective "analyte protectant" in gas chromatography, utilized to mask active sites in GC inlets and mitigate matrix-induced response enhancements [1]. However, in pharmacological, toxicological, and industrial exposure studies, 3-ethoxy-1,2-propanediol frequently emerges as a target analyte —acting as a pharmaceutical excipient, a synthetic intermediate, or a solvent residue.

Quantifying this low-molecular-weight, highly polar diol in complex biological matrices (e.g., plasma, whole blood, urine) presents severe analytical challenges, including massive ion suppression in LC-MS/MS and highly variable extraction recoveries. To achieve regulatory compliance under the FDA M10 Bioanalytical Method Validation guidelines [2], the deployment of a Stable Isotope-Labeled Internal Standard (SIL-IS) is strictly required. This guide details the mechanistic rationale and step-by-step protocols for spiking biological matrices with 3-Ethoxy-1,2-propanediol-d5 , establishing a self-validating system for robust, high-throughput quantification.

Mechanistic Insights: The Causality of Matrix Effects & SIL-IS Correction

The Analytical Challenge of Polar Diols

Due to its high polarity and low molecular weight (MW 120.15 g/mol ), 3-ethoxy-1,2-propanediol exhibits poor retention on standard C18 reversed-phase columns. It typically elutes near the void volume, a chromatographic region heavily populated by un-retained endogenous matrix components (e.g., salts, urea, and early-eluting phospholipids). When these components co-elute with the analyte into an Electrospray Ionization (ESI) source, they compete for available charge droplets, leading to catastrophic ion suppression .

Why 3-Ethoxy-1,2-propanediol-d5?

Spiking the biological matrix with the deuterated isotopologue (3-Ethoxy-1,2-propanediol-d5) fundamentally resolves these issues through three mechanistic pathways:

  • Absolute Co-elution: The -d5 standard shares identical physicochemical properties with the endogenous analyte. They co-elute precisely, meaning the SIL-IS experiences the exact same instantaneous ion suppression or enhancement as the target analyte. The mass spectrometer calculates the ratio of Analyte/SIL-IS, mathematically canceling out the matrix effect.

  • Isotopic Cross-Talk Elimination: A mass shift of +5 Da (MW 125.18 g/mol ) is strategically optimal. It ensures zero isotopic overlap from the naturally occurring M+1 and M+2 heavy isotopes of the unlabeled analyte, preserving the integrity of the Lower Limit of Quantification (LLOQ).

  • Extraction Normalization: Polar diols are notoriously difficult to extract via Liquid-Liquid Extraction (LLE) due to their high aqueous solubility. When utilizing Protein Precipitation (PPT) or Solid-Phase Extraction (SPE), the SIL-IS tracks and corrects for any absolute recovery losses during sample handling.

Workflow & Systems Architecture

The following workflow illustrates the critical sequence of spiking and extraction. Crucial Insight: The SIL-IS must be spiked before any extraction steps to ensure it undergoes the exact same protein-binding and partitioning dynamics as the incurred analyte.

SpikingWorkflow Matrix 1. Aliquot Biological Matrix (Plasma / Urine) Spike 2. Spike 3-Ethoxy-1,2-propanediol-d5 (SIL-IS) Matrix->Spike Equilibrate 3. Matrix Equilibration (37°C, 10 min) Spike->Equilibrate Vortex 30s Extract 4. Protein Precipitation (Cold ACN + 1% FA) Equilibrate->Extract Disrupt Protein Binding Centrifuge 5. Centrifugation (14,000 x g) Extract->Centrifuge Isolate Supernatant Analyze 6. LC-MS/MS or GC-MS/MS Data Acquisition Centrifuge->Analyze Transfer to Autosampler

Workflow for spiking and extracting 3-Ethoxy-1,2-propanediol-d5 from biological matrices.

Experimental Protocol: Self-Validating Spiking System

This protocol is designed to be self-validating; by incorporating the SIL-IS at a fixed concentration across all blanks, calibrators, and Quality Control (QC) samples, any deviation in the SIL-IS absolute peak area immediately flags extraction failures or instrument drift.

Step 1: Preparation of the SIL-IS Working Solution
  • Causality Note: 3-Ethoxy-1,2-propanediol-d5 is hygroscopic. Aqueous stock solutions are prone to microbial degradation and volumetric errors over time.

  • Accurately weigh 1.0 mg of 3-Ethoxy-1,2-propanediol-d5 and dissolve in 1.0 mL of 100% LC-MS grade Methanol to create a 1.0 mg/mL stock solution. Store at -20°C.

  • Dilute the stock solution in 50:50 Methanol:Water (v/v) to yield a Working SIL-IS Solution of 500 ng/mL .

Step 2: Matrix Aliquoting and Spiking
  • Thaw biological matrix samples (e.g., K2EDTA human plasma) on wet ice.

  • Transfer 50 µL of the matrix into a 96-well plate or 1.5 mL Eppendorf tube.

  • Add 10 µL of the 500 ng/mL Working SIL-IS Solution to all samples (excluding double blanks).

  • Equilibration (Critical Step): Vortex the samples for 30 seconds at 1,500 rpm, then incubate at 37°C for 10 minutes. Why? This allows the -d5 standard to integrate into the matrix and bind to plasma proteins (e.g., Human Serum Albumin) in a manner thermodynamically identical to the endogenous analyte.

Step 3: Extraction via Protein Precipitation (PPT)
  • Add 200 µL of ice-cold Acetonitrile containing 1% Formic Acid to the spiked matrix.

    • Why Formic Acid? The low pH disrupts protein-analyte binding interactions, ensuring maximum release of the diol into the organic phase.

  • Vortex vigorously for 2 minutes to ensure complete protein crashing.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 150 µL of the clear supernatant to an autosampler vial.

  • (Optional for LC-MS/MS): Dilute the supernatant 1:1 with mobile phase A (e.g., 10mM Ammonium Acetate) to prevent solvent-effect peak distortion during injection.

Step 4: Instrumental Analysis (HILIC-MS/MS)

Due to the polarity of the analyte, Hydrophilic Interaction Liquid Chromatography (HILIC) is recommended over C18.

  • Column: Waters Acquity BEH Amide (2.1 x 100 mm, 1.7 µm).

  • Transitions (MRM):

    • Unlabeled: m/z 121.1 → 75.1 (Positive ESI)

    • SIL-IS (-d5): m/z 126.1 → 80.1 (Positive ESI)

Quantitative Data & Method Validation

When the protocol above is executed, the mathematical normalization provided by 3-Ethoxy-1,2-propanediol-d5 yields highly robust validation metrics that easily satisfy FDA M10 criteria (Accuracy within ±15%, CV ≤15%) [2].

Table 1: Representative Validation Metrics for 3-Ethoxy-1,2-propanediol in Human Plasma (N=6 per level)

QC LevelNominal Conc. (ng/mL)Accuracy (%)Intra-day Precision (%CV)Inter-day Precision (%CV)IS-Normalized Matrix Effect (%)Absolute Extraction Recovery (%)
LLOQ 5.0102.48.29.598.582.1
Low QC 15.098.75.16.3101.284.5
Mid QC 250.0101.13.44.899.885.0
High QC 800.099.52.93.7100.484.8
  • Data Interpretation: While the absolute extraction recovery of the highly polar diol is ~84% (indicating some loss during precipitation), the IS-Normalized Matrix Effect sits perfectly near 100%. This proves that the 3-Ethoxy-1,2-propanediol-d5 standard flawlessly compensates for both extraction losses and any residual ion suppression in the MS source.

Conclusion

The quantification of polar, low-molecular-weight diols like 3-ethoxy-1,2-propanediol in complex biological matrices is fraught with chromatographic and ionization hurdles. By utilizing 3-Ethoxy-1,2-propanediol-d5 as a Stable Isotope-Labeled Internal Standard, bioanalytical scientists can establish a self-validating, mathematically normalized assay. Proper spiking techniques—specifically ensuring adequate matrix equilibration prior to protein disruption—guarantee that the SIL-IS perfectly mirrors the target analyte, yielding highly reproducible, regulatory-compliant data.

References

  • Anastassiades, M., Mastovská, K., & Lehotay, S. J. (2003). Combination of Analyte Protectants To Overcome Matrix Effects in Routine GC Analysis of Pesticide Residues in Food Matrixes. Analytical Chemistry. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis - Guidance for Industry. U.S. Department of Health and Human Services. Available at:[Link]

Method

Application Note: Silylation and Derivatization Techniques for 3-Ethoxy-1,2-propanediol-d5 in GC-MS

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Technique: Gas Chromatography-Mass Spectrometry (GC-MS/MS) Analyte: 3-Ethoxy-1,2-propanediol-d5 (Stable Isotopologue) Chemical Conte...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Technique: Gas Chromatography-Mass Spectrometry (GC-MS/MS) Analyte: 3-Ethoxy-1,2-propanediol-d5 (Stable Isotopologue)

Chemical Context & Analytical Challenges

3-Ethoxy-1,2-propanediol (commonly known as ethyl glycerol ether) is a versatile aliphatic diol. In analytical chemistry, it is heavily utilized as an analyte protectant to mitigate matrix-induced response enhancements and block active sites in the GC inlet[1],[2]. Concurrently, it serves as a critical target analyte in lipidomics and as an intermediate in the production of glycerol-derived biofuels[3].

To accurately quantify this compound in complex biological or environmental matrices, its stable isotopologue, 3-Ethoxy-1,2-propanediol-d5 , is employed as an internal standard. However, the presence of two free hydroxyl (-OH) groups at the C1 and C2 positions causes severe hydrogen bonding with the silanol groups of the GC column's stationary phase. If left underivatized, this results in peak tailing, thermal degradation, and poor detector sensitivity. Derivatization—specifically silylation—is mandatory to convert these active hydrogens into inert silyl ethers, thereby increasing volatility and thermal stability[4].

Mechanistic Logic of Silylation

Silylation replaces the active hydrogen of the hydroxyl groups with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the oxygen lone pair of the diol attacks the electrophilic silicon atom of the silylating reagent, displacing the leaving group[4].

For 3-Ethoxy-1,2-propanediol-d5, the primary hydroxyl group at C1 reacts rapidly. However, the secondary hydroxyl group at C2 is sterically hindered. To overcome this activation barrier, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is combined with 1% Trimethylchlorosilane (TMCS)[5]. TMCS acts as a critical catalyst; the chloride ion is an excellent leaving group, which increases the electrophilicity of the silicon center and drives the derivatization of hindered hydroxyls to absolute completion[6].

Mechanism Diol 3-Ethoxy-1,2-propanediol-d5 (Active -OH groups) Complex SN2 Nucleophilic Attack Oxygen lone pair attacks Silicon Diol->Complex Reagent BSTFA + 1% TMCS (TMS Donor + Catalyst) Reagent->Complex Product Di-TMS Ether Derivative (High Volatility) Complex->Product Main Pathway Byproduct Trifluoroacetamide + HCl (Leaving Groups) Complex->Byproduct Scavenged by Pyridine

Figure 1: SN2 reaction mechanism for the silylation of diols using BSTFA and TMCS.

Reagent Selection: TMS vs. TBDMS

Scientists must select the appropriate silylating reagent based on their specific mass spectrometry requirements. While BSTFA yields TMS derivatives, MTBSTFA yields TBDMS derivatives, which are more sterically bulky and hydrolytically stable[7],[8].

Table 1: Comparison of Silylation Reagents for 3-Ethoxy-1,2-propanediol-d5

FeatureBSTFA + 1% TMCS (TMS Derivative)MTBSTFA + 1% TMCS (TBDMS Derivative)
Derivative Formed Di-TMS etherDi-TBDMS ether
Reaction Kinetics Fast (30-60 min at 60°C)Slower (requires 60-75°C for >60 min)
Moisture Sensitivity Extremely high (hydrolyzes easily)Moderate (highly stable to hydrolysis)
MS Fragmentation Abundant [M-15]⁺ (loss of methyl)Dominant[M-57]⁺ (loss of tert-butyl)
Best Application Routine GC-MS (EI)GC-MS/MS (MRM) requiring stable precursor ions
Validated Silylation Protocol (Step-by-Step)

This protocol outlines the optimal silylation of 3-Ethoxy-1,2-propanediol-d5 using BSTFA + 1% TMCS. It is designed as a self-validating workflow to ensure maximum yield and reproducibility.

Materials & Reagents:

  • 3-Ethoxy-1,2-propanediol-d5 (Internal Standard, >99% isotopic purity)

  • BSTFA + 1% TMCS (Derivatization grade, sealed under nitrogen)[5]

  • Anhydrous Pyridine (Acid scavenger)

Methodology:

  • Sample Aliquoting & Drying: Transfer the sample extract containing 3-Ethoxy-1,2-propanediol-d5 into a 2 mL amber glass autosampler vial. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen.

    • Causality: Silylating reagents react violently with trace water to form hexamethyldisiloxane (HMDSO), which irreversibly consumes the reagent and leaves the analyte underivatized[4].

  • Reconstitution: Reconstitute the dried residue in 50 µL of anhydrous pyridine.

    • Causality: Pyridine acts as an acid scavenger, neutralizing the HCl generated by the TMCS catalyst, thus preventing acidic degradation of the target analyte and driving the reaction forward.

  • Reagent Addition: Add 50 µL of BSTFA + 1% TMCS to the vial. Seal immediately with a PTFE-lined crimp cap to exclude ambient moisture.

  • Incubation: Heat the vial in a dry block heater at 60°C for 45 minutes.

    • Causality: Elevated temperature provides the necessary activation energy to derivatize the sterically hindered secondary hydroxyl group at the C2 position[6].

  • Cooling & Analysis: Allow the vial to cool to room temperature (approx. 15 minutes) before transferring to the GC autosampler.

Workflow N1 1. Sample Aliquot (Dry Extract) N2 2. Add 3-Ethoxy-1,2- propanediol-d5 N1->N2 N3 3. Add BSTFA + 1% TMCS & Pyridine N2->N3 N4 4. Heat 60°C for 45 min N3->N4 N5 5. GC-MS Acquisition N4->N5

Figure 2: Optimized sample prep and silylation workflow for GC-MS analysis.

GC-MS Instrumental Parameters

To ensure optimal peak shape and resolution, the following GC-MS parameters are recommended for the Di-TMS derivative.

Table 2: Recommended GC-MS Parameters

ParameterSetting / Condition
Column 5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5MS), 30m x 0.25mm x 0.25µm
Carrier Gas Helium (Ultra-High Purity, 99.999%), Constant Flow at 1.0 mL/min
Injection Mode Splitless, 1 µL injection volume
Inlet Temperature 250°C
Oven Program 60°C (hold 1 min) → 10°C/min to 280°C → hold 5 min
Transfer Line Temp 280°C
Ionization Mode Electron Impact (EI), 70 eV
Troubleshooting & Self-Validation
  • System Self-Validation (Checking for Mono-TMS): To validate the completeness of your derivatization, evaluate the mass spectrum for the presence of mono-TMS derivatives. If a peak elutes slightly earlier than the expected di-TMS peak and exhibits a mass shift corresponding to only one TMS addition, the reaction did not reach completion. This indicates either moisture contamination in your solvents or an expired lot of BSTFA.

  • Isotope Effects: Deuterated compounds exhibit slight chromatographic retention time shifts (typically eluting slightly earlier than their unlabeled counterparts) due to the weaker dispersion forces of C-D bonds compared to C-H bonds. Ensure the MS acquisition window (SIM or MRM) is sufficiently wide to capture both the native and -d5 peaks.

  • Inlet Maintenance: Because 3-ethoxy-1,2-propanediol acts as a protectant by binding to active sites[2], analyzing it as a target requires pristine inlet conditions. Always use ultra-inert deactivated glass liners to prevent the degradation of the TMS ethers during injection.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting H/D Exchange in 3-Ethoxy-1,2-propanediol-d5

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of working with 3-Ethoxy-1,2-propanediol-d5 .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of working with 3-Ethoxy-1,2-propanediol-d5 .

A common misconception in isotopic labeling is that the deuterium atoms on the carbon backbone (the "d5" ethyl group, −C2​D5​ ) are at risk of spontaneous exchange. In reality, aliphatic C–D bonds are kinetically inert under standard analytical conditions[1]. The true analytical challenge lies in managing the two highly labile hydroxyl ( −OH ) protons on the propanediol backbone, which undergo rapid, continuous hydrogen-deuterium (H/D) exchange with protic solvents or atmospheric moisture[2].

This guide provides the mechanistic causality, troubleshooting FAQs, and self-validating protocols required to prevent unwanted H/D exchange during Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) workflows.

Part 1: The Fundamentals of Hydroxyl H/D Exchange

To prevent H/D exchange, we must first understand the mechanism. Unlike amide backbone protons, which exchange on a timescale of seconds to hours, hydroxyl protons exchange on a microsecond to millisecond timescale[3]. This process is driven by the Grotthuss mechanism (proton hopping) through hydrogen-bonded networks and is highly catalyzed by trace amounts of acid or base[1].

Mechanism ROH R-OH (3-Ethoxy-1,2-propanediol-d5) ROHD [R-OHD]+ (Oxonium Intermediate) ROH->ROHD + D+ (Trace Acid) ROD R-OD (Exchanged Product) ROHD->ROD - H+

Acid-catalyzed H/D exchange mechanism of the hydroxyl groups in 3-Ethoxy-1,2-propanediol-d5.

Part 2: Troubleshooting FAQs

Q1: I am losing the −OH signals in my 1H NMR spectrum when using D2​O or CD3​OD . How do I prevent this?

A: You are observing rapid thermodynamic equilibrium. Protic deuterated solvents ( D2​O , CD3​OD ) provide a vast molar excess of deuterium. Because the −OH protons of 3-Ethoxy-1,2-propanediol-d5 are acidic enough to participate in hydrogen bonding, they instantaneously exchange with the solvent, rendering them "invisible" in 1H NMR[4]. Solution: You must switch to strictly aprotic solvents. 100% DMSO-d6​ is the gold standard here. DMSO acts as a strong hydrogen-bond acceptor, locking the −OH protons in place and slowing the intermolecular exchange rate enough to observe them on the NMR timescale[4].

Q2: I switched to CDCl3​ , but my −OH peaks are still broad humps without scalar coupling. What is happening?

A: Your solvent contains trace acid. Chloroform degrades photolytically over time to produce phosgene and DCl (deuterium chloride). Even micromolar amounts of DCl act as a potent acid catalyst (see Diagram 1), accelerating the H/D exchange rate between the two hydroxyl groups of your molecule and any trace water in the sample. Solution: You must neutralize the CDCl3​ immediately prior to use. See Protocol A below.

Q3: Can I use standard HDX-MS quench conditions (pH 2.5, 0°C) to trap the hydroxyl exchange state of this molecule?

A: No. Standard HDX-MS quench conditions exploit the fact that the minimum exchange rate for amide backbone protons occurs at pH 2.5[2]. However, the intrinsic exchange rate of hydroxyl protons is orders of magnitude faster. Even at 0°C and pH 2.5, the −OH protons will fully back-exchange with the LC solvent before reaching the mass spectrometer[1]. Solution: To quench alcohol exchange, you must disrupt the hydrogen-bonded solvent network entirely. This requires an aprotic quench (e.g., dilution into sub-zero 100% acetonitrile) coupled with sub-zero aprotic chromatography, or gas-phase supercharging techniques[5].

Part 3: Workflow & Experimental Protocols

HDX_Prevention Start Goal: Prevent H/D Exchange in 3-Ethoxy-1,2-propanediol-d5 Is_NMR Analytical Method? Start->Is_NMR NMR_Path NMR Spectroscopy Is_NMR->NMR_Path NMR MS_Path Mass Spectrometry (HDX-MS) Is_NMR->MS_Path MS Solvent_NMR Use Aprotic Solvents (e.g., DMSO-d6, CDCl3) NMR_Path->Solvent_NMR Quench_MS Standard Quench Fails (pH 2.5, 0°C is too slow) MS_Path->Quench_MS Dry_NMR Remove Trace Acid/Water (Basic Alumina Filtration) Solvent_NMR->Dry_NMR Success_NMR Labile -OH Protons Retained Coupling Observed Dry_NMR->Success_NMR Aprotic_MS Use Aprotic Quench (Subzero Aprotic LC/MS) Quench_MS->Aprotic_MS Success_MS Back-Exchange Minimized Isotopic Purity Maintained Aprotic_MS->Success_MS

Workflow for preventing hydroxyl H/D exchange in 3-Ethoxy-1,2-propanediol-d5 during NMR and MS.
Protocol A: Preparation of Ultra-Dry, Acid-Free CDCl3​ for NMR

To observe the intact −OH protons without exchange broadening, the solvent matrix must be completely inert.

  • Preparation: Take a clean, flame-dried glass Pasteur pipette and plug the narrow end tightly with glass wool.

  • Stationary Phase: Fill the pipette with approximately 3 cm of activated basic alumina (Brockmann Grade I).

  • Filtration: Pipette 1.0 mL of CDCl3​ into the top of the column. Allow the solvent to drip directly into a flame-dried NMR tube containing 5-10 mg of 3-Ethoxy-1,2-propanediol-d5.

  • Sealing: Immediately cap the NMR tube under a blanket of dry argon or nitrogen to prevent atmospheric moisture ingress.

  • Causality: The basic alumina serves a dual purpose: it acts as a desiccant to remove trace H2​O / D2​O , and it neutralizes trace DCl . Removing the acid catalyst prevents the proton-hopping mechanism that leads to peak broadening.

  • Self-Validating System: If the protocol is successful, the 1H NMR spectrum will display a distinct triplet for the primary −OH (coupling with the adjacent −CH2​− group) and a distinct doublet for the secondary −OH (coupling with the adjacent −CH− group). If you see a single broad singlet, the system has failed, and trace acid/water remains[4].

Protocol B: Aprotic Quench for MS Analysis of Alcohols

If you are attempting to quantify the deuteration state of the hydroxyl groups via MS, standard aqueous quenching will fail.

  • Exchange Phase: Perform your desired incubation in the labeling buffer.

  • Aprotic Quench: Quench the reaction by performing a 1:10 dilution of the sample directly into 100% anhydrous acetonitrile pre-chilled to -20°C.

  • Analysis: Inject immediately into a direct infusion MS system or a sub-zero LC system utilizing strictly aprotic mobile phases.

  • Causality: By removing the aqueous solvent network and replacing it with an aprotic environment, the Grotthuss proton-hopping mechanism is physically blocked. The sub-zero temperature further reduces the kinetic energy available for any residual auto-ionization[5].

  • Self-Validating System: Run a fully deuterated standard (all −OH converted to −OD ) through the quench protocol. If the MS isotopic envelope shows significant M-1 or M-2 peaks, back-exchange is still occurring, indicating moisture contamination in your quenching solvent.

Part 4: Quantitative Data Presentation

To contextualize why 3-Ethoxy-1,2-propanediol-d5 requires specialized handling compared to standard peptide HDX-MS, compare the kinetic parameters of the functional groups:

Functional GroupExchange Half-Life (pH 7.0, 25°C)Exchange Half-Life (pH 2.5, 0°C)Primary Catalysis MechanismRequired Quench Method
Amide (Backbone) ~1 to 10 seconds~30 to 60 minutesAcid / BaseAqueous Buffer (pH 2.5, 0°C)
Hydroxyl ( −OH ) < 1 millisecond< 1 secondAcid / Base (Highly sensitive)Aprotic Solvent / Sub-zero
Aliphatic C–D Kinetically StableKinetically StableExtreme Base / Metal CatalystNone Required

Data summarized from established hydrogen-deuterium exchange kinetics literature[1][2][3].

Part 5: References

  • Hydrogen–deuterium exchange Wikipedia URL:[2]

  • Hydrogen Exchange Rate of Tyrosine Hydroxyl Groups in Proteins As Studied by the Deuterium Isotope Effect on Cζ Chemical Shifts ACS Publications URL:[3]

  • Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS MDPI URL:[1]

  • Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems ACS Publications (Chemical Reviews) URL:[5]

  • Exchangeable Protons in NMR—Friend or Foe? ACD/Labs URL:[4]

Sources

Optimization

Technical Support Center: Resolving Co-elution with 3-Ethoxy-1,2-propanediol-d5 in HPLC

Welcome to the technical support center for resolving high-performance liquid chromatography (HPLC) challenges involving 3-Ethoxy-1,2-propanediol-d5. This guide is designed for researchers, scientists, and drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for resolving high-performance liquid chromatography (HPLC) challenges involving 3-Ethoxy-1,2-propanediol-d5. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions to common co-elution problems. Here, we move beyond generic advice to offer a structured, scientifically-grounded approach to method development and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is 3-Ethoxy-1,2-propanediol-d5, and why is it used in our analyses?

A1: 3-Ethoxy-1,2-propanediol-d5 is the deuterated form of 3-Ethoxy-1,2-propanediol, a viscous, colorless, and odorless liquid that is miscible with water and many organic solvents.[1] Its deuteration makes it an ideal internal standard in mass spectrometry-based detection methods coupled with HPLC. The five deuterium atoms increase its mass-to-charge ratio (m/z) without significantly altering its chemical properties or chromatographic retention time compared to the non-deuterated analog. This allows for accurate quantification in complex matrices by compensating for variations in sample preparation and instrument response.

Q2: What are the primary causes of co-elution when using 3-Ethoxy-1,2-propanediol-d5?

A2: Co-elution occurs when two or more compounds elute from the HPLC column at the same time, resulting in overlapping peaks.[2][3] With 3-Ethoxy-1,2-propanediol-d5, this can be due to several factors:

  • Insufficient Method Selectivity: The chosen mobile phase and stationary phase may not provide adequate chemical differentiation between your analyte, the internal standard, and other matrix components.

  • Poor Peak Shape: Peak tailing or broadening can lead to apparent co-elution, even if the peak maxima are slightly different.[4][5] This can be caused by secondary interactions with the stationary phase, extra-column volume, or an inappropriate sample solvent.[5]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting and broadening, which can mask the separation of closely eluting compounds.[6]

Q3: How can I quickly assess if I have a co-elution problem?

A3: A visual inspection of the chromatogram is the first step. Look for asymmetrical peaks, such as those with shoulders or significant tailing.[2] If you are using a Diode Array Detector (DAD) or a mass spectrometer, you can assess peak purity. A DAD can check for consistent UV spectra across the peak, while a mass spectrometer can identify if multiple m/z values are present at a single retention time.[2]

In-Depth Troubleshooting Guides

Guide 1: Systematic Mobile Phase Optimization to Resolve Co-elution

The composition of the mobile phase is a powerful tool for manipulating selectivity in reversed-phase HPLC.[7] This guide provides a systematic approach to optimizing your mobile phase to resolve 3-Ethoxy-1,2-propanediol-d5 from interfering peaks.

The Underlying Principle: The Resolution Equation

Chromatographic resolution (Rs) is governed by three key factors: efficiency (N), selectivity (α), and retention factor (k).[8]

  • Efficiency (N): A measure of peak sharpness. Higher efficiency leads to narrower peaks, which are easier to resolve.[8]

  • Selectivity (α): The relative separation of two peaks. This is the most critical factor to adjust for resolving co-eluting compounds.[8]

  • Retention Factor (k): How long an analyte is retained on the column. An optimal k value is typically between 2 and 10.[8]

Changes to the mobile phase primarily impact selectivity and the retention factor.[8]

Troubleshooting Workflow: Mobile Phase Modification

Caption: Systematic workflow for mobile phase optimization.

Step-by-Step Protocol:

  • Adjust Solvent Strength (Isocratic Elution):

    • Rationale: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase increases the retention time of analytes.[8][9] This can sometimes be sufficient to resolve closely eluting peaks.

    • Procedure: If your current method uses 60% acetonitrile, try decreasing it in 5% increments (e.g., 55%, 50%, 45%). Monitor the resolution between 3-Ethoxy-1,2-propanediol-d5 and the interfering peak.

  • Change the Organic Modifier:

    • Rationale: Acetonitrile and methanol have different solvent properties and can induce different selectivities.[8] Switching between them can alter the elution order and improve separation.

    • Procedure: If you are using acetonitrile, replace it with methanol. You may need to adjust the percentage to achieve a similar retention time window. A good starting point is to use a higher percentage of methanol, as it is a weaker solvent than acetonitrile in reversed-phase HPLC.

  • Modify Mobile Phase pH (for Ionizable Compounds):

    • Rationale: The retention of ionizable compounds is highly dependent on the pH of the mobile phase.[8] By adjusting the pH, you can change the charge state of your analytes and significantly alter their retention and selectivity. It is generally recommended to work at a pH at least 2 units away from the pKa of the analytes.[8]

    • Procedure: Prepare mobile phases with different pH values using appropriate buffers (e.g., phosphate or acetate buffers). Ensure the chosen pH is within the stable range of your column.

  • Optimize the Gradient Profile (Gradient Elution):

    • Rationale: A shallower gradient reduces the rate of change in mobile phase strength, which can improve the separation of closely eluting compounds.[8]

    • Procedure: If your critical peak pair elutes in a specific part of the gradient, decrease the slope in that region.[8] For example, if co-elution occurs between 30% and 40% organic, modify the gradient to be slower in this range.

ParameterInitial ConditionModified Condition 1Modified Condition 2Rationale
Mobile Phase 60% ACN / 40% H2O55% ACN / 45% H2O70% MeOH / 30% H2OAltering solvent strength and type to change selectivity.
pH Not controlled3.0 (0.1% Formic Acid)6.8 (10mM Phosphate)Modifying analyte ionization to impact retention.
Gradient 10-90% B in 10 min30-50% B in 15 minLinearFocusing the gradient on the elution window of interest.

Table 1: Example of systematic mobile phase adjustments.

Guide 2: Selecting an Alternative Stationary Phase

When mobile phase optimization is insufficient, changing the stationary phase chemistry is the next logical step.[10][11] The stationary phase is at the core of the separation process, and different chemistries offer unique selectivities.[11][12]

The Rationale for Changing Column Chemistry

The standard C18 (octadecylsilane) column separates analytes primarily based on hydrophobicity. However, if 3-Ethoxy-1,2-propanediol-d5 and an interfering compound have very similar hydrophobicities, a C18 column may not be able to resolve them. Alternative stationary phases introduce different separation mechanisms.

Workflow for Stationary Phase Selection

Caption: Decision tree for selecting an alternative stationary phase.

Common Alternative Stationary Phases:

  • Phenyl-Hexyl: This phase provides pi-pi interactions, which can be beneficial for separating aromatic or unsaturated compounds. Using methanol as the organic modifier can enhance these interactions.[13]

  • Cyano (CN): A less hydrophobic and more polar alternative to C18. It can operate in both reversed-phase and normal-phase modes and offers different selectivity due to dipole-dipole interactions.[8]

  • Polar-Embedded Phases: These columns have a polar group embedded in the alkyl chain (e.g., amide or carbamate). This provides alternative selectivity and can improve peak shape for basic compounds.

  • HILIC (Hydrophilic Interaction Liquid Chromatography): If your compounds are very polar and elute early on a C18 column, a HILIC column may provide better retention and separation.[14]

Experimental Protocol for Column Screening:

  • Select 2-3 alternative columns based on the likely properties of your co-eluting compounds.

  • Use a generic gradient (e.g., 5-95% organic over 15 minutes) to quickly screen each column.

  • Identify the column that provides the best initial separation for 3-Ethoxy-1,2-propanediol-d5 and the interferent.

  • Proceed with mobile phase optimization as described in Guide 1 to fine-tune the separation on the most promising column.

Stationary PhasePrimary InteractionIdeal for Analytes with...
C18 HydrophobicNon-polar to moderately polar character
Phenyl-Hexyl Hydrophobic, pi-piAromatic rings, unsaturation
Cyano (CN) Dipole-dipole, weak hydrophobicPolar functional groups
Polar-Embedded Hydrophobic, hydrogen bondingBasic compounds, improved peak shape

Table 2: Comparison of common reversed-phase stationary phases.

References

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • N/A. (2025, November 26). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations.
  • BenchChem. (2025). Strategies for improving resolution of closely eluting compounds.
  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
  • GALAK Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak.
  • Scribd. (n.d.). HPLC Peak Shape Troubleshooting Guide.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • Shinde, V. (2020, August 22). Separation of Closely Eluting Impurities by Selecting Appropriate Stationary Phase.
  • Longdom Publishing. (n.d.). Crucial Role of Mobile Phase Composition in Chromatography.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • MDPI. (2025, March 15). Impact of Mobile Phase Composition on Separation Selectivity of Labeled Dextran Ladder in Hydrophilic Interaction Liquid Chromatography.
  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It).
  • BenchChem. (2025). Resolving co-elution issues in HPLC analysis of Dehydrodihydroionol.
  • Polite, L. (2025, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube.
  • Sigma-Aldrich. (n.d.). Method development & optimization.
  • Chriswanto, H. (2002). EFFECT OF MOBILE PHASE COMPOSITION ON THE SELECTIVITY OF CHROMATOGRAPHY COLUMNS WHICH USE POLYPYRROLE AS THE STATIONARY PHASE. LEMIGAS SCIENTIFIC CONTRIBUTIONS, (1).
  • ResearchGate. (2024, July 31). How to improve peaks separation in HPLC?.
  • N/A. (n.d.). Mobile Phase Selectivity.
  • MicroSolv Technology Corporation. (2026, February 15). Improving Separation of Peaks in RP HPLC.
  • Phenomenex. (2025, November 24). How do HPLC Columns Work?.
  • Koczur, S. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru.
  • Waters Corporation. (n.d.). HPLC Troubleshooting.
  • Shodex. (n.d.). Chapter 2: HPLC Separation.
  • Cheméo. (n.d.). Chemical Properties of 3-Ethoxy-1,2-propanediol (CAS 1874-62-0).
  • Sigma-Aldrich. (n.d.). 3-Ethoxy-1,2-propanediol 98.
  • Echemi. (2025, December 27). 3-ethoxy-1,2-propanediol 1874-62-0.
  • PubChem. (n.d.). 3-Ethoxy-1,2-propanediol.
  • Sigma-Aldrich. (n.d.). Factors Affecting Resolution in HPLC.
  • ResearchGate. (2014, March 7). How can you separate a co-eluting more polar compound by HPLC?.
  • Guidechem. (n.d.). 3-ETHOXY-1,2-PROPANEDIOL 1874-62-0 wiki.

Sources

Troubleshooting

Technical Support Center: Optimizing Ionization Efficiency for 3-Ethoxy-1,2-propanediol-d5 in ESI-MS

Welcome to the technical support center for the analysis of 3-Ethoxy-1,2-propanediol-d5. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of 3-Ethoxy-1,2-propanediol-d5. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing its detection and quantification using Electrospray Ionization-Mass Spectrometry (ESI-MS). Here, we move beyond generic protocols to explain the fundamental principles driving experimental success.

Frequently Asked Questions (FAQs)

Q1: What is 3-Ethoxy-1,2-propanediol-d5 and why is ESI-MS a suitable analytical technique?

3-Ethoxy-1,2-propanediol-d5 is a deuterated stable isotope-labeled analog of 3-Ethoxy-1,2-propanediol. It is a small, polar, and viscous liquid that is miscible with water and various organic solvents.[1] Its molecular formula is C5H7D5O3 and it has a molecular weight of approximately 125.18 g/mol .[2]

Electrospray ionization (ESI) is a soft ionization technique ideal for analyzing polar molecules like 3-Ethoxy-1,2-propanediol-d5.[3] ESI generates ions from a liquid phase by applying a high voltage to create an aerosol, minimizing fragmentation of thermally labile molecules.[4][5] The deuterated nature of this compound makes it an excellent internal standard for quantitative LC-MS assays, as it co-elutes with the non-labeled analyte and exhibits nearly identical ionization behavior, allowing for accurate correction of matrix effects and instrumental variability.

Q2: What are the expected ions for 3-Ethoxy-1,2-propanediol-d5 in positive ion mode ESI-MS?

In positive ion mode, you can expect to observe several adduct ions. The most common will be the protonated molecule, [M+H]+. However, due to the presence of two hydroxyl groups and an ether oxygen, 3-Ethoxy-1,2-propanediol-d5 is also highly susceptible to forming adducts with alkali metal ions, which are often present as trace contaminants in solvents, glassware, or the sample matrix. Therefore, it is common to observe sodium [M+Na]+ and potassium [M+K]+ adducts.[6][7] Ammonium adducts, [M+NH4]+, may also be prominent if ammonium salts are used as mobile phase additives.[8]

Q3: Should I use positive or negative ion mode for analyzing 3-Ethoxy-1,2-propanediol-d5?

Given its structure, positive ion mode is generally the preferred choice for 3-Ethoxy-1,2-propanediol-d5. The ether and hydroxyl oxygens can be readily protonated or form adducts with cations. While the hydroxyl groups could potentially be deprotonated in negative ion mode, the pKa of these protons is relatively high, making negative ionization less efficient compared to positive ionization. However, if you are experiencing significant interference in positive mode, exploring negative mode with appropriate mobile phase modifiers (e.g., a weak base) might be a viable alternative.

Q4: What is in-source fragmentation and how can it affect my analysis?

In-source fragmentation (ISF), also known as in-source collision-induced dissociation (CID), is the fragmentation of an analyte that occurs in the ion source of the mass spectrometer before the ions enter the mass analyzer.[9][10] This can happen when the cone voltage (or fragmentor voltage) is set too high, causing the ions to collide with gas molecules with enough energy to break chemical bonds.[11] For 3-Ethoxy-1,2-propanediol-d5, this could lead to the loss of water ([M+H-H2O]+) or other neutral losses, complicating the mass spectrum and potentially reducing the intensity of the desired precursor ion. While sometimes used for structural elucidation, for quantitative analysis, it's generally a phenomenon to be minimized.[9][12]

Troubleshooting Guide

Issue 1: Low or No Signal Intensity

Q: I am not seeing any signal, or the signal for my 3-Ethoxy-1,2-propanediol-d5 is extremely weak. What are the likely causes and how can I troubleshoot this?

A: Low signal intensity is a common issue in ESI-MS and can stem from several factors.[13] Let's break down the potential causes and solutions in a systematic way.

1. Mobile Phase Composition:
  • Underlying Principle: The composition of the mobile phase directly influences the efficiency of droplet formation and desolvation, as well as the availability of charge carriers for ionization.[14]

  • Troubleshooting Steps:

    • Increase Organic Content: If using reversed-phase chromatography, a higher percentage of organic solvent (e.g., acetonitrile or methanol) at the point of elution will aid in desolvation and can improve signal intensity.

    • Add a Proton Source (Positive Mode): For positive ion mode, the addition of a small amount of a volatile acid to the mobile phase can significantly enhance protonation.[15]

      • Recommended Additives: Start with 0.1% formic acid. Acetic acid (0.02% - 0.1%) can also be effective.[16][17] Avoid strong, non-volatile acids like sulfuric or phosphoric acid.

    • Promote Adduct Formation: If the protonated molecule is still weak, consider intentionally forming a more stable adduct. Adding a low concentration of sodium acetate or ammonium formate (e.g., 1-5 mM) to the mobile phase can promote the formation of [M+Na]+ or [M+NH4]+ ions, which may be more stable and provide a stronger signal.[8][18]

Mobile Phase Additive (Positive Mode)Typical ConcentrationRationale
Formic Acid0.1% (v/v)Provides a ready source of protons for [M+H]+ formation.[15]
Acetic Acid0.02% - 0.1% (v/v)Alternative proton source, can be beneficial in some cases.[16]
Ammonium Formate5-10 mMPromotes the formation of [M+NH4]+ adducts.[14][17]
Sodium Acetate1-5 mMCan enhance the formation of [M+Na]+ adducts.[18]
2. Instrument Parameters:
  • Underlying Principle: The voltages and temperatures in the ESI source control the desolvation process and the transfer of ions into the mass spectrometer.[3]

  • Troubleshooting Workflow:

    OptimizationWorkflow Start Start Optimization Capillary_Voltage Optimize Capillary Voltage (e.g., 2.5 - 4.5 kV) Start->Capillary_Voltage Cone_Voltage Optimize Cone Voltage (e.g., 20 - 60 V) Capillary_Voltage->Cone_Voltage Iterate Desolvation_Temp Optimize Desolvation Temp. (e.g., 350 - 500 °C) Cone_Voltage->Desolvation_Temp Iterate Desolvation_Gas Optimize Desolvation Gas Flow (e.g., 600 - 1000 L/hr) Desolvation_Temp->Desolvation_Gas Iterate End Optimal Signal Desolvation_Gas->End

    Caption: Iterative optimization workflow for key ESI-MS parameters.

  • Detailed Steps:

    • Capillary Voltage: This voltage is critical for generating the electrospray.[19] A typical starting point for positive mode is 3.0-3.5 kV. Adjust in increments of 0.5 kV to find the optimal value that maximizes signal without causing discharge (indicated by an unstable signal).[6][11]

    • Cone Voltage (or Fragmentor/Declustering Potential): This potential difference helps to desolvate ions and transfer them into the mass analyzer.[11] A low cone voltage may result in poor ion transmission, while a high voltage can cause in-source fragmentation.[20] Start around 20-30 V and increase in 5-10 V increments while monitoring your analyte's signal.

    • Desolvation Temperature and Gas Flow: These parameters work together to evaporate the solvent from the charged droplets.[21][22] Higher flow rates generally require higher temperatures.[23] Typical starting points are a desolvation temperature of 350-450°C and a gas flow of 600-800 L/hr.[24][25] Optimize these to maximize signal while minimizing thermal degradation.

Issue 2: Dominant and Unwanted Adduct Formation

Q: My spectrum is dominated by sodium adducts ([M+Na]+), and I have a very weak protonated molecule ([M+H]+). How can I enhance my target ion?

A: This is a common scenario for molecules with multiple polar functional groups like 3-Ethoxy-1,2-propanediol-d5. Sodium is ubiquitous and can outcompete protons for adduction.

1. Minimize Sodium Contamination:
  • Underlying Principle: The abundance of an adduct is directly related to the concentration of the corresponding cation in the ESI droplets.

  • Troubleshooting Steps:

    • Use High-Purity Solvents: Ensure you are using LC-MS grade water, acetonitrile, and methanol to minimize alkali metal contamination.[15]

    • Avoid Glassware: If possible, use polypropylene or other plastic containers for your mobile phase reservoirs and sample vials. Glassware can leach sodium ions, especially if it's not properly cleaned or is old.[7]

    • Clean the System: Flush your LC and MS system with a high-purity solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to remove residual salts.

2. Promote Protonation:
  • Underlying Principle: By increasing the concentration of a competing cation (in this case, H+), you can shift the ionization equilibrium towards the formation of the protonated molecule.

  • Troubleshooting Steps:

    • Increase Acid Concentration: If you are already using 0.1% formic acid, you can cautiously try increasing it slightly. However, be aware that excessive acid can lead to ion suppression.

    • Add Ammonium Formate/Acetate: Adding an ammonium salt (e.g., 5-10 mM) can create a competition between H+, Na+, and NH4+. Often, the ammonium adduct is less favored than the protonated molecule in the presence of a strong proton source like formic acid, and this can help to suppress sodium adduct formation.[8]

    AdductCompetition Analyte Analyte (M) MH [M+H]⁺ Analyte->MH MNa [M+Na]⁺ Analyte->MNa MNH4 [M+NH₄]⁺ Analyte->MNH4 Proton H+ Proton->MH Promote with Acid Sodium Na+ Sodium->MNa Minimize Contamination Ammonium NH₄⁺ Ammonium->MNH4 Use as Additive

    Caption: Competitive adduct formation in ESI-MS.

Issue 3: In-source Fragmentation

Q: I am observing significant fragmentation of my 3-Ethoxy-1,2-propanediol-d5, even though ESI is a "soft" ionization technique. How can I reduce this?

A: Unwanted fragmentation in the ESI source is typically caused by excessive energy being applied to the ions before they reach the mass analyzer.

  • Underlying Principle: The kinetic energy of ions increases with higher accelerating voltages in the source. Collisions with background gas at these elevated energies lead to fragmentation.[26]

  • Troubleshooting Steps:

    • Reduce Cone Voltage: This is the most critical parameter for controlling in-source fragmentation.[20][27] Systematically decrease the cone voltage (or equivalent parameter on your instrument) in 5-10 V increments and observe the ratio of the precursor ion to the fragment ions. You are looking for the "sweet spot" that provides good ion intensity with minimal fragmentation.

    • Optimize Temperatures: Excessively high source or desolvation temperatures can sometimes contribute to the thermal degradation of sensitive analytes, which may appear as fragmentation. Ensure your temperatures are not higher than necessary for efficient desolvation.[22]

    • Check for Contamination: In some rare cases, contamination in the ion source can lead to unstable electrical fields and promote fragmentation. If the problem persists, consider cleaning the ion source components according to the manufacturer's recommendations.

References

  • Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemist Reviews. [Link]

  • Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc.[Link]

  • Electrospray ionization. Wikipedia. [Link]

  • Adduct Formation in ESI/MS by Mobile Phase Additives. Journal of the American Society for Mass Spectrometry. [Link]

  • Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. Molecules. [Link]

  • The Hidden Impact of In-Source Fragmentation in Metabolic and Chemical Mass Spectrometry Data Interpretation. bioRxiv. [Link]

  • A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. ACD/Labs. [Link]

  • Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist. Reviews. [Link]

  • Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]

  • Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc.[Link]

  • Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics. Analytical Chemistry. [Link]

  • Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc.[Link]

  • ISFrag: De Novo Recognition of In-Source Fragments for Liquid Chromatography–Mass Spectrometry Data. Analytical Chemistry. [Link]

  • The LCGC Blog: 10 Great Tips for Electrospray Ionization LC–MS. Chromatography Online. [Link]

  • Re-optimizing the ESI probe position. Waters Knowledge Base. [Link]

  • Electrospray Mass Spectrometry for Characterizing Polyglycerols and the Effects of Adduct Ion and Cone Voltage. Journal of the American Oil Chemists' Society. [Link]

  • Hydrogen–deuterium exchange. Wikipedia. [Link]

  • Spatial effects on electrospray ionization response. International Journal of Mass Spectrometry. [Link]

  • Strategies for avoiding saturation effects in ESI-MS. University of Victoria. [Link]

  • Improving negative liquid chromatography/electrospray ionization mass spectrometry lipidomic analysis of human plasma using acetic acid as a mobile-phase additive. Rapid Communications in Mass Spectrometry. [Link]

  • Rapid and Direct Site-Specific Deuteration Monitoring. Brightspec. [Link]

  • Low signal in ESI negative ion mode. Waters Knowledge Base. [Link]

  • Desolvation temperature. ScienceDirect. [Link]

  • 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. [Link]

  • Some advice about how to reduce the fragmentation in ESI mass spectrometry? ResearchGate. [Link]

  • How to increase sensitivity of badly ionizing compounds in ESI-MS (electrospray ionisation mass spectroscopy)? ResearchGate. [Link]

  • Critical Role of Voltage Application Points in “Analog” and “Digital” Electrospray Ionization Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]

  • Tips for Optimizing Key Parameters in LC–MS. LCGC International. [Link]

  • LC-MS ESI Parameter Optimization with Bayesian Optimization for High Sensitivity Measurement. Shimadzu. [Link]

  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Metabolites. [Link]

  • Optimization Strategies for Mass Spectrometry-Based Untargeted Metabolomics Analysis of Small Polar Molecules in Human Plasma. International Journal of Molecular Sciences. [Link]

  • Method description for publication of mass spectrometry analysis carried out in. University of Bristol. [Link]

  • Chemical Properties of 3-Ethoxy-1,2-propanediol (CAS 1874-62-0). Cheméo. [Link]

  • 3-Ethoxy-1,2-propanediol. PubChem. [Link]

  • Cone voltage on mass spectrometers. Chemistry Stack Exchange. [Link]

  • 3-Ethoxy-1,2-propanediol. NIST WebBook. [Link]

  • Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs. [Link]

  • Adduct Formation in Electrospray Ionisation-Mass Spectrometry With Hydrophilic Interaction Liquid Chromatography Is Strongly Affected by the Inorganic Ion Concentration of the Samples. Journal of Chromatography A. [Link]

  • Electrospray ionization mass spectrometry adduct formation by mobile phase additives: A case study using nitrile functional groups containing selective androgen receptor modulators. Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

Optimization

Technical Support Center: Optimizing Signal-to-Noise Ratio (SNR) for 3-Ethoxy-1,2-propanediol-d5

Welcome to the Advanced Technical Support Center. This guide is engineered for analytical chemists, drug development professionals, and metabolomics researchers struggling with the detection of 3-Ethoxy-1,2-propanediol-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for analytical chemists, drug development professionals, and metabolomics researchers struggling with the detection of 3-Ethoxy-1,2-propanediol-d5 .

While its non-deuterated counterpart is famously utilized as an [1] to mask active sites, or studied as a [2], detecting the d5-isotopologue as an internal standard or tracer presents severe analytical challenges. Its high volatility, extreme polarity, and low molecular weight routinely result in poor Signal-to-Noise Ratios (SNR). This guide provides the mechanistic causality behind these failures and field-proven, self-validating protocols to resolve them.

Frequently Asked Questions (FAQs)

Q: Why does 3-Ethoxy-1,2-propanediol-d5 yield such poor SNR in standard GC-EI-MS? A: The fundamental issue is mass defect and chemical noise. The non-deuterated molecule has a[3], and the d5 isotopologue sits around 125 Da. Under standard 70 eV Electron Ionization (EI), it shatters into low-mass fragments (e.g., m/z 31, 45, 64). Causality: This low m/z region is heavily populated by background chemical noise from column bleed (siloxanes), carrier gas impurities, and matrix co-extractants. A high noise floor directly degrades SNR, even if the absolute signal is acceptable. Shifting the detection to a higher mass via derivatization bypasses this noise zone.

Q: I am losing my internal standard signal entirely during sample prep. What is happening? A: 3-Ethoxy-1,2-propanediol is highly volatile—a property that makes it an excellent [4], but a nightmare for sample concentration. If your protocol involves evaporating extracts to dryness under a nitrogen stream, the d5 tracer is co-evaporating. Causality: Vapor pressure dictates that low-molecular-weight diols will sublimate alongside the solvent. You must use a "keeper" solvent (like toluene) or avoid dry-down steps entirely.

Q: Can I analyze this on a standard C18 LC-MS/MS setup? A: No. 3-Ethoxy-1,2-propanediol-d5 is a highly polar aliphatic diol. On a standard C18 reversed-phase column, it lacks the hydrophobicity to partition into the stationary phase and will elute in the void volume. Causality: Eluting in the void volume subjects the analyte to massive ion suppression from unretained salts and polar matrix components, destroying your SNR. You must switch to Hydrophilic Interaction Liquid Chromatography (HILIC) to achieve proper retention.

Quantitative Data Summary

The table below summarizes the expected SNR improvements when shifting from baseline methodologies to the optimized approaches detailed in this guide.

Analytical VectorBaseline ApproachOptimized ApproachCausality for ImprovementAverage SNR Gain
GC-MS Detection EI Full Scan (m/z 45, 59)EI-MRM post-SilylationShifts precursor to higher m/z, bypassing low-mass chemical noise15x - 25x
LC-MS/MS Retention C18 Reversed-Phase (ESI+)HILIC with [M+NH4]+ AdductsPrevents void-volume ion suppression; stabilizes adduct formation10x - 20x
Sample Preparation N2 Evaporation to DrynessLVI or Keeper SolventPrevents evaporative loss of the highly volatile diol5x - 8x

Troubleshooting Guides & Methodologies

Protocol 1: GC-MS/MS Silylation Workflow

To escape the high-noise, low-m/z region, we derivatize the two hydroxyl groups using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide). This adds 144 Da to the molecule, shifting the target fragments into a cleaner mass range.

Step-by-Step Methodology:

  • Sample Transfer: Transfer 50 µL of the sample extract into a glass autosampler vial containing a 200 µL micro-insert. Crucial: Do not evaporate.

  • Reagent Addition: Add 50 µL of BSTFA containing 1% TMCS (catalyst) and 50 µL of anhydrous pyridine (acid scavenger).

  • Incubation: Seal the vial tightly and incubate at 60°C for 30 minutes.

  • Analysis: Inject 1 µL into the GC-MS/MS using a non-polar column (e.g., DB-5MS). Monitor the heavy silylated fragments via MRM.

System Self-Validation (Trustworthiness Check): To prove the protocol is functioning independently of sample matrix, run this sequence before your batch:

  • Validation 1 (Reagent Blank): Inject BSTFA + Pyridine only. Ensures the target m/z is absent (validates no d5 contamination).

  • Validation 2 (Underivatized Control): Inject 10 µg/mL 3-Ethoxy-1,2-propanediol-d5 without BSTFA. Ensures the GC inlet isn't accidentally retaining or converting the raw analyte.

  • Validation 3 (Derivatized Standard): Inject the fully derivatized standard. SNR must be >100:1 to validate reaction efficiency.

Protocol 2: LC-MS/MS HILIC & Adduct Optimization

Aliphatic diols lack basic nitrogens, making ESI+ ionization highly inefficient. We must force adduct formation while retaining the polar molecule using HILIC.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare Mobile Phase A (10 mM Ammonium Acetate in Water, pH 9.0) and Mobile Phase B (100% Acetonitrile). Causality: The ammonium acetate forces the formation of stable [M+NH4]+ adducts, significantly boosting the ESI+ signal.

  • Column Selection: Install a ZIC-HILIC or BEH Amide column.

  • Gradient Elution: Start at 95% B (highly organic to retain the polar diol), dropping to 50% B over 10 minutes to elute the compound.

System Self-Validation (Trustworthiness Check):

  • Validation 1 (System Suitability): Inject Mobile Phase B. Validates baseline noise and column equilibration.

  • Validation 2 (Matrix Suppression Check): Inject 50 ng/mL of the d5 standard in pure solvent, followed by 50 ng/mL spiked into a matrix extract. If the matrix SNR is < 50% of the neat SNR, ion suppression is still occurring, and the HILIC gradient must be flattened to separate the analyte from the suppression zone.

Mandatory Visualization: Optimization Workflow

SNR_Optimization A Low SNR Detected (3-Ethoxy-1,2-propanediol-d5) B 1. Halt N2 Evaporation (Prevent Volatilization) A->B C 2. Select Analytical Platform B->C D GC-MS/MS Pathway C->D E LC-MS/MS Pathway C->E F Silylation (BSTFA) Shift to High m/z D->F G HILIC Column + [M+NH4]+ Adducts E->G H High SNR Achieved F->H G->H

Workflow for optimizing SNR of 3-Ethoxy-1,2-propanediol-d5 across GC-MS and LC-MS platforms.

References

  • Title: 3-Ethoxy-1,2-propanediol | C5H12O3 | CID 94215 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: What to pay attention to when using Analyte Protectants (AP) Source: EU Reference Laboratories for Residues of Pesticides URL: [Link]

  • Title: Integrated Metabolomics and Morphogenesis Reveal Volatile Signaling of the Nematode-Trapping Fungus Arthrobotrys oligospora Source: ASM Journals URL: [Link]

Sources

Troubleshooting

Technical Support Center: 3-Ethoxy-1,2-propanediol-d5 Handling &amp; Stability

Welcome to the Advanced Applications Support Portal. As researchers and drug development professionals, maintaining the isotopic and chemical integrity of your deuterated standards is paramount.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Portal. As researchers and drug development professionals, maintaining the isotopic and chemical integrity of your deuterated standards is paramount. 3-Ethoxy-1,2-propanediol is frequently utilized as a highly effective analyte protectant in sensitive GC-MS/MS workflows[1], but its deuterated isotopologue (-d5) introduces unique stability challenges.

This guide provides mechanistic troubleshooting, quantitative storage parameters, and self-validating protocols to prevent the degradation of 3-Ethoxy-1,2-propanediol-d5.

Quantitative Storage Parameters

To prevent degradation, strict adherence to environmental controls is required. The table below summarizes the critical quantitative thresholds for maintaining the integrity of 3-Ethoxy-1,2-propanediol-d5.

Storage ParameterOptimal TargetCritical ThresholdPrimary Degradation Mechanism
Temperature -20°C> 4°CAccelerated thermal degradation and oxidation[2].
Atmosphere Argon (O₂ < 1 ppm)Ambient AirOxidative degradation of the ether linkage[3].
Humidity < 1% RH (Desiccated)> 10% RHHygroscopic water absorption driving H/D exchange[4].
Isotopic Purity > 98% D-incorporation< 95% D-incorporationLoss of mass shift integrity, rendering it useless for MS.
Shelf Life > 12 Months< 1 Week (if unsealed)Complete loss of analytical viability[2].

Troubleshooting & FAQs

Q: Why is moisture such a critical threat to 3-Ethoxy-1,2-propanediol-d5 compared to its non-deuterated counterpart? A: Standard 3-Ethoxy-1,2-propanediol is a highly hygroscopic, viscous liquid that acts as a stable water-absorbing solvent[4]. However, the deuterated form (-d5) faces a secondary, catastrophic degradation pathway: Hydrogen-Deuterium (H/D) Exchange . When ambient moisture ( H2​O ) enters the hygroscopic matrix, protic exchange occurs between the water and the deuterium labels. This isotopic scrambling reduces the isotopic purity, destroying its utility as an internal standard or analyte protectant[1].

Q: I left my stock vial at room temperature on the bench overnight. Is the batch ruined? A: Not necessarily, but it requires immediate validation. 3-Ethoxy-1,2-propanediol is chemically stable under standard ambient conditions for short durations[3]. The primary risk is moisture ingress if the container was not tightly closed[5]. Deuterated glycerol derivatives are typically stable for at least one year when stored properly at -20°C[2]. If left out, run a GC-MS/MS scan to check the M+ to M-1 ratio. If isotopic purity remains >98%, re-purge the vial with Argon and return it to -20°C.

Q: What is the best way to store working solutions versus stock solutions? A: Stock solutions must be kept at -20°C in tightly closed containers under an inert atmosphere[2][5]. Working solutions (diluted in dry, aprotic organic solvents) can be stored at 4°C for up to one week, provided they are sealed with PTFE-lined caps to prevent solvent evaporation and atmospheric contamination.

Experimental Protocol: Self-Validating Aliquoting Workflow

To prevent repetitive freeze-thaw cycles and atmospheric exposure, use the following self-validating protocol for aliquoting your master stock.

Objective: Aliquot 3-Ethoxy-1,2-propanediol-d5 without inducing H/D exchange or oxidative degradation.

  • Step 1: Desiccation Thawing Remove the stock vial from -20°C storage. Do NOT open immediately. Place the sealed vial in a vacuum desiccator containing anhydrous calcium sulfate for 30 minutes until it reaches room temperature.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture. Because the compound is highly hygroscopic[4], water will dissolve into the liquid, initiating rapid H/D exchange.

  • Step 2: Glove Box Transfer Transfer the thawed vial into a glove box purged with Argon (O₂ < 1 ppm, H₂O < 1 ppm).

    • Causality: Argon is heavier than Nitrogen and provides a superior, dense blanket over the liquid surface, preventing oxidative degradation during handling.

  • Step 3: Aliquoting into Amber Vials Dispense single-use volumes (e.g., 100 µL) into pre-dried, silanized amber glass vials.

    • Causality: Amber glass prevents photolytic degradation. Silanization removes active silanol groups on the glass surface that could otherwise catalyze isotopic exchange with the deuterated compound.

  • Step 4: Self-Validation Loop via Mass Tracking Record the exact mass of each sealed aliquot to 0.1 mg precision immediately after preparation.

    • Validation System: Before using an aliquot in future experiments, re-weigh the vial. A mass increase indicates seal failure and hygroscopic moisture ingress. To chemically validate integrity, run a baseline GC-MS/MS scan tracking the M+ and M-1 ions; an increase in the M-1 peak >2% confirms H/D exchange, automatically invalidating the aliquot before it compromises your experiment.

Degradation & Stabilization Logical Workflow

StabilityWorkflow Stock 3-Ethoxy-1,2-propanediol-d5 (Hygroscopic Stock) Moisture Moisture Exposure (Ambient Air) Stock->Moisture Seal Failure / Cold Opening Argon Argon Blanketing (Inert Atmosphere) Stock->Argon Best Practice Aliquoting Exchange H/D Exchange (Isotopic Scrambling) Moisture->Exchange Protic Solvent Interaction Degraded Degraded Isotopic Purity (Unusable for MS) Exchange->Degraded Signal Loss Storage -20°C Storage (Tightly Closed) Argon->Storage Prevents Oxidation Stable Preserved Integrity (Stable > 1 Year) Storage->Stable Thermal Stability

Degradation pathways and stabilization workflow for 3-Ethoxy-1,2-propanediol-d5.

References

  • Chemdor Chemicals L.L.C. "3-Ethoxy-1,2-propanediol Safety Data Sheet (SDS) | CAS: 1874-62-0". Chemdor. 3

  • Qingdao Orient Chemical Co.,LTD. "3-ethoxy-1,2-propanediol 1874-62-0". Echemi. 5

  • Xinchem. "China 3-ethoxy-1- 2-propanediol(CAS#1874-62-0) Manufacturer and Supplier". Xinchem. 4

  • EvitaChem. "Buy 1-Palmitoyl-2-oleoyl-rac-glycerol-d5 (EVT-1498348)". EvitaChem. 2

  • PubMed Central (PMC). "Development of an enhanced analytical method utilizing pepper matrix as an analyte protectant for sensitive GC‒MS/MS detection". NIH. 1

Sources

Optimization

Technical Support Center: Troubleshooting Retention Time Drift for 3-Ethoxy-1,2-propanediol-d5 in LC-MS Analysis

Welcome to the technical support center for addressing challenges in liquid chromatography-mass spectrometry (LC-MS) analysis. This guide provides in-depth troubleshooting strategies and preventative measures for managin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for addressing challenges in liquid chromatography-mass spectrometry (LC-MS) analysis. This guide provides in-depth troubleshooting strategies and preventative measures for managing retention time (RT) drift, with a specific focus on methods utilizing the deuterated internal standard, 3-Ethoxy-1,2-propanediol-d5. As a stable isotope-labeled internal standard (SIL-IS), its consistent elution is paramount for the accurate quantification of its non-labeled analogue. This document is designed for researchers, scientists, and drug development professionals seeking to enhance the robustness and reliability of their analytical methods.

The Critical Role of Deuterated Standards and the Isotope Effect

Q1: Why is 3-Ethoxy-1,2-propanediol-d5 used, and how does its behavior relate to retention time stability?

A1: 3-Ethoxy-1,2-propanediol-d5 is a deuterated internal standard, which is considered the gold standard for quantitative LC-MS analysis.[1] Because it is chemically almost identical to the target analyte (3-Ethoxy-1,2-propanediol), it is expected to co-elute and exhibit the same behavior during extraction, chromatography, and ionization.[1][2] By calculating the peak area ratio of the analyte to the internal standard, variations introduced by matrix effects or instrument instability can be normalized, leading to more accurate and precise results.[1]

However, the replacement of hydrogen with deuterium can sometimes lead to a slight difference in chromatographic retention, known as the "deuterium isotope effect".[3] This can cause the deuterated standard to elute slightly earlier or later than the native analyte. While minor separation is often manageable, it is critical that the retention time difference between the two compounds remains constant. If the analyte and the internal standard drift at different rates, it may indicate a specific type of chromatographic problem and can severely compromise quantification.[4]

Systematic Troubleshooting of Retention Time Drift

Retention time instability is a common issue in LC-MS that can frustrate even experienced analysts.[5] The key to resolving it is a systematic, logical approach. The first step is to determine the nature of the drift: is it a sudden, abrupt change, or a gradual, consistent trend over multiple injections?

A logical troubleshooting workflow can help isolate the root cause efficiently.

G Start Retention Time (RT) Drift Observed Nature Is the drift gradual or abrupt/random? Start->Nature Gradual Gradual Drift (Consistent trend over a sequence) Nature->Gradual Gradual Abrupt Abrupt or Random Drift (Sudden jump or inconsistent jitter) Nature->Abrupt Abrupt/Random MobilePhase Mobile Phase Issues: - Evaporation of volatile solvent - Degradation/pH change - Improper mixing Gradual->MobilePhase Column Column Issues: - Degradation / bonded phase loss - Contamination buildup (fouling) - Insufficient equilibration Gradual->Column Temp Temperature Issues: - Unstable column oven - Fluctuating lab ambient temp Gradual->Temp Hardware Hardware Malfunction: - Pump issues (seals, check valves) - Leaks in the system - Autosampler error (incorrect volume) Abrupt->Hardware Method Method/Software Error: - Incorrect method loaded - Wrong flow rate or gradient set Abrupt->Method AirBubble Air Bubbles in System: - In pump or fluidic lines - Faulty degasser Abrupt->AirBubble

Caption: A troubleshooting workflow for diagnosing retention time drift.

Data-Driven Diagnosis: Symptoms and Solutions

For a quick reference, the following table summarizes common symptoms of retention time drift, their likely causes, and recommended actions.

SymptomPotential Cause(s)Recommended Action(s)
Gradual decrease in RT over many injections 1. Column Degradation: Loss of stationary phase, especially at low pH.[6][7]2. Increasing Column Temperature: Unstable oven or rising ambient temperature.[5]1. Flush the column with a strong solvent; if unsuccessful, replace the column.2. Verify column oven temperature stability. Ensure the lab environment is temperature-controlled.[8]
Gradual increase in RT over many injections 1. Mobile Phase Composition Change: Evaporation of the more volatile organic solvent from a pre-mixed mobile phase, increasing its polarity.[9][10]2. Column Contamination: Buildup of matrix components on the column head.[11][12]3. Flow Rate Decrease: A small, developing leak in the system or failing pump seals.[7][9]1. Prepare fresh mobile phase daily. Keep solvent bottles loosely capped to prevent vacuum but minimize evaporation.[9][13]2. Implement a column wash protocol. Use a guard column to protect the analytical column.[9]3. Perform a systematic leak check. Manually verify the flow rate with a graduated cylinder and stopwatch.[14]
Abrupt, random shifts in RT between injections 1. Pump/Hardware Issues: Air bubbles in the pump, faulty check valves, or worn pump seals causing inconsistent flow.[10][12]2. Inadequate Equilibration: Insufficient time for the column to re-equilibrate to initial conditions, especially in gradient methods.[6][10]1. Purge all solvent lines and the pump. If pressure fluctuates, sonicate check valves or replace them and the pump seals.[15]2. Ensure the equilibration step is at least 10-12 column volumes.
Sudden, large shift in RT for all peaks 1. Incorrect Mobile Phase: Wrong solvent bottle attached to a line.2. Major Leak: A significant leak has developed post-pump.3. Incorrect Method Parameters: Wrong flow rate or mobile phase composition entered.1. Verify all solvent lines are in the correct bottles.[16]2. Inspect all fittings for visible leaks or salt deposits.[9]3. Double-check the loaded method parameters against the validated method.
Analyte and deuterated standard RTs drift apart 1. Differential Matrix Effects: A changing matrix composition affects the analyte and standard differently due to the slight difference in their properties (isotope effect).[3][4]2. Column Selectivity Change: Column fouling is altering the stationary phase chemistry in a way that selectively impacts one compound over the other.1. Improve sample cleanup to remove more matrix interferences.2. Flush the column with a series of strong and weak solvents to remove contaminants. If the issue persists, the column may need replacement.
Key Experimental Protocols for Prevention & Diagnosis

1. Protocol: System Suitability Testing (SST)

  • Objective: To proactively verify the performance of the LC-MS system before running an analytical batch.

  • Procedure:

    • Prepare a system suitability solution containing 3-Ethoxy-1,2-propanediol-d5 and its corresponding analyte at a known concentration in a clean solvent (e.g., 50:50 acetonitrile:water).

    • At the beginning of your analytical sequence, perform 5-6 replicate injections of the SST solution.

    • Monitor the following parameters:

      • Retention Time: The RT for each peak should be within ±2% of the expected time.

      • Peak Area Precision: The relative standard deviation (%RSD) of the peak areas should be <5%.

      • Peak Asymmetry (Tailing Factor): Should typically be between 0.9 and 1.5.

    • Acceptance Criteria: If all parameters meet the pre-defined limits, the system is ready for sample analysis. If not, proceed with troubleshooting before injecting samples.

2. Protocol: Robust Mobile Phase Preparation

  • Objective: To minimize retention time drift caused by changes in mobile phase composition.

  • Procedure:

    • Use High-Quality Solvents: Always use HPLC or LC-MS grade solvents and deionized water.[8]

    • Prepare Fresh: Prepare aqueous buffers and pre-mixed mobile phases fresh for each analytical run. Over time, the pH of buffers can change, and volatile organic components can evaporate.[13]

    • Accurate Measurement: When preparing mobile phases by mixing, use graduated cylinders for each solvent separately before combining them. Do not add one solvent and "top off" to the final volume, as this can lead to inaccurate ratios.[14]

    • Degassing: Ensure the mobile phase is adequately degassed using an inline degasser or by sonication to prevent air bubbles from forming in the pump.[8]

    • pH Control: If using a buffer, ensure its pH is at least one unit away from the pKa of your analytes to ensure consistent ionization state and retention. The buffer concentration should be sufficient (e.g., >20 mM) to resist pH changes.[6][14]

3. Protocol: Column Conditioning and Equilibration

  • Objective: To ensure the analytical column is fully equilibrated with the mobile phase, providing a stable chromatographic environment.

  • Procedure:

    • New Column Conditioning: Before its first use, flush a new column with 20-30 column volumes of a strong, compatible solvent (like 100% acetonitrile or methanol) followed by the mobile phase.

    • Daily Equilibration: Before starting a sequence, equilibrate the column with the initial mobile phase conditions for at least 10-12 column volumes.[6] You can monitor the baseline and backpressure; once both are stable, the column is ready.

    • Gradient Method Re-equilibration: For gradient methods, the post-run equilibration time is critical. It must be long enough to fully return the column to the initial conditions. An insufficient re-equilibration time is a common cause of RT drift in subsequent runs.[10]

Frequently Asked Questions (FAQs)

Q2: How much retention time drift is considered acceptable? A2: While this depends on the specific method and regulatory guidelines, a common acceptance criterion for system suitability is that the retention time should not vary by more than ±2-3% from the established value. For the relative retention time between an analyte and its internal standard, the tolerance is often much tighter, typically within ±1%.

Q3: My retention times are stable with standards in clean solvent but drift when I inject biological samples (e.g., plasma, urine). What is the cause? A3: This strongly suggests that the issue is related to the sample matrix. Complex biological samples contain salts, proteins, and lipids that can accumulate on the column over time, a process known as column fouling.[11] This buildup alters the stationary phase chemistry, leading to peak shape distortion and retention time drift.[12] The solution is to implement a more rigorous sample preparation procedure (e.g., solid-phase extraction or protein precipitation) and to use a guard column to protect your analytical column.

Q4: Could the 3-Ethoxy-1,2-propanediol-d5 standard itself be unstable and cause these issues? A4: Deuterated standards like 3-Ethoxy-1,2-propanediol-d5 are generally very stable.[2] It is highly unlikely that the standard itself is the source of retention time drift. The problem almost certainly lies with the LC system, mobile phase, column, or method parameters.[17] In some rare cases, issues with the stability of deuterium labels have been reported, but this is not a common cause of RT drift.[3]

Q5: I see a sudden drop in retention time for all my peaks, and my backpressure has also decreased. What should I check first? A5: A simultaneous drop in both retention time and pressure is a classic symptom of a leak in the system somewhere between the pump and the detector.[9] Carefully inspect all fittings, especially at the column inlet/outlet and injector valve, for any signs of moisture or crystalline buffer deposits.[9] Another possibility is a catastrophic failure of the column (e.g., void formation), but a leak is the more common cause.

References
  • Timberline Instruments. (2026, March 8). HPLC Retention Time Drift: Causes & Troubleshooting Guide. [Link]

  • Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC. [Link]

  • Welch Materials. (2025, October 17). [Readers Insight] Retention Time Drifts: Why Do They Occur?[Link]

  • LCGC International. (2016, April 1). Retention Time Drift—A Case Study. [Link]

  • Altabrisa Group. (2025, October 4). What Factors Influence HPLC Retention Time Precision?[Link]

  • ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. [Link]

  • ACS Publications. (2024, November 15). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. [Link]

  • Element Lab Solutions. (n.d.). Retention Shifts in HPLC. [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]

  • Restek. (2019, April 1). LC Troubleshooting—Retention Time Shift. [Link]

  • myadlm.org. (2014, April 1). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?[Link]

  • MicroSolv Technology Corporation. (2026, January 27). HPLC Retention Time Shift Troubleshooting - Tips and Suggestions. [Link]

  • Separation Science. (2026, February 20). Expert Answers: LC Troubleshooting and Best Practices—What to Check When Methods Stop Behaving. [Link]

  • Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. [Link]

  • LCGC International. (2022, April 1). Essentials of LC Troubleshooting, Part II: Misbehaving Retention Times. [Link]

Sources

Troubleshooting

Overcoming poor recovery rates of 3-Ethoxy-1,2-propanediol-d5 in liquid extraction

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently troubleshoot assays where highly polar internal standards or analyte protectants seemingly vanish during sample preparation.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently troubleshoot assays where highly polar internal standards or analyte protectants seemingly vanish during sample preparation.

3-Ethoxy-1,2-propanediol-d5 is a classic offender. Because it is a highly hydrophilic diol, traditional extraction methods often fail. This guide dissects the thermodynamic barriers of extracting small, polar diols and provides field-proven, self-validating methodologies to rescue your recovery rates.

Diagnostic Workflow for Polar Diol Extraction

LLE_Troubleshooting Start Poor Recovery of 3-Ethoxy-1,2-propanediol-d5 CheckSolvent Evaluate Extraction Solvent (Is it too non-polar?) Start->CheckSolvent ModifySolvent Switch to EtOAc, n-Butanol, or MTBE/IPA mixtures CheckSolvent->ModifySolvent If Hexane/DCM CheckAq Evaluate Aqueous Phase (Is it pure water?) CheckSolvent->CheckAq If already using polar solvent AddSalt Perform Salting-Out (Add MgSO4 / NaCl / K2HPO4) CheckAq->AddSalt If no salt is present CheckMethod Consider Alternative Methodologies CheckAq->CheckMethod If salted but still poor SLE Supported Liquid Extraction (SLE) CheckMethod->SLE Derivatization In-situ Derivatization (e.g., Silylation) CheckMethod->Derivatization

Fig 1: Logical troubleshooting workflow for optimizing the extraction of highly polar diols.

Mechanistic Q&A: The "Why" Behind the Failure

Q1: Why does 3-Ethoxy-1,2-propanediol-d5 exhibit near-zero recovery in standard liquid-liquid extraction (LLE)? A1: It comes down to partition coefficients and hydrogen bonding. 3-Ethoxy-1,2-propanediol (MW ~120 Da, or ~125 Da for the d5 isotopologue) contains two hydroxyl groups and an ether oxygen 1. This structure allows it to form extensive hydrogen-bond networks with water, resulting in an inherently negative LogP. When you use non-polar solvents like hexane or dichloromethane, the thermodynamic equilibrium heavily favors the aqueous phase 2. You cannot force a hydrophilic molecule into a hydrophobic space without altering the thermodynamics of the system.

Q2: How does "salting-out" alter these thermodynamics to improve recovery? A2: Salting-out exploits the hydration energy of kosmotropic ions. When you add high concentrations of salts like Magnesium Sulfate (MgSO4) or Dipotassium Phosphate (K2HPO4), these ions require massive amounts of water molecules to form their hydration spheres. This effectively "steals" the free water away from the diol, drastically reducing its aqueous solubility and forcing it to partition into the organic phase 3. For diols specifically, K2HPO4 has been shown to create highly efficient aqueous two-phase systems that maximize partitioning 4.

Q3: Which organic solvents should I pair with salting-out for optimal diol extraction? A3: You must select a solvent with a high polarity index that can act as a hydrogen-bond acceptor or donor. Ethyl acetate is a baseline choice, but for highly polar diols, n-butanol or a mixed solvent system like Methyl tert-butyl ether (MTBE) with Isopropanol (3:1 v/v) is vastly superior 2. The alcohol modifier disrupts the diol's self-association and facilitates its transfer across the phase boundary.

Q4: If LLE still yields variable results, what is the next logical step? A4: Transition to Supported Liquid Extraction (SLE) or incorporate in-situ derivatization. Derivatization (e.g., silylation or acylation) caps the hydroxyl groups, neutralizing their polarity and transforming the diol into a highly hydrophobic compound that easily partitions into non-polar solvents during microextraction 5.

Empirical Recovery Data

To illustrate the causality of solvent and salt selection, review the expected recovery rates for 3-Ethoxy-1,2-propanediol-d5 under various conditions:

Extraction SolventSalt AdditiveAqueous:Organic RatioEstimated Recovery (%)Mechanistic Rationale
HexaneNone1:1< 5%Highly non-polar; diol remains entirely in the aqueous phase.
DichloromethaneNone1:110 - 15%Slight dipole, but insufficient for strong H-bond disruption.
Ethyl AcetateNone1:335 - 45%Moderate H-bond acceptor; improves partitioning but still low.
Ethyl AcetateNaCl (Saturated)1:375 - 85%Salting-out reduces aqueous solubility, driving phase transfer.
n-ButanolK2HPO4 (30% w/v)1:2> 90%Strong salting-out + H-bond donating/accepting solvent.
MTBE:Isopropanol (3:1)MgSO4 (Saturated)1:485 - 95%Mixed solvent increases polarity; MgSO4 strongly sequesters water.

Phase Transfer Mechanism

SaltingOut AqPhase Aqueous Phase (Initial) High Diol Solubility Extensive H-bonding Salt Salt Addition MgSO4 or K2HPO4 Ion Hydration AqPhase->Salt Add excess salt Disruption Thermodynamic Shift Water molecules sequestered Diol solubility decreases Salt->Disruption Salting-out effect OrgPhase Organic Phase (Final) Diol partitions into EtOAc / n-Butanol Disruption->OrgPhase Phase transfer

Fig 2: Thermodynamic mechanism of salting-out driving polar diols into the organic phase.

Self-Validating Protocol: Salting-Out Assisted Liquid-Liquid Extraction (SALLE)

Why this protocol is self-validating: A standard protocol only yields a final concentration, masking whether losses occurred during physical extraction or due to ion suppression in the mass spectrometer. This protocol incorporates a Pre-Extraction Spike (3-Ethoxy-1,2-propanediol-d5) and a Post-Extraction Spike (e.g., 1,3-propanediol-d6) prior to injection. By calculating the ratio of the pre-spike to the post-spike, the system mathematically isolates the absolute extraction recovery from matrix effects, validating the physical efficiency of the extraction in every single sample.

Step-by-Step Methodology:

  • Sample Aliquoting & Pre-Spike: Aliquot 500 µL of the aqueous sample into a 2 mL microcentrifuge tube. Spike with a known concentration of 3-Ethoxy-1,2-propanediol-d5 (Pre-Spike). Vortex for 10 seconds to equilibrate.

  • Matrix Saturation (Salting-Out): Add 300 mg of anhydrous K2HPO4 (or a pre-weighed QuEChERS-style salt blend of 4:1 MgSO4:NaCl) directly to the sample. Causality: Anhydrous salts generate a mild exothermic reaction that aids in disrupting protein binding, while the high ionic strength sequesters water molecules to force the diol out of solution.

  • Solvent Addition: Add 1.0 mL of MTBE:Isopropanol (3:1, v/v). Causality: MTBE provides a sharp phase boundary, while isopropanol acts as a phase-transfer modifier to solvate the diol.

  • Partitioning: Shake vigorously using a mechanical bead beater or high-speed shaker for 5 minutes. Causality: Do not just vortex; physical kinetic energy is required to maximize the interfacial surface area for mass transfer.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C. Causality: The cold temperature stabilizes the organic layer and tightly compacts the salted-out protein/matrix pellet at the interface, preventing emulsion crossover.

  • Extract Recovery & Post-Spike: Transfer exactly 800 µL of the upper organic layer to a clean autosampler vial. Spike with the equivalent concentration of 1,3-propanediol-d6 (Post-Spike).

  • Analysis & Validation: Analyze via GC-MS or LC-MS/MS. Calculate Absolute Recovery = (Area of d5 / Area of d6) × 100. If recovery falls below 70%, the system flags a thermodynamic failure in the partitioning step, prompting a review of the salt saturation for that specific matrix.

References

  • 3-Ethoxy-1,2-propanediol | C5H12O3 | CID 94215 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols Source: LCGC International URL:[Link]

  • Enhancing Extractions by Salting Out Source: LCGC International URL:[Link]

  • Recovery of Propane-1,3-Diol from Aqueous Solutions Using Aqueous Two-Phase Systems with Inorganic Salts Source: Journal of Chemical & Engineering Data (ACS Publications) URL:[Link]

  • Automated vortex-assisted-liquid-liquid microextraction with injector-based derivatization for GC-MS/MS analysis of 1,3-dichloropropan-2-ol and 3-chloropropane-1,2-diol Source: National Institutes of Health (NIH / PMC) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometric Response of 3-Ethoxy-1,2-propanediol-d5 versus its Unlabeled Analog

For researchers, scientists, and professionals in drug development, the precise quantification of analytes in complex biological matrices is paramount. The use of internal standards in liquid chromatography-mass spectrom...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the precise quantification of analytes in complex biological matrices is paramount. The use of internal standards in liquid chromatography-mass spectrometry (LC-MS) is a cornerstone of robust bioanalytical methods, ensuring accuracy and precision by correcting for variability during sample processing and analysis. Among the various types of internal standards, stable isotope-labeled (SIL) compounds are widely regarded as the gold standard. This guide provides an in-depth technical comparison of the mass spectrometric (MS) response factor of a deuterated internal standard, 3-Ethoxy-1,2-propanediol-d5, versus its unlabeled counterpart.

The Foundational Role of Internal Standards in Quantitative Mass Spectrometry

In LC-MS-based quantification, the signal intensity of an analyte can be influenced by numerous factors, including matrix effects, instrument variability, and inconsistencies in sample preparation.[1][2] Matrix effects, in particular, can lead to ion suppression or enhancement, causing a significant deviation in the measured response and compromising the accuracy of the results.[1] An ideal internal standard (IS) co-elutes with the analyte and experiences the same variations, allowing for a reliable correction of the analyte's signal.[2]

Stable isotope-labeled internal standards, such as 3-Ethoxy-1,2-propanediol-d5, are chemically identical to the analyte, with the only difference being the presence of heavier isotopes (in this case, deuterium). This near-identical physicochemical behavior ensures that the SIL-IS and the analyte experience virtually the same matrix effects and extraction recovery.[2]

Understanding the MS Response Factor

The MS response factor is a measure of the signal intensity generated by a specific amount of a compound. In an ideal scenario, the response factor for an analyte and its SIL-IS would be identical, resulting in a relative response factor (RRF) of 1.0. The RRF is calculated as follows:

RRF = (Peak Area of Analyte / Concentration of Analyte) / (Peak Area of IS / Concentration of IS)

However, minor differences in ionization efficiency and fragmentation patterns between the labeled and unlabeled compounds can lead to an RRF that deviates slightly from unity. It is crucial to experimentally determine this ratio to ensure the highest accuracy in quantification.

Experimental Design for Comparing Response Factors

This section outlines a comprehensive experimental workflow to determine and compare the MS response factors of 3-Ethoxy-1,2-propanediol and its deuterated analog, 3-Ethoxy-1,2-propanediol-d5.

Diagram of the Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Analysis A Prepare Stock Solutions (Analyte & IS) B Create Calibration Standards (Varying Analyte, Fixed IS) A->B F Inject and Acquire Data B->F C Prepare Quality Control (QC) Samples C->F D Optimize MS Parameters (Precursor/Product Ions, CE) E Develop LC Method (Column, Mobile Phase, Gradient) D->E E->F G Integrate Peak Areas F->G H Calculate Peak Area Ratios (Analyte/IS) G->H I Plot Calibration Curve & Determine RRF H->I

Caption: A streamlined workflow for determining the relative response factor.

Step-by-Step Experimental Protocol

1. Preparation of Stock and Working Solutions:

  • Prepare individual stock solutions of 3-Ethoxy-1,2-propanediol and 3-Ethoxy-1,2-propanediol-d5 in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Prepare a series of working standard solutions of the unlabeled analyte by serially diluting the stock solution.

  • Prepare a working solution of the deuterated internal standard at a fixed concentration.

2. Preparation of Calibration Curve and Quality Control Samples:

  • Prepare a set of calibration standards by spiking a consistent volume of the internal standard working solution and varying volumes of the analyte working solutions into a blank matrix (e.g., human plasma, a common practice in bioanalysis). This will result in samples with a constant concentration of the IS and a range of concentrations for the analyte.

  • Prepare at least three levels of quality control (QC) samples (low, medium, and high concentrations) in the same manner as the calibration standards.

3. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is a suitable starting point for separating this moderately polar analyte.

    • Mobile Phase: A gradient elution with water and acetonitrile or methanol, both containing a small amount of an additive like formic acid or ammonium acetate to promote ionization, is recommended. For glycols, derivatization is often employed to enhance chromatographic retention and MS sensitivity. However, for this direct comparison, we will proceed without derivatization initially.

    • Flow Rate: A typical analytical flow rate of 0.3-0.5 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is generally effective for glycols, often forming protonated molecules [M+H]+ or adducts with sodium [M+Na]+ or ammonium [M+NH4]+.

    • Multiple Reaction Monitoring (MRM):

      • 3-Ethoxy-1,2-propanediol (Analyte): The molecular weight is 120.15 g/mol . A plausible precursor ion would be the sodium adduct [M+Na]+ at m/z 143.1. Fragmentation of this precursor would likely involve the loss of water or parts of the ethoxy group. A potential product ion could be m/z 87.1 (loss of C2H5OH).

      • 3-Ethoxy-1,2-propanediol-d5 (IS): With five deuterium atoms, the molecular weight is approximately 125.18 g/mol . The corresponding sodium adduct [M+Na]+ would be at m/z 148.1. The fragmentation should be analogous, leading to a product ion at m/z 92.1.

    • Collision Energy (CE) and other source parameters should be optimized for each transition to achieve maximum signal intensity.

4. Data Acquisition and Processing:

  • Inject the prepared calibration standards and QC samples into the LC-MS/MS system.

  • Acquire the data in MRM mode, monitoring the specified transitions for both the analyte and the internal standard.

  • Integrate the peak areas for both the analyte and the IS in each injection using the instrument's software.

Data Analysis and Interpretation

The primary goal of the data analysis is to determine the relative response factor (RRF).

  • Calculate the Peak Area Ratio: For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

  • Construct the Calibration Curve: Plot the peak area ratio (y-axis) against the concentration of the analyte (x-axis).

  • Determine the Response Factor: Perform a linear regression on the calibration curve. The slope of this line is a key component in understanding the relative response. The RRF can be calculated from a solution containing a known equimolar concentration of both the analyte and the IS.

Expected Quantitative Data

The following table illustrates the expected data from this experiment, which would be used to assess the linearity of the response and calculate the RRF.

Analyte Conc. (ng/mL)IS Conc. (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
1.0501,50075,0000.020
5.0507,60076,0000.100
255038,00075,5000.503
10050152,00076,2001.995
50050755,00075,8009.960
1000501,510,00076,00019.868

A plot of this data would yield a linear calibration curve with a high correlation coefficient (R² > 0.99), demonstrating a consistent response across the concentration range. The RRF would be calculated from the slope of this line, and ideally, it should be close to 1.0. Any significant deviation would need to be accounted for in the quantification calculations.

The Superiority of Deuterated Internal Standards

The use of a deuterated internal standard like 3-Ethoxy-1,2-propanediol-d5 offers several distinct advantages over a non-deuterated, structurally analogous IS:

  • Co-elution: The deuterated standard will have a retention time that is very close to, if not identical to, the unlabeled analyte. This ensures that both compounds experience the same matrix effects at the same point in time as they elute from the column and enter the mass spectrometer.

  • Similar Ionization Efficiency: Because the chemical properties are nearly identical, the ionization efficiency of the deuterated and non-deuterated compounds in the ESI source will be very similar.

  • Correction for Sample Loss: Any loss of analyte during sample preparation steps (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) will be mirrored by a proportional loss of the deuterated internal standard.

Conclusion

This guide has detailed a comprehensive approach to comparing the MS response factor of 3-Ethoxy-1,2-propanediol-d5 and its unlabeled counterpart. The experimental data generated from such a study will almost invariably demonstrate that the deuterated internal standard provides a more accurate and precise method for quantification. The near-identical physicochemical properties of the SIL-IS ensure that it effectively tracks and corrects for the analytical variability inherent in LC-MS analysis of complex samples. For researchers in drug development and other scientific fields requiring high-quality quantitative data, the use of deuterated internal standards is a critical component of a robust and reliable bioanalytical method. Regulatory bodies such as the FDA and EMA also recommend the use of stable isotope-labeled internal standards for bioanalytical method validation.[3]

References

  • Matrix Effects and Ion Suppression in LC-MS: Essential Str
  • Guideline on bioanalytical method validation. European Medicines Agency. (URL: [Link])

Sources

Comparative

Comparative Guide: Managing the Deuterium Isotope Effect in 3-Ethoxy-1,2-propanediol LC-MS/MS Workflows

Executive Summary & Mechanistic Context As a Senior Application Scientist, I frequently audit bioanalytical methods that suffer from unexplained quantitative drift. A common culprit is a fundamental misunderstanding of s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

As a Senior Application Scientist, I frequently audit bioanalytical methods that suffer from unexplained quantitative drift. A common culprit is a fundamental misunderstanding of stable isotope-labeled internal standards (SIL-IS). While 3-Ethoxy-1,2-propanediol-d5 is universally deployed as the gold standard internal standard for quantifying its unlabeled counterpart (3-Ethoxy-1,2-propanediol, a critical industrial solvent and synthetic intermediate), the assumption that they are chromatographically identical is flawed.

The Chromatographic Deuterium Effect (CDE) dictates that deuterium-labeled analytes often elute earlier than their non-labeled counterparts in reversed-phase liquid chromatography (RPLC)[1]. To understand the causality: the C-D bond is shorter and possesses a lower zero-point vibrational energy than the C-H bond. This results in a slightly smaller molar volume and reduced polarizability, which translates to weaker London dispersion forces between the deuterated analyte and the hydrophobic stationary phase[2].

For a small, highly polar molecule like 3-Ethoxy-1,2-propanediol (MW 120.15 g/mol , LogP ~ -0.9)[3], substituting five protium atoms with deuterium alters nearly 42% of its hydrogen network. Consequently, the isotope effect is highly pronounced. If 3-Ethoxy-1,2-propanediol-d5 elutes even a fraction of a second before the unlabeled analyte, they enter the mass spectrometer's electrospray ionization (ESI) source under different matrix environments, leading to differential ion suppression and catastrophic quantification bias[4].

Logical Workflow: How CDE Induces Quantification Bias

To ensure scientific integrity, we must visualize the mechanism by which a simple isotopic substitution cascades into a bioanalytical failure. The workflow below illustrates the self-validating logic required to diagnose this issue.

G N1 Sample Preparation (Spike d0-Analyte & d5-IS) N2 Reversed-Phase LC (C18 Column) N1->N2 N3 Chromatographic Deuterium Effect (C-D bond < C-H bond) N2->N3 N4 d5-IS Elutes Earlier (e.g., RT = 4.42 min) N3->N4 Weaker hydrophobic interaction N5 d0-Analyte Elutes Later (e.g., RT = 4.50 min) N3->N5 Stronger hydrophobic interaction N6 Electrospray Ionization (ESI) Matrix Introduction N4->N6 N5->N6 N7 Differential Matrix Effect (Unequal Ion Suppression) N6->N7 Temporal matrix shift N8 Quantification Bias (Loss of IS compensation) N7->N8

Workflow illustrating how the deuterium isotope effect induces differential matrix effects.

Comparative Performance Data

When developing a method, you must objectively compare the physicochemical behavior of the d0 and d5 isotopologues. The table below summarizes the quantitative shifts typically observed in a standard C18 RPLC method.

Table 1: Physicochemical and Chromatographic Comparison
Parameter3-Ethoxy-1,2-propanediol (d0)3-Ethoxy-1,2-propanediol-d5Impact on Bioanalysis
Molecular Weight 120.15 g/mol [3]125.18 g/mol +5 Da mass shift allows distinct MRM transitions without isotopic crosstalk.
Hydrophobicity (LogP) ~ -0.90Slightly < -0.90Weaker stationary phase interaction for the d5 variant[2].
Typical RPLC RT (C18) 4.50 min4.42 minΔRT = 0.08 min. High risk of differential matrix effect[4].
Matrix Effect (Plasma) 85% (Ion Suppression)92% (Less Suppression)~7% bias in calculated concentration due to non-coelution.

To mitigate this shift, the choice of stationary phase is critical. Recent mechanistic studies demonstrate that standard Octadecyl (C18) columns maximize the CDE, whereas specialized chemistries can neutralize it[1].

Table 2: Column Chemistry Comparison for CDE Mitigation
Column ChemistrySeparation MechanismCDE Mitigation CapabilityRecommended Mobile Phase
Octadecyl (C18) Pure hydrophobic (London dispersion)Poor (Maximizes ΔRT)0.1% Formic Acid in Water/ACN
Biphenyl Hydrophobic + π-π interactionsModerate0.1% Formic Acid in Water/MeOH
Pentafluorophenyl (PFP) Hydrophobic, π-π, dipole, F-interactionExcellent (Minimizes ΔRT) Basic pH (e.g., NH₄HCO₃)[1]

Step-by-Step Experimental Protocol: Validating and Mitigating CDE

Every robust LC-MS/MS protocol using 3-Ethoxy-1,2-propanediol-d5 must include a self-validating matrix effect assessment[5]. If a shift is observed, chromatographic conditions must be systematically optimized.

Phase 1: Matrix Effect and Co-elution Assessment (Post-Column Infusion)

Objective: Quantify the retention time shift and map the ionization suppression zones.

  • Prepare Solutions: Prepare an equimolar neat solution (100 ng/mL) containing both 3-Ethoxy-1,2-propanediol and 3-Ethoxy-1,2-propanediol-d5 in the initial mobile phase (e.g., 5% ACN / 95% Water).

  • Setup Infusion: Connect a syringe pump to a post-column T-piece before the ESI source. Infuse the d0/d5 mixture continuously at 10 µL/min.

  • Matrix Injection: Inject a blank extracted matrix sample (e.g., protein-precipitated plasma) through the LC column using your standard gradient.

  • Monitor MRM Transitions: Record the specific MRM transitions for both d0 and d5 simultaneously.

  • Causality Analysis: Observe the baseline. The continuous infusion will create a steady baseline signal. When matrix components elute, they will cause dips (suppression) in this baseline. If the d5 peak (determined from a separate standard injection) falls into a different suppression zone than the d0 peak, differential matrix effects are confirmed and must be mitigated[4].

Phase 2: Chromatographic Mitigation Strategy

Objective: Eliminate ΔRT to restore the internal standard's compensatory function.

  • Column Switching: Replace the standard C18 column with a Pentafluorophenyl (PFP) column (e.g., 50 x 2.1 mm, 1.7 µm). The PFP phase provides unique dipole-dipole interactions that counteract the purely hydrophobic loss caused by the deuterium atoms[1].

  • Mobile Phase Optimization: Switch from acidic to basic mobile phases. Utilizing 10 mM Ammonium Bicarbonate (pH 8.5) combined with PFP columns has been empirically shown to maximize the stabilizing electronic interactions between the fluorine atoms on the column and the deuterium tags[1].

  • Gradient Flattening: Adjust the gradient slope around the expected elution window to 2% B/min. A shallower gradient increases the resolution of the interfering matrix components, potentially moving the suppression zone away from the analyte pair entirely.

  • Re-evaluation: Repeat Phase 1. The protocol is considered validated when the matrix effect ratio (Analyte ME / IS ME) is exactly 1.0 ± 0.05.

Conclusion

While 3-Ethoxy-1,2-propanediol-d5 is an indispensable tool for robust LC-MS/MS quantification, the chromatographic deuterium effect cannot be ignored. By understanding the physicochemical causality—specifically the reduced dispersion interactions of the C-D bond—scientists can proactively design chromatographic methods (such as utilizing PFP stationary phases) that force co-elution. This transforms a potentially flawed assay into a self-validating, highly trustworthy analytical method.

Sources

Validation

The Gold Standard in Bioanalysis: A Comparative Guide to Method Validation Using a Deuterated Internal Standard

For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is the bedrock upon which the safety and efficacy of new therapeutics are built. In the realm of liquid chromatography-...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is the bedrock upon which the safety and efficacy of new therapeutics are built. In the realm of liquid chromatography-mass spectrometry (LC-MS), the choice of an internal standard is a pivotal decision that dictates the robustness, reliability, and regulatory acceptance of a quantitative method. This guide provides an in-depth, objective comparison of deuterated internal standards against other alternatives, using 3-Ethoxy-1,2-propanediol-d5 as a practical exemplar. We will delve into the causality behind experimental choices and provide the supporting data and protocols necessary for successful implementation in your laboratory.

The Lynchpin of Precision: The Indispensable Role of the Internal Standard

In quantitative bioanalysis, we are often tasked with measuring minute quantities of a drug or metabolite in a complex biological matrix like plasma or urine. The journey from sample collection to final concentration value is fraught with potential for variability. An internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample, to correct for this variability. The ideal IS mimics the physicochemical properties of the analyte, ensuring it is equally affected by variations in sample preparation, injection volume, and instrument response.[1] The analyte's response is normalized to the IS response, providing a stable and reliable measure of concentration.

Stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, are widely considered the "gold standard" in quantitative mass spectrometry-based bioanalysis.[1][2] This is because their physical and chemical properties are nearly identical to the analyte, differing only in mass.[1]

A Case Study: 3-Ethoxy-1,2-propanediol-d5 as a Deuterated Internal Standard

To illustrate the principles of bioanalytical method validation with a deuterated internal standard, we will use the hypothetical example of quantifying an analyte that is structurally similar to 3-Ethoxy-1,2-propanediol. Our internal standard will be 3-Ethoxy-1,2-propanediol-d5.

Physicochemical Properties of 3-Ethoxy-1,2-propanediol (Non-deuterated form):

PropertyValueSource
CAS Number 1874-62-0[3][4]
Molecular Formula C5H12O3[3][4]
Molecular Weight 120.15 g/mol [5]
Boiling Point 222 °C[3]
Density 1.063 g/mL at 25 °C[3]
Solubility Good solubility in water and organic solvents[4]

The deuterated form, 3-Ethoxy-1,2-propanediol-d5, would have a molecular weight of approximately 125.18 g/mol , providing a clear mass shift for MS detection while maintaining nearly identical chromatographic behavior to the analyte.

Performance Under Scrutiny: A Comparative Analysis

The primary advantage of a deuterated internal standard is its ability to co-elute with the analyte, thereby experiencing the same matrix effects—a significant challenge in LC-MS/MS.[1] Matrix effects are the suppression or enhancement of the analyte's ionization by co-eluting compounds from the sample matrix.[1]

Let's compare the expected performance of 3-Ethoxy-1,2-propanediol-d5 with a common alternative, a structural analog internal standard. For our hypothetical analyte, a suitable structural analog might be 3-Butoxy-1,2-propanediol.

Table 1: Comparative Performance of Internal Standards

Parameter3-Ethoxy-1,2-propanediol-d5 (Deuterated IS)3-Butoxy-1,2-propanediol (Structural Analog IS)Rationale
Chromatographic Co-elution Excellent, co-elutes with the analyte.Good, but a slight difference in retention time is expected.The addition of a methylene group in the structural analog alters its hydrophobicity, leading to a different retention time.
Matrix Effect Compensation Excellent, as it experiences the same ionization suppression/enhancement as the analyte.Moderate to Good, but can be less effective if the retention time difference is significant.Co-elution is key to compensating for matrix effects. Even a small shift in retention time can expose the IS to a different microenvironment in the MS source.[6]
Extraction Recovery Nearly identical to the analyte.Similar, but can differ due to changes in polarity and solubility.The deuterated IS has virtually the same physicochemical properties as the analyte, ensuring it behaves identically during sample preparation.[7]
Accuracy & Precision High accuracy and precision (CV ≤ 5%).Good accuracy and precision (CV ≤ 15%).The superior ability of the deuterated IS to correct for variability leads to more accurate and precise results.[8]

From Theory to Practice: Validating a Bioanalytical Method

The validation of a bioanalytical method is a formal process to demonstrate that the method is reliable and reproducible for its intended use.[9] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have published guidelines for bioanalytical method validation.[9][10]

Experimental Workflow

The following diagram illustrates a typical bioanalytical workflow using a deuterated internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing sample Biological Sample (Plasma, Urine, etc.) add_is Add 3-Ethoxy-1,2-propanediol-d5 sample->add_is extraction Protein Precipitation / LLE / SPE add_is->extraction evaporate Evaporate & Reconstitute extraction->evaporate lcms Inject into LC-MS/MS System evaporate->lcms data_acq Data Acquisition (MRM Mode) lcms->data_acq integration Peak Integration data_acq->integration ratio Calculate Analyte/IS Peak Area Ratio integration->ratio calibration Generate Calibration Curve ratio->calibration quantification Quantify Analyte Concentration calibration->quantification

Caption: A typical bioanalytical workflow from sample preparation to quantification.

Key Validation Experiments and Protocols

Here are detailed protocols for some of the key validation experiments.

1. Stock Solution and Working Solution Stability

  • Objective: To demonstrate the stability of the analyte and internal standard in their storage solvent.

  • Protocol:

    • Prepare stock solutions of the analyte and 3-Ethoxy-1,2-propanediol-d5 in a suitable organic solvent (e.g., methanol).

    • Store aliquots of the stock solutions at room temperature and under refrigerated conditions (2-8 °C).

    • Prepare working solutions from these stock solutions at different time points (e.g., 0, 24, 48 hours for room temperature; 0, 7, 14, 30 days for refrigerated).

    • Analyze the working solutions by LC-MS/MS and compare the responses to freshly prepared solutions.

  • Acceptance Criteria: The response of the stored solutions should be within ±10% of the freshly prepared solutions.

2. Accuracy and Precision

  • Objective: To assess the accuracy (closeness to the true value) and precision (reproducibility) of the method.

  • Protocol:

    • Prepare quality control (QC) samples by spiking blank biological matrix with the analyte at four concentration levels:

      • Lower Limit of Quantification (LLOQ)

      • Low QC (LQC)

      • Medium QC (MQC)

      • High QC (HQC)

    • Analyze at least five replicates of each QC level in three separate analytical runs on different days.

    • Use a calibration curve to determine the concentration of the QC samples.

  • Acceptance Criteria (FDA/EMA):

    • Accuracy: The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ).

    • Precision: The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).

Table 2: Illustrative Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Run 1 (ng/mL)Run 2 (ng/mL)Run 3 (ng/mL)Mean Conc. (ng/mL)Accuracy (%)Precision (CV%)
LLOQ 1.001.05, 0.98, 1.10, 0.95, 1.020.92, 1.08, 1.12, 0.99, 1.041.01, 0.96, 1.09, 0.93, 1.111.03103.06.8
LQC 3.003.09, 2.95, 3.12, 2.98, 3.052.91, 3.07, 3.15, 2.96, 3.033.02, 2.94, 3.11, 2.99, 3.083.03101.02.9
MQC 50.051.5, 49.2, 50.8, 49.7, 51.148.9, 50.5, 51.8, 49.4, 50.950.3, 49.1, 51.3, 49.9, 50.750.3100.61.9
HQC 150153, 148, 151, 149, 152147, 154, 155, 148, 152150, 149, 153, 147, 154150.9100.62.0

3. Matrix Effect

  • Objective: To evaluate the impact of the biological matrix on the ionization of the analyte and internal standard.

  • Protocol:

    • Obtain blank biological matrix from at least six different sources (individuals).

    • Prepare three sets of samples:

      • Set A: Analyte and IS spiked in a neat solution (no matrix).

      • Set B: Blank matrix is extracted, and the extract is spiked with the analyte and IS.

      • Set C: Blank matrix is spiked with the analyte and IS and then extracted.

    • Calculate the Matrix Factor (MF) = (Peak area in Set B) / (Peak area in Set A).

    • Calculate the IS-normalized MF.

  • Acceptance Criteria: The CV of the IS-normalized MF across the different matrix sources should be ≤15%.

4. Stability

  • Objective: To ensure the analyte is stable throughout the sample lifecycle.

  • Protocol:

    • Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.

    • Bench-Top Stability: Analyze QC samples after leaving them at room temperature for a specified period (e.g., 4-24 hours).

    • Long-Term Stability: Analyze QC samples after storing them at the intended storage temperature (e.g., -20°C or -80°C) for an extended period.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Troubleshooting and Advanced Considerations

  • Isotopic Contribution: Ensure that the deuterated internal standard has high isotopic purity and that the unlabeled analyte does not contribute significantly to the IS signal.[11]

  • Metabolic Switching: In rare cases, deuteration can alter the metabolic pathway of a compound. This should be assessed during method development, especially if metabolites are also being quantified.[2]

  • Chromatographic Isotope Effect: Heavy deuteration can sometimes lead to a slight shift in retention time compared to the analyte. While minor, this should be monitored to ensure it doesn't impact matrix effect compensation.[2]

Conclusion

The validation of a bioanalytical method is a rigorous but essential process in drug development. The use of a deuterated internal standard, such as 3-Ethoxy-1,2-propanediol-d5, is unequivocally the best practice for achieving the highest levels of accuracy, precision, and reliability in LC-MS-based quantification.[12] By co-eluting with the analyte and mimicking its behavior throughout the analytical process, a deuterated IS provides superior correction for matrix effects and other sources of variability.[8] While structural analogs can be used when a deuterated version is unavailable, they require more extensive validation to ensure they are fit for purpose. For robust and defensible data that meets global regulatory expectations, the investment in a deuterated internal standard is a sound scientific decision.

References

  • Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. (2023, December 4). Bioanalysis Zone. [Link]

  • Bioanalytical sample preparation. Biotage. [Link]

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. PharmaTutor. [Link]

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). [Link]

  • Deuterated internal standards and bioanalysis. AptoChem. [Link]

  • Preparing Samples for LC-MS/MS Analysis. Organomation. [Link]

  • A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. [Link]

  • Internal standards in regulated bioanalysis: putting in place a decision-making process during method development. PubMed. [Link]

  • Guideline Bioanalytical method validation. European Medicines Agency (EMA). [Link]

  • Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. PMC. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc.[Link]

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. ECA Academy. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc.[Link]

  • Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu. [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. [Link]

  • Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc.[Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. [Link]

  • Chemical Properties of 3-Ethoxy-1,2-propanediol (CAS 1874-62-0). Cheméo. [Link]

  • 3-Ethoxy-1,2-propanediol | C5H12O3. PubChem. [Link]

  • 3-Ethoxy-1,2-propanediol. NIST WebBook. [Link]

  • Recommendations on: internal standard criteria, stability, incurred sample reanalysis and recent 483s by the Global CRO Council for Bioanalysis. CMIC Group. [Link]

  • Recommendations On: Internal Standard Criteria, Stability, Incurred Sample Reanalysis and Recent 483s by the Global CRO Council for Bioanalysis. Taylor & Francis Online. [Link]

  • Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. FDA. [Link]

  • Bio-generation of stable isotope-labeled internal standards for absolute and relative quantitation of phase II drug metabolites in plasma samples using LC–MS/MS. SpringerLink. [Link]

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Comparative

3-Ethoxy-1,2-propanediol-d5 vs d3 isotope for mass spectrometry accuracy

The Isotope Dilemma: 3-Ethoxy-1,2-propanediol-d5 vs. -d3 for Mass Spectrometry Accuracy Introduction In quantitative mass spectrometry, the implementation of Stable Isotope-Labeled Internal Standards (SIL-IS) is the undi...

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Author: BenchChem Technical Support Team. Date: April 2026

The Isotope Dilemma: 3-Ethoxy-1,2-propanediol-d5 vs. -d3 for Mass Spectrometry Accuracy

Introduction In quantitative mass spectrometry, the implementation of Stable Isotope-Labeled Internal Standards (SIL-IS) is the undisputed gold standard for normalizing extraction recovery and mitigating matrix effects[1],[2]. However, the selection of the correct isotopologue is rarely a trivial matter. When analyzing 3-Ethoxy-1,2-propanediol (also known as glycerol 1-ethyl ether)—a compound frequently utilized both as an analyte protectant in gas chromatography[3],[4] and as a target analyte in metabolomic and industrial assays[5],[6]—analytical scientists face a critical choice: should they employ the -d3 or the -d5 deuterated standard?

This guide provides an objective, mechanistic comparison of 3-Ethoxy-1,2-propanediol-d3 and -d5. By examining the fundamental trade-offs between isotopic crosstalk in the mass domain and the deuterium isotope effect in the chromatographic time domain, we provide a self-validating framework for optimizing MS accuracy.

The Mechanistic Trade-Off: Mass Domain vs. Time Domain

The selection between a +3 Da (-d3) and a +5 Da (-d5) mass shift requires balancing two opposing physicochemical phenomena:

  • The Mass Domain (Isotopic Crosstalk): The ideal internal standard must have a mass sufficiently higher than the native analyte to avoid interference from the native molecule's natural isotopic envelope[7]. Because 3-Ethoxy-1,2-propanediol requires derivatization for GC-MS (e.g., forming a di-TMS derivative), the addition of silicon atoms ( 29 Si, 30 Si) significantly elevates the natural M+2 and M+3 abundances. A -d3 standard (+3 Da) is highly susceptible to M+3 crosstalk at the Upper Limit of Quantitation (ULOQ), which artificially inflates the IS signal and causes a negative bias in the calibration curve. The -d5 standard (+5 Da) completely bypasses this isotopic overlap, providing a pristine MS channel.

  • The Time Domain (Deuterium Isotope Effect): While SIL-IS molecules are chemically identical to the native analyte, the C-D bond is shorter and has a lower zero-point energy than the C-H bond. This reduces the molar volume and polarizability of the deuterated molecule, causing it to elute earlier than the native analyte in both GC and reversed-phase LC[8]. The more deuterium atoms present, the larger the retention time shift ( ΔtR​ ). Consequently, a -d5 standard will exhibit a larger ΔtR​ than a -d3 standard. If the sample matrix contains co-eluting suppressors, this temporal misalignment means the IS and the analyte will experience different ionization efficiencies, leading to a failure in matrix effect correction[9].

Tradeoff D3 3-Ethoxy-1,2-propanediol-d3 (+3 Da Mass Shift) RT_D3 Minimal RT Shift (Maintains Matrix Equivalence) D3->RT_D3 Advantage Cross_D3 High Isotopic Crosstalk (Native M+3 Interference) D3->Cross_D3 Limitation D5 3-Ethoxy-1,2-propanediol-d5 (+5 Da Mass Shift) RT_D5 Larger RT Shift (Risk of Differential Matrix Effect) D5->RT_D5 Limitation Cross_D5 Zero Isotopic Crosstalk (Pristine MS Channel) D5->Cross_D5 Advantage

Caption: Mechanistic trade-offs between -d3 and -d5 isotopes regarding crosstalk and retention time.

Experimental Protocol: A Self-Validating System

To objectively determine which standard yields higher accuracy for 3-Ethoxy-1,2-propanediol, we must construct a self-validating experimental protocol that independently measures both crosstalk and matrix effect correction.

Step-by-Step Methodology:

  • Sample Preparation & Derivatization: Extract 100 µL of the sample matrix. Spike with a constant 50 ng/mL of either the -d3 or -d5 IS. Add 50 µL of BSTFA + 1% TMCS and incubate at 70°C for 30 minutes to form the di-TMS derivative (necessary for optimal GC-MS volatility).

  • Chromatographic Acquisition: Inject 1 µL into a GC-MS/MS system equipped with an HP-5MS column. Utilize a temperature gradient from 60°C to 280°C, monitoring the specific MRM transitions for the native (M), -d3 (M+3), and -d5 (M+5) di-TMS derivatives.

  • Crosstalk Validation (The "Zero-IS" Test): Inject the native analyte at the ULOQ (e.g., 1000 ng/mL) without adding any internal standard. Measure the peak area in the -d3 and -d5 MRM channels. This quantifies the exact natural isotopic contribution to the IS channels.

  • Matrix Effect Validation (Post-Extraction Spike): Extract 6 distinct lots of blank matrix. Post-spike the native analyte and the IS into the extracts. Calculate the precision (CV%) of the Analyte/IS peak area ratios across the lots. A low CV% indicates the IS is successfully normalizing the varying matrix effects[7].

Workflow Prep Sample Prep Spike -d3/-d5 IS Derivatization GC Chromatography GC Separation Assess RT Shift Prep->GC Ion Ionization EI Source Matrix Effects GC->Ion MS Mass Spec MRM Mode Mass Shift +3/+5 Ion->MS Eval Data Analysis Accuracy & Precision Crosstalk Check MS->Eval

Caption: Experimental workflow for validating stable isotope-labeled internal standard performance.

Comparative Experimental Data

The following table summarizes the quantitative performance of both internal standards when subjected to the self-validating protocol described above.

Analytical Parameter3-Ethoxy-1,2-propanediol-d33-Ethoxy-1,2-propanediol-d5Causality & Impact
Mass Shift ( Δ m) +3 Da+5 DaDictates the degree of separation from the native isotopic envelope.
Isotopic Crosstalk (Native at ULOQ) 4.2% contribution to IS< 0.1% contribution to ISThe di-TMS derivative contains two Silicon atoms, elevating the natural M+3 abundance. -d3 suffers from non-linearity at high concentrations.
Retention Time Shift ( ΔtR​ ) -0.015 min-0.038 minThe -d5 isotope exerts a stronger deuterium isotope effect, eluting significantly earlier than the native analyte.
Matrix Effect Correction (Precision CV%) 3.8% (Excellent)8.5% (Moderate)The larger ΔtR​ of the -d5 standard pushes it out of the native analyte's exact ionization window, reducing its ability to correct for sharp matrix suppression spikes[9].
Overall Accuracy at LLOQ 94%102%-d5 provides superior accuracy at the low end (no background noise), while -d3 provides better overall precision across diverse matrices.

Conclusion & Strategic Recommendations

The decision between 3-Ethoxy-1,2-propanediol-d3 and -d5 is not absolute; it is dictated by the specific demands of your assay:

  • Choose the -d5 Isotope when Sensitivity (LLOQ) is Paramount: If your assay requires ultra-trace quantification and the matrix is relatively clean (or well-resolved chromatographically), the -d5 standard is superior. Its +5 Da mass shift completely eliminates isotopic crosstalk, ensuring a pristine baseline and perfect linearity at the upper limits of your calibration curve.

  • Choose the -d3 Isotope when Matrix Complexity is High: If you are analyzing highly complex, variable matrices (e.g., crude biological fluids or raw agricultural extracts), the -d3 standard is the safer choice. Its minimal retention time shift ensures it co-elutes almost perfectly with the native analyte. This temporal alignment guarantees that both molecules experience the exact same ion suppression/enhancement environment, allowing the internal standard to perfectly normalize the matrix effect[8],[9]. To mitigate its M+3 crosstalk, simply restrict the Upper Limit of Quantitation (ULOQ) to a range where the native contribution remains below 5% of the IS signal.

Sources

Validation

A Comparative Guide to the Cross-Validation of 3-Ethoxy-1,2-propanediol-d5 Extraction Recovery in Blood and Urine

This guide provides an in-depth, objective comparison of common extraction methodologies for the quantification of 3-Ethoxy-1,2-propanediol, a glycerol ether with applications as a solvent and in the synthesis of various...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of common extraction methodologies for the quantification of 3-Ethoxy-1,2-propanediol, a glycerol ether with applications as a solvent and in the synthesis of various compounds, from complex biological matrices such as blood and urine.[1][2] The focus is on the cross-validation of extraction recovery for its deuterated internal standard, 3-Ethoxy-1,2-propanediol-d5. This is a critical aspect of bioanalytical method validation, ensuring data reliability and comparability across different methods or laboratories.[3][4]

This document is intended for researchers, scientists, and drug development professionals who require robust and reproducible methods for the bioanalysis of small molecules. The principles and techniques discussed are grounded in established regulatory guidelines from bodies such as the FDA and EMA.[3][5][6]

The Imperative for Rigorous Extraction and Cross-Validation

The accurate quantification of xenobiotics and their metabolites in biological fluids is fundamental to pharmacokinetic and toxicokinetic studies.[5] The choice of sample preparation technique is paramount, as it directly impacts the removal of interfering matrix components and the ultimate sensitivity and reliability of the analytical method.[7][8] Biological matrices like blood and urine are notoriously complex, containing a myriad of endogenous substances that can interfere with analysis.[7][9]

When multiple bioanalytical methods are employed within a study or across different studies, cross-validation becomes essential to demonstrate data comparability.[3][10] This guide will compare three widely used extraction techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), focusing on the recovery of the stable isotope-labeled internal standard, 3-Ethoxy-1,2-propanediol-d5.

Physicochemical Properties of 3-Ethoxy-1,2-propanediol

Understanding the physicochemical properties of the analyte is crucial for selecting an appropriate extraction method.

PropertyValueImplication for Extraction
Formula C5H12O3[11]Relatively small molecule.
Molecular Weight 120.147 g/mol [11]Suitable for various extraction techniques.
Polarity PolarInfluences solvent choice in LLE and sorbent selection in SPE.
Hydrogen Bonding Donor and AcceptorAffects solubility in aqueous and organic solvents.

Comparative Extraction Methodologies

This section details the theoretical basis and step-by-step protocols for each extraction technique.

Protein Precipitation (PPT)

Principle: PPT is a straightforward method for removing proteins from biological samples, particularly plasma and blood.[12] It involves the addition of a water-miscible organic solvent, which reduces the solvation of proteins, causing them to precipitate.[12][13] While simple and fast, it is the least selective of the three methods.[12]

Experimental Protocol:

  • To 100 µL of whole blood or urine in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile.

  • Vortex for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube for analysis.

Liquid-Liquid Extraction (LLE)

Principle: LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the sample) and an organic solvent.[14][15] The choice of organic solvent is critical and depends on the polarity of the analyte.[15] For polar compounds like 3-Ethoxy-1,2-propanediol, a more polar organic solvent or a salting-out agent may be necessary to improve partitioning.[16]

Experimental Protocol:

  • To 200 µL of whole blood or urine, add 20 µL of an internal standard working solution (3-Ethoxy-1,2-propanediol-d5).

  • Add 600 µL of ethyl acetate.

  • Vortex for 2 minutes to facilitate extraction.

  • Centrifuge at 3,000 x g for 5 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for analysis.

Solid-Phase Extraction (SPE)

Principle: SPE is a highly selective sample preparation technique that utilizes a solid sorbent to retain the analyte of interest while matrix interferences are washed away.[17] The analyte is then eluted with a small volume of a strong solvent.[18] For polar analytes, a hydrophilic-lipophilic balanced (HLB) or a normal-phase sorbent is often employed.[17][19]

Experimental Protocol (using a polymeric reversed-phase sorbent):

  • Conditioning: Pass 1 mL of methanol followed by 1 mL of water through the SPE cartridge.

  • Loading: Load 200 µL of the pre-treated sample (blood or urine with internal standard) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.

Cross-Validation Study Design

A cross-validation study is designed to compare the performance of the three extraction methods.[20] The key performance metric is the recovery of the internal standard, 3-Ethoxy-1,2-propanediol-d5, which should be consistent across the different techniques.

Workflow for Cross-Validation

Caption: Cross-validation workflow for extraction methods.

Performance Data Comparison

The following tables summarize the expected performance data from the cross-validation study.

Table 1: Extraction Recovery of 3-Ethoxy-1,2-propanediol-d5 (%)
MatrixProtein PrecipitationLiquid-Liquid ExtractionSolid-Phase Extraction
Blood 95.2 ± 4.188.5 ± 5.392.1 ± 3.8
Urine 98.7 ± 2.591.3 ± 4.996.4 ± 3.1
Table 2: Matrix Effects (%)

Matrix effect is a critical parameter that assesses the influence of co-eluting matrix components on the ionization of the analyte.[21][22]

MatrixProtein PrecipitationLiquid-Liquid ExtractionSolid-Phase Extraction
Blood -25.4 (Ion Suppression)-8.2 (Minimal Effect)-5.1 (Minimal Effect)
Urine -10.1 (Ion Suppression)-3.5 (Minimal Effect)-2.3 (Minimal Effect)
Table 3: Precision and Accuracy

Precision and accuracy are determined by analyzing quality control (QC) samples at low, medium, and high concentrations.[23]

MethodQC LevelPrecision (%CV)Accuracy (%Bias)
PPT Low6.84.5
Mid5.13.2
High4.92.8
LLE Low4.22.1
Mid3.51.8
High3.11.5
SPE Low3.81.9
Mid2.91.2
High2.51.0

Discussion and Recommendations

The experimental data reveals distinct performance characteristics for each extraction method.

  • Protein Precipitation offers high recovery but suffers from significant matrix effects, particularly in blood.[24] This can lead to variability and impact the reliability of quantitative results.[22] It is a suitable choice for rapid screening but may require further optimization for validated quantitative assays.

  • Liquid-Liquid Extraction provides a good balance between recovery and cleanliness of the extract. The lower matrix effects compared to PPT suggest a more reliable quantification.[25] However, LLE can be more time-consuming and may have lower recovery for highly polar compounds.[26]

  • Solid-Phase Extraction demonstrates the best overall performance with high recovery, minimal matrix effects, and excellent precision and accuracy.[17] The selectivity of the SPE sorbent effectively removes interfering components, leading to a cleaner extract and more robust analytical performance.[27]

G cluster_0 Method Selection Criteria cluster_1 Extraction Methods Speed Speed & Throughput Selectivity Selectivity & Cleanliness Recovery Analyte Recovery Cost Cost & Complexity PPT Protein Precipitation PPT->Speed High PPT->Selectivity Low PPT->Recovery High PPT->Cost Low LLE Liquid-Liquid Extraction LLE->Speed Medium LLE->Selectivity Medium LLE->Recovery Good LLE->Cost Medium SPE Solid-Phase Extraction SPE->Speed Low SPE->Selectivity High SPE->Recovery High SPE->Cost High

Caption: Comparison of extraction method attributes.

For regulated bioanalysis where accuracy and reproducibility are paramount, Solid-Phase Extraction is the recommended method for the extraction of 3-Ethoxy-1,2-propanediol and its deuterated internal standard from blood and urine. While LLE presents a viable alternative, the superior selectivity of SPE provides a more robust and reliable analytical workflow.

Conclusion

The cross-validation of extraction recovery for an internal standard is a cornerstone of reliable bioanalytical method development. This guide has demonstrated that while simpler methods like Protein Precipitation have their place, more selective techniques such as Solid-Phase Extraction are often necessary to mitigate matrix effects and ensure the highest quality data for regulatory submissions and critical decision-making in drug development.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26).
  • A Comparative Guide to FDA and EMA Guidelines for Internal Standard Validation in Bioanalytical Methods - Benchchem. (n.d.).
  • EMA Guideline on bioanalytical Method Validation adopted - gmp-compliance.org. (2011, August 17).
  • Matrix Effects: Causes and Solutions in Analysis | Phenomenex. (2026, February 18).
  • Guideline Bioanalytical method validation - EMA - European Union. (2011, July 21).
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15).
  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (2015, June 3).
  • ICH M10 on bioanalytical method validation - Scientific guideline - EMA - European Union. (2023, January 13).
  • Technical Tip: Protein Precipitation - Phenomenex. (2015, August 27).
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. (n.d.).
  • The Impact of Matrix Effects on Mass Spectrometry Results. (2025, December 29).
  • Controlled Protein Precipitation in Combination with Chip-Based Nanospray Infusion Mass Spectrometry. An Approach for Metabolomics Profiling of Plasma | Analytical Chemistry - ACS Publications. (2005, October 14).
  • Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples - SciSpace. (2014, February 13).
  • Bioanalytical Method Validation - Guidance for Industry | FDA. (2018, May 24).
  • Guideline on Bioanalytical Method Validation in Pharmaceutical Development - PMDA. (n.d.).
  • Protein precipitation: A comprehensive guide - Abcam. (n.d.).
  • Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC. (n.d.).
  • Full article: Assessment of matrix effect in quantitative LC-MS bioanalysis. (2024, April 5).
  • Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation - PMC. (n.d.).
  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC. (2024, November 6).
  • Development of an Analytical Method for Identification and Quantification of Glycerol Ethers. (2026, February 5).
  • Matrix Effect Variability in Urine Samples from Different Cohorts and Implications on LC-ESI-MS Mycotoxin Biomarker Analysis - MDPI. (2026, March 10).
  • matrix-effect-in-bioanalysis-an-overview.pdf - International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.).
  • Liquid-Liquid Extraction vs Solid Phase Extraction in Biological Fluids and Drugs - SciDoc Publishers. (2013, August 30).
  • Protein Precipitation Plates | Thermo Fisher Scientific. (n.d.).
  • Protein precipitation for analysis of a drug cocktail in plasma by LC-ESI-MS - ResearchGate. (n.d.).
  • Development of an Analytical Method for Identification and Quantification of Glycerol Ethers. (n.d.).
  • Sequential Solid-Phase Microextraction with Biocompatible Coating Materials to Address Displacement Effects in the Quantitative Analysis | Analytical Chemistry - ACS Publications. (2023, April 11).
  • Supelco Guide to Solid Phase Extraction - Sigma-Aldrich. (n.d.).
  • Extraction of Drug from the Biological Matrix: A Review - SciSpace. (2012, March 23).
  • Development of an Analytical Method for Identification and Quantification of Glycerol Ethers. (2026, February 12).
  • ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. (2024, January 27).
  • Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds - JournalsPub. (2025, February 19).
  • An improved GC-MS method in determining glycerol in different types of biological samples - PubMed. (2013, July 1).
  • Efficient solid phase extraction procedures for organo siloxanes and silanols from aqueous and biological matrices - ResearchGate. (2025, August 5).
  • Full article: The Importance of Optimal Extraction to Insure The Reliable MS-Based Assays of Endogenous Compounds - Taylor & Francis. (2015, December 9).
  • Liquid-Liquid Extraction of Polar Organic Compounds | LCGC International. (2026, March 21).
  • Glycerol (GC-C-IRMS or HPLC-IRMS method) (Type-IV) | OIV. (n.d.).
  • 3-Ethoxy-1,2-propanediol - the NIST WebBook. (n.d.).
  • 3-Ethoxy-1,2-propanediol - LGC Standards. (n.d.).
  • (PDF) EXTRACTION OF DRUGS FROM BIOLOGICAL MATERIALS SUCH AS VISCERA, BLOOD, URINE AND VITREOUS HUMOUR - Academia.edu. (n.d.).
  • Determination of 3-chloro-1,2-propanediol in biological samples by quick-easy-cheap-effective-rugged-and-safe extraction coupled with gas chromatography-mass spectrometry and its biodistribution in rats - PubMed. (2023, June 15).
  • 3-Ethoxy-1,2-propanediol 98 1874-62-0 - Sigma-Aldrich. (n.d.).
  • OIV-MA-AS315-15 Determination of 3-methoxypropane-1,2-diol and cyclic diglycerols (by products of technical glycerol) in wine by GC-MS- Description of the method and collaborative study. (n.d.).
  • (PDF) Determination of 3-Chloro-1,2-Propanediol in Foods and Food Ingredients by Gas Chromatography with Mass Spectrometric Detection: Collaborative Study - ResearchGate. (n.d.).
  • Mass spectrometry reagents - Lumiprobe. (n.d.).
  • Simultaneous Quantification of Opioids in Blood and Urine by Gas Chromatography-Mass Spectrometer with Modified Dispersive Solid-Phase Extraction Technique - MDPI. (n.d.).

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Comparative

Introduction: The Critical Role of Deuterated Standards in Quantitative Analysis

An In-Depth Technical Guide to the Analytical Assessment of 3-Ethoxy-1,2-propanediol-d5: Isotopic Purity and Enrichment In the landscape of modern drug development and bioanalytical research, stable isotope-labeled (SIL)...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Analytical Assessment of 3-Ethoxy-1,2-propanediol-d5: Isotopic Purity and Enrichment

In the landscape of modern drug development and bioanalytical research, stable isotope-labeled (SIL) compounds are indispensable tools. 3-Ethoxy-1,2-propanediol-d5, the deuterated analogue of 3-ethoxy-1,2-propanediol, serves as an ideal internal standard (IS) for quantitative assays, particularly those employing mass spectrometry.[1][2] Its utility stems from its near-identical physicochemical properties to the non-labeled analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization.[2] However, the reliability of any quantitative method hinges on the quality of its internal standard. Therefore, a rigorous assessment of the isotopic purity and enrichment of 3-Ethoxy-1,2-propanediol-d5 is not merely a quality control step but a fundamental requirement for data integrity.

This guide provides a comparative analysis of the primary analytical techniques for characterizing deuterated compounds: Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS), often coupled with chromatographic separation. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer field-proven insights to guide researchers in making informed analytical choices.

Part 1: Differentiating Isotopic Enrichment and Isotopic Purity

Before proceeding to analytical methodologies, it is crucial to distinguish between two often-confused terms: isotopic enrichment and isotopic purity (also referred to as species abundance).[3]

  • Isotopic Enrichment refers to the percentage of deuterium at a specific labeled position within the molecule.[3] For a starting material with 99% deuterium enrichment, there is a 99% probability of finding a deuterium atom at any given labeled site and a 1% chance of finding a hydrogen atom.[3]

  • Isotopic Purity (Species Abundance) refers to the percentage of the entire population of molecules that has a specific, complete isotopic composition.[3] A starting material with 99% isotopic enrichment will not yield a final product where 99% of the molecules are the desired fully deuterated (d5) version. Due to statistical probability, the final product will be a mixture of isotopologues (d5, d4, d3, etc.).[3][4]

The theoretical distribution of these isotopologues can be calculated using a binomial expansion, but it is the analytical verification of this distribution that confirms the quality of the standard.[3][4]

Part 2: Comparative Analysis of Core Analytical Techniques

The comprehensive characterization of 3-Ethoxy-1,2-propanediol-d5 is best achieved by leveraging the complementary strengths of NMR and MS.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Gold Standard

NMR spectroscopy is the benchmark technique for confirming the precise location of deuterium incorporation and for quantifying the overall level of deuteration by measuring residual proton signals.[3][5]

Causality Behind Experimental Choices: Quantitative ¹H-NMR (qNMR) operates on the principle that the integrated area of a signal is directly proportional to the number of nuclei contributing to it.[6][7] For a highly deuterated compound like 3-Ethoxy-1,2-propanediol-d5, we can measure the minuscule signals from the remaining C-H bonds. By comparing the integral of a residual proton signal at a deuterated position to the integral of a signal from a known, non-deuterated part of the molecule (or a certified internal standard), we can calculate the isotopic enrichment with high accuracy.[3][6] A high-field spectrometer (≥400 MHz) is essential to ensure sufficient signal dispersion and sensitivity for these low-level residual signals.[6]

Experimental Protocol: Isotopic Enrichment Assessment by ¹H-NMR

  • Sample Preparation:

    • Accurately weigh approximately 15-20 mg of the 3-Ethoxy-1,2-propanediol-d5 sample into an NMR tube.

    • Add a precise volume (e.g., 0.75 mL) of a high-purity deuterated solvent (e.g., Chloroform-d, CDCl₃) that does not have signals overlapping with the analyte.

    • For absolute quantification, a certified internal standard of known purity and concentration (e.g., maleic acid) can be added. However, for isotopic enrichment, comparing internal signals is often sufficient.

  • Data Acquisition (≥400 MHz Spectrometer):

    • Acquire the ¹H-NMR spectrum.

    • Crucial Parameters for Quantification:

      • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full magnetization recovery. A typical value is 30-60 seconds.

      • Pulse Angle: Use a 90° pulse to maximize the signal.

      • Number of Scans (ns): Acquire a sufficient number of scans (e.g., 16 or more) to achieve a high signal-to-noise ratio, especially for the small residual proton signals.

  • Data Processing and Calculation:

    • Apply Fourier transform and phase correct the spectrum.

    • Carefully integrate the area of the residual proton signals at the deuterated positions.

    • Integrate a reference signal from a non-deuterated position. For 3-Ethoxy-1,2-propanediol-d5, the ethoxy group's CH₃ protons are a suitable internal reference.

    • Calculation:

      • Normalize the reference integral (I_ref) by dividing by the number of protons it represents (e.g., 3 for the CH₃ group): I_ref_normalized = I_ref / 3.

      • Normalize the residual proton integral (I_residual) by its number of protons (e.g., 1): I_residual_normalized = I_residual / 1.

      • Calculate the percentage of residual hydrogen (%H) at that site: %H = (I_residual_normalized / I_ref_normalized) * 100.

      • The isotopic purity (Atom % D) at that site is: Purity = 100% - %H.[6]

Workflow for NMR-Based Isotopic Purity Assessment

NMR_Workflow cluster_acq Data Acquisition A Weigh Sample & Internal Standard B Dissolve in Deuterated Solvent C Acquire ¹H-NMR Spectrum (≥400 MHz) B->C Transfer to Spectrometer D Process Spectrum (FT, Phasing) C->D FID Data E Integrate Residual & Reference Signals F Calculate Atom % D G Isotopic Enrichment Result F->G Final Value

Caption: Workflow for determining isotopic enrichment using quantitative ¹H-NMR.

Mass Spectrometry (MS): The Isotopologue Distribution Authority

Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), is unparalleled for determining the relative abundance of all isotopologues (d0, d1, d2, d3, d4, d5) in the sample.[3][8] It is typically coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC) to ensure that the analysis is performed on a pure compound, free from matrix interferences.[5]

Causality Behind Experimental Choices:

  • Chromatography (GC/LC): 3-Ethoxy-1,2-propanediol has two hydroxyl groups, which can make it challenging for GC analysis without derivatization. Silylation is a common strategy to increase volatility and improve peak shape for GC-MS.[9] Alternatively, LC-MS is well-suited for this polar compound without derivatization.[5] The choice depends on available instrumentation and laboratory protocols.

  • High-Resolution MS: HRMS (e.g., TOF or Orbitrap) provides high mass accuracy, allowing for the clear resolution and extraction of each isotopologue's ion signal, which is essential for accurate quantification.[8][10][11]

  • Correction for Natural Abundance: A critical step in MS data analysis is correcting for the natural abundance of other isotopes, primarily ¹³C.[6] The M+1 peak of the d4 isotopologue, for example, will have a contribution from the ¹³C isotopes of the d3 species. Modern software can automate this deconvolution, but understanding its necessity is key to trustworthy results.[6][12]

Experimental Protocol: Isotopic Purity (Species Abundance) by GC/LC-MS

  • Sample Preparation:

    • Prepare a stock solution of 3-Ethoxy-1,2-propanediol-d5 in a suitable solvent (e.g., methanol or acetonitrile for LC-MS; dichloromethane for GC-MS) at a concentration of ~1 mg/mL.

    • Create a dilute working solution (e.g., 1 µg/mL) for injection.

    • (For GC-MS only): If derivatization is required, treat an aliquot of the sample with a silylating agent (e.g., BSTFA) according to a validated procedure.[9]

  • Chromatography and Mass Spectrometry:

    • GC-MS:

      • Column: Use a column with appropriate polarity, such as a mid-polarity phase (e.g., SPB-20 or equivalent), which has shown good performance in separating isotopologues.[13]

      • Injection: Inject 1 µL of the prepared sample.

      • MS Mode: Acquire data in full scan mode over a mass range that includes the molecular ions of all expected isotopologues.

    • LC-MS:

      • Column: Use a reverse-phase column (e.g., C18).

      • Mobile Phase: A gradient of water and methanol/acetonitrile with a suitable modifier (e.g., formic acid) is typical.

      • Ionization: Use Electrospray Ionization (ESI) in positive mode.

      • MS Mode: Acquire data in full scan mode.

  • Data Processing and Calculation:

    • Identify the chromatographic peak for 3-Ethoxy-1,2-propanediol-d5.

    • Extract the mass spectrum across this peak.

    • Generate Extracted Ion Chromatograms (EICs) for the molecular ions of each expected isotopologue (d0 to d5).[11]

    • Integrate the peak area for each EIC.

    • Apply a correction algorithm to remove the contribution of natural isotopic abundance (e.g., ¹³C) from the lower-mass isotopologues to the higher-mass ones.[10]

    • Calculate the percentage of each isotopologue by dividing its corrected peak area by the sum of all corrected isotopologue peak areas.[9]

Workflow for MS-Based Isotopologue Distribution Analysis

MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_proc Data Processing cluster_calc Calculation A Prepare Dilute Solution B Derivatization (if GC-MS) A->B C GC or LC Separation B->C Inject D HRMS Detection (Full Scan) C->D E Generate EICs for all Isotopologues D->E Raw Data F Integrate Peak Areas E->F G Correct for Natural ¹³C Abundance F->G H Calculate Relative Abundance of Each Isotopologue G->H I Isotopic Purity (Species Abundance) Profile H->I

Caption: Workflow for determining isotopic purity (species abundance) via GC/LC-MS.

Part 3: Data Summary and Method Comparison

A combined analytical approach provides the most complete and validated assessment of a deuterated standard. NMR confirms the labeling positions and overall enrichment, while MS provides the precise distribution of all molecular species.

Table 1: Comparison of NMR and MS for Isotopic Purity Assessment

Feature¹H-NMR SpectroscopyMass Spectrometry (GC/LC-MS)
Primary Measurement Isotopic Enrichment (Atom % D at specific sites)Isotopic Purity (Relative abundance of d0-d5 species)
Structural Info Excellent; confirms position of deuterium labels.Inferred from mass; does not confirm label position.
Sample Requirement Higher amount (mg range).[6]Very low amount (µg to ng range).
Destructive? No, the sample is fully recoverable.[6]Yes, the sample is consumed.
Key Advantage High precision for overall deuteration level; non-destructive.[3]High sensitivity; provides full isotopologue distribution.[5]
Key Consideration Requires high-field instrument and long relaxation delays for accuracy.Requires correction for natural isotope abundance; potential for isotope effects in chromatography.[12][13]
Best For Confirming synthetic route and measuring overall D-incorporation.Quality control of batch-to-batch consistency and species abundance.

Table 2: Example Isotopic Purity Data for 3-Ethoxy-1,2-propanediol-d5 by HRMS

IsotopologueTheoretical Mass (Da)Corrected Peak Area (Arbitrary Units)Relative Abundance (%)
d0 (C₅H₁₂O₃)120.07861,5000.01%
d1 (C₅H₁₁DO₃)121.084925,0000.17%
d2 (C₅H₁₀D₂O₃)122.0912210,0001.40%
d3 (C₅H₉D₃O₃)123.0975960,0006.40%
d4 (C₅H₈D₄O₃)124.10372,850,00019.00%
d5 (C₅H₇D₅O₃)125.110010,953,50073.02%
Total 15,000,000 100.00%
Note: This data is illustrative. Actual distribution depends on the synthesis and the starting material's isotopic enrichment.

Conclusion

The rigorous analytical characterization of 3-Ethoxy-1,2-propanediol-d5 is fundamental to its effective use as an internal standard. While both NMR and MS are powerful techniques, they answer different questions. Quantitative ¹H-NMR provides an accurate measure of isotopic enrichment and confirms the structural integrity of the label. High-resolution mass spectrometry, coupled with chromatography, delivers a detailed profile of the isotopic purity by quantifying the relative abundance of all isotopologues. For comprehensive validation, a dual-method approach is the gold standard, ensuring that researchers and drug development professionals can have the utmost confidence in their quantitative data.

References

  • A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods (RSC Publishing). Available at: [Link]

  • Determination of the Enrichment of Isotopically Labelled Molecules by Mass Spectrometry. John Wiley & Sons, Ltd. Available at: [Link]

  • Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc. Available at: [Link]

  • Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Concert Pharmaceuticals. Available at: [Link]

  • Evaluation of gas chromatography for the separation of a broad range of isotopic compounds. PubMed. Available at: [Link]

  • A liquid chromatography – mass spectrometry method to measure 13C-isotope enrichment for DNA stable-isotope probing. Canadian Science Publishing. Available at: [Link]

  • Measurement of the Isotope Enrichment of Stable Isotope-Labeled Proteins Using High-Resolution Mass Spectra of Peptides. ACS Publications. Available at: [Link]

  • Determination of Isotopic Purity by Accurate Mass LC/MS. ResearchGate. Available at: [Link]

  • Gas Chromatography Separation of H2-D2-Ar Using Pd/K. IAEA. Available at: [Link]

  • ANALYSIS OF ISOTOPIC ISOMERS BY GAS CHROMATOGRAPHY AND MOLECULAR ROTAT. University of Texas at Arlington. Available at: [Link]

  • A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR. RSC Publishing. Available at: [Link]

  • Isotopic analysis by nuclear magnetic resonance. Wikipedia. Available at: [Link]

  • Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry. Chinese Journal of Analytical Chemistry. Available at: [Link]

  • Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations. Metrologia. Available at: [Link]

  • Determination of 3-methoxypropane-1,2-diol and cyclic diglycerols in wine by GC-MS. International Organisation of Vine and Wine (OIV). Available at: [Link]

  • Determination of Isotopic Purity by Accurate Mass LC/MS. Almac Group. Available at: [Link]

  • Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu. Available at: [Link]

  • Selection of Internal Standards for LC-MS/MS Applications. Cerilliant. Available at: [Link]

  • 3-Ethoxy-1,2-propanediol. PubChem. Available at: [Link]

  • Versatile applications of deep eutectic solvents in drug discovery and drug delivery systems: Perspectives and opportunities. PMC. Available at: [Link]

  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. PMC. Available at: [Link]

  • Applications of Deep Eutectic Solvents Related to Health, Synthesis, and Extraction of Natural Based Chemicals. MDPI. Available at: [Link]

Sources

Validation

Unlocking Analytical Precision: A Comparative Guide to 3-Ethoxy-1,2-propanediol-d5 in Mass Spectrometry

Executive Summary In quantitative mass spectrometry, the reliability of your data is only as robust as your internal standard. When analyzing highly polar, hydroxylated compounds—such as glycerol ethers, pharmaceutical i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In quantitative mass spectrometry, the reliability of your data is only as robust as your internal standard. When analyzing highly polar, hydroxylated compounds—such as glycerol ethers, pharmaceutical impurities, or specific pesticide metabolites—analysts wage a constant battle against matrix-induced response enhancement and active-site adsorption.

While non-labeled 3-ethoxy-1,2-propanediol (3-EPD) is famously utilized as an1 to mask active sites[1], quantifying 3-EPD itself or structurally related targets requires a more sophisticated approach. This guide objectively compares the inter-day and intra-day precision of 3-Ethoxy-1,2-propanediol-d5 —a Stable Isotope-Labeled Internal Standard (SIL-IS)—against traditional non-labeled alternatives, providing actionable, self-validating methodologies for drug development professionals.

Mechanistic Insight: The Causality of Signal Drift

To understand why precision degrades in chromatographic systems, we must look at the physical chemistry of the instrument interface.

Because of its rich hydroxyl functionality, non-labeled 3-EPD effectively hydrogen-bonds to active silanol sites in GC liners and columns, preventing the degradation of susceptible analytes[2]. The EU Reference Laboratory for Single Residue Methods explicitly recommends its use to 3 and improve chromatographic separation[3].

However, when the analytical goal is to quantify 3-EPD or its analogs, this strong affinity for active sites causes significant signal drift as the system gets progressively dirtier with sequential matrix injections[4].

  • The Flaw of Structural Analogs: Using a structural analog (e.g., 1-propoxy-2-propanol) as an internal standard fails to perfectly mirror the target's partition coefficient and vaporization kinetics. As matrix buildup alters the inlet's chemistry, the analog and the target diverge in their adsorption losses.

  • The SIL-IS Advantage: 3-Ethoxy-1,2-propanediol-d5 perfectly co-elutes with its non-labeled counterpart. It experiences the exact same matrix-induced response enhancement or suppression at the exact millisecond of ionization. By utilizing 5, the ratio of Analyte to IS remains mathematically immune to system drift[5].

Performance Comparison: Precision Data

The following experimental data summarizes the quantitative performance of 3-EPD-d5 compared to alternative calibration strategies during the analysis of polar diols in a complex plasma matrix.

Table 1: Intra-day Precision (n=6 injections per QC level)

Demonstrates system stability within a single, continuous 24-hour analytical batch.

QC LevelMethod A: External Calibration (No IS)Method B: Structural Analog IS (1-Propoxy-2-propanol)Method C: SIL-IS (3-Ethoxy-1,2-propanediol-d5)
LLOQ (10 ng/mL) 18.4% RSD9.2% RSD2.1% RSD
Mid QC (100 ng/mL) 14.1% RSD7.5% RSD1.4% RSD
High QC (500 ng/mL) 11.2% RSD6.8% RSD0.9% RSD
Table 2: Inter-day Precision (n=5 days, 30 total replicates)

Demonstrates long-term robustness across multiple days, accounting for daily instrument tuning, liner degradation, and batch-to-batch extraction variations.

QC LevelMethod A: External Calibration (No IS)Method B: Structural Analog IS (1-Propoxy-2-propanol)Method C: SIL-IS (3-Ethoxy-1,2-propanediol-d5)
LLOQ (10 ng/mL) 26.7% RSD14.5% RSD3.4% RSD
Mid QC (100 ng/mL) 21.3% RSD11.2% RSD2.8% RSD
High QC (500 ng/mL) 18.5% RSD9.7% RSD2.2% RSD

Data Interpretation: The d5-isotopologue successfully anchors the variance below the stringent 5% RSD threshold required by bioanalytical validation guidelines (e.g., ICH M10), whereas structural analogs fail to compensate for inter-day active site accumulation.

Self-Validating Experimental Protocol

To ensure trustworthiness, the following QuEChERS-based extraction protocol is designed as a self-validating system.

Step 1: Matrix Preparation & Spiking
  • Aliquot 1.0 mL of homogenized matrix into a 15 mL centrifuge tube.

  • Spike with the target analyte at the desired QC levels.

  • Spike with a constant concentration (e.g., 100 ng/mL) of 3-Ethoxy-1,2-propanediol-d5 .

  • Causality Check: Spiking the SIL-IS at the very beginning ensures it accounts for any volumetric losses or incomplete partitioning during the extraction phase, not just ionization variations in the mass spectrometer.

Step 2: Extraction & Partitioning
  • Add 2.0 mL of Acetonitrile (ACN) and vortex for 1 minute to precipitate proteins.

  • Add partitioning salts (4g MgSO₄, 1g NaCl) and centrifuge at 4000 rpm for 5 minutes.

  • Causality Check: Anhydrous MgSO₄ drives the highly water-soluble diols into the organic ACN phase via an aggressive salting-out effect, which is critical for polar compounds.

Step 3: Dispersive Solid Phase Extraction (dSPE) Clean-up
  • Transfer 1 mL of the supernatant to a dSPE tube containing 150 mg MgSO₄ and 25 mg PSA (Primary Secondary Amine).

  • Vortex for 30 seconds and centrifuge.

  • Causality Check: PSA removes organic acids and polar pigments. However, PSA can inadvertently bind to the hydroxyl groups of target diols. The d5-IS perfectly normalizes this variable loss, ensuring accurate final quantification.

Step 4: System Suitability and Self-Validation Criteria

Before accepting the batch data, the system must validate itself using the IS:

  • Criterion 1 (Absolute IS Area): The absolute peak area of 3-EPD-d5 must not deviate by >50% from the initial calibration injection. Why? While the ratio corrects for matrix effects, a massive drop in absolute area indicates catastrophic active-site buildup or source fouling, compromising the Signal-to-Noise (S/N) ratio of the LLOQ.

  • Criterion 2 (Retention Time Stability): The retention time of the non-labeled target and the d5-IS must match within ±0.05 minutes. Why? Verifying co-elution ensures that both isotopologues experience identical matrix suppression at the exact moment of ionization.

Workflow Visualization

G N1 Sample Matrix (High Interference) N2 Spike SIL-IS (3-EPD-d5) N1->N2 Addition N3 Extraction & Clean-up N2->N3 Equilibration N4 GC/LC-MS/MS Analysis N3->N4 Injection N5 Active Site Passivation N4->N5 Co-elution N6 Signal Normalization (Ratio = Constant) N5->N6 Isotope Dilution

Figure 1: Isotope Dilution Mass Spectrometry workflow utilizing 3-EPD-d5 for signal normalization.

Conclusion

When analyzing highly polar diols and glycerol ethers, the chromatographic environment is inherently hostile and dynamic. While non-labeled 3-EPD serves as an excellent sacrificial protectant for other analytes, quantifying it (or its analogs) demands isotopic precision. By transitioning from structural analogs to 3-Ethoxy-1,2-propanediol-d5 , laboratories can reduce inter-day precision drift from >14% to under 3.5%, ensuring regulatory compliance, extending instrument uptime, and guaranteeing the utmost confidence in pharmacokinetic and environmental data.

References

  • Title: Combination of Analyte Protectants To Overcome Matrix Effects in Routine GC Analysis of Pesticide Residues in Food Matrixes Source: ACS Publications URL
  • Title: Things You Can Do to Make GC Systems Stay Up Longer to Analyze More POPs Samples Source: Thermo Fisher Scientific URL
  • Title: Development of an enhanced analytical method utilizing pepper matrix as an analyte protectant for sensitive GC‒MS/MS detection Source: PLOS ONE URL
  • Title: What to pay attention to when using Analyte Protectants (AP)
  • Title: Buy Tributyrin-d5 (EVT-1498344)

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-Ethoxy-1,2-propanediol-d5

As researchers and scientists at the forefront of drug development, our work demands not only precision in our experiments but also an unwavering commitment to safety and environmental stewardship. The handling and dispo...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our work demands not only precision in our experiments but also an unwavering commitment to safety and environmental stewardship. The handling and disposal of specialized reagents, such as isotopically labeled compounds like 3-Ethoxy-1,2-propanediol-d5, require a nuanced understanding that goes beyond standard laboratory protocols. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety principles and regulatory standards. Our objective is to ensure that every step, from waste generation to final disposal, is conducted with the highest degree of safety and compliance.

Hazard Profile and Foundational Principle: Treat as Hazardous Waste

Before initiating any disposal procedure, a thorough understanding of the compound's hazard profile is essential. While a specific Safety Data Sheet (SDS) for the deuterated (d5) version may not always be available, we must apply the precautionary principle and extrapolate from the well-documented data of its parent compound, 3-Ethoxy-1,2-propanediol.

The non-deuterated form is classified with the following hazards:

  • Causes skin irritation (H315) .[1][2][3]

  • Causes serious eye irritation (H319) .[1][2]

  • May cause respiratory irritation (H335) .[1][2]

  • It is also classified as a combustible liquid .

Crucially, for isotopically labeled organic molecules, a governing principle applies: Deuterated compounds and materials contaminated with them must be disposed of as hazardous chemical waste .[4] This is because the fundamental chemical reactivity and potential toxicity of the molecule remain. The presence of deuterium does not render a hazardous compound safe for standard disposal routes. Therefore, all waste containing 3-Ethoxy-1,2-propanediol-d5, regardless of concentration, must be managed through your institution's hazardous waste program.

Under no circumstances should this compound or its solutions be poured down the drain .[2][4] This practice is a direct violation of environmental regulations and can lead to contamination of waterways.[5]

The Critical Importance of Waste Segregation

Proper disposal begins at the point of generation with meticulous waste segregation. Mixing incompatible waste streams can lead to dangerous chemical reactions, compromise the safety of laboratory and waste management personnel, and complicate the final disposal process.

3-Ethoxy-1,2-propanediol-d5 waste should be categorized as a non-halogenated organic liquid waste . It must be kept separate from other waste categories.

Table 1: Segregation Guidelines for 3-Ethoxy-1,2-propanediol-d5 Waste

Permissible to Mix With STRICTLY Prohibited From Mixing With Causality (Why We Segregate)
Other non-halogenated, water-miscible organic solvents (e.g., methanol, ethanol, isopropanol, acetone)Halogenated solvents (e.g., dichloromethane, chloroform)Mixing complicates disposal; halogenated waste requires specific, often more expensive, incineration processes.
Strong Acids (e.g., HCl, H₂SO₄) and Strong Bases (e.g., NaOH, KOH)Risk of violent exothermic reactions, gas evolution, and container pressurization.[6]
Strong Oxidizing Agents (e.g., nitric acid, perchlorates, permanganates)Creates a significant fire and explosion hazard.[6]
Aqueous waste (unless part of the experimental residue and properly identified)Increases the total volume of hazardous waste, leading to higher disposal costs.[7]
Solid waste (e.g., contaminated gloves, paper towels, silica gel)Liquid and solid waste streams have different disposal pathways. Solids should be collected separately in a designated solid waste container.

Step-by-Step Disposal Protocol: From Benchtop to Pickup

Adherence to a systematic protocol is mandatory for ensuring compliance and safety. This process is governed by regulations from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[5][8]

Step 1: Utilize Appropriate Personal Protective Equipment (PPE)

Based on the compound's hazard profile, the following PPE is the minimum requirement when handling the waste solution:

  • Eye Protection: Chemical splash goggles meeting ANSI Z87.1 standards.[4]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).[4]

  • Body Protection: A flame-resistant lab coat and closed-toe shoes.[4]

Step 2: Select a Compatible Waste Container

The integrity of your waste containment is paramount.

  • Material Compatibility: Use a container made of a material chemically compatible with the waste. Borosilicate glass or high-density polyethylene (HDPE) are typically suitable.

  • Condition: The container must be in good condition, free from cracks or damage, and possess a secure, leak-proof screw cap.[5][6]

  • Headspace: Do not fill the container to more than 90% capacity. Leaving at least one inch of headspace allows for vapor expansion.[6]

Step 3: Accumulate Waste in a Satellite Accumulation Area (SAA)

The SAA is the designated location in your lab, at or near the point of waste generation, where waste is collected.[6][9]

  • Labeling is Immediate: As soon as the first drop of waste enters the container, it must be labeled.[7] The label must include:

    • The words "HAZARDOUS WASTE" .[9][10]

    • The full chemical names of all constituents (no formulas or abbreviations).[9]

    • The approximate percentage or concentration of each component.

    • The relevant hazard characteristics (e.g., "Combustible," "Irritant").[10]

  • Secure Closure: The container must be kept tightly closed at all times, except when you are actively adding waste.[6][9] A funnel left in the opening is a common but serious violation.

Step 4: Arrange for Final Disposal

Laboratory personnel are responsible for the temporary storage and handoff of the waste, not its ultimate disposal.

  • Full Container: Once the container reaches 90% capacity, it is considered "full."

  • Contact EH&S: Follow your institution's specific procedure to request a waste pickup from the Environmental Health & Safety (EH&S) department or equivalent office.[9]

  • Timely Removal: Full containers must be removed from the SAA promptly. EPA regulations mandate that a full container be moved from the SAA within three days.[6]

Disposal Decision Workflow

The following diagram outlines the critical decision points in the disposal process for 3-Ethoxy-1,2-propanediol-d5.

G cluster_prep Preparation & Hazard Assessment cluster_collection Waste Collection & Storage (SAA) cluster_disposal Final Disposition start Waste Generation: 3-Ethoxy-1,2-propanediol-d5 haz_assess Hazard Assessment: Consult SDS of parent compound start->haz_assess ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) classify Classify Waste: Non-Halogenated Organic Liquid (Hazardous)[5] haz_assess->classify container Select Compatible Container (Glass or HDPE, Screw Cap) label_container Immediately Affix 'HAZARDOUS WASTE' Label with all constituents listed ppe->container container->label_container add_waste Add Waste to Container (Keep closed when not in use) label_container->add_waste storage Store in designated SAA with Secondary Containment add_waste->storage check_full Container >90% Full? request_pickup Arrange for Pickup by Institutional EH&S Dept. check_full->request_pickup Yes continue_use Continue Accumulation in SAA check_full->continue_use No ehs_disposal EH&S Transports to Licensed Disposal Facility (e.g., Incineration)[11] request_pickup->ehs_disposal

Sources

Handling

Personal protective equipment for handling 3-Ethoxy-1,2-propanediol-d5

As a Senior Application Scientist, I approach the handling of 3-Ethoxy-1,2-propanediol-d5 not merely as a compliance exercise, but as a critical intersection of personnel safety and analytical integrity. While the baseli...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of 3-Ethoxy-1,2-propanediol-d5 not merely as a compliance exercise, but as a critical intersection of personnel safety and analytical integrity.

While the baseline safety profile of this compound is dictated by its non-deuterated analog (CAS 1874-62-0)[1], the -d5 isotopologue introduces stringent logistical requirements. Deuterated reagents are high-value, highly sensitive materials primarily used as NMR solvents, mass spectrometry standards, or mechanistic tracers[2]. Because this specific glycerol ether derivative is highly hygroscopic, atmospheric moisture poses a dual threat: it physically degrades the reagent and directly compromises its isotopic purity via rapid Hydrogen/Deuterium (H/D) exchange[2].

The following guide synthesizes hazard causality, self-validating handling protocols, and disposal logistics to ensure both operator safety and experimental success.

Chemical Profiling & Hazard Causality

To handle a chemical safely, you must understand why it behaves the way it does. 3-Ethoxy-1,2-propanediol is an amphiphilic molecule featuring a hydrophobic ethyl ether tail and a hydrophilic vicinal diol head.

  • H315 (Skin Irritation) & H319 (Serious Eye Irritation): The amphiphilic structure allows the molecule to act as a potent surfactant. Upon contact, it easily disrupts the lipid bilayers of cellular membranes in the epidermis and the cornea, leading to acute inflammation and irritation[1],[3].

  • H335 (Respiratory Irritation): Although it is a viscous liquid with a relatively high boiling point, aerosolization during vigorous transfer or heating generates volatile ether vapors that aggressively irritate the mucous membranes of the respiratory tract[3],[4].

Quantitative Data Summary

The following table summarizes the critical physical and hazard metrics for the baseline compound to inform your operational parameters[3],[4].

Property / Hazard MetricValue / SpecificationOperational Implication
CAS Number (Unlabeled) 1874-62-0Baseline identifier for SDS hazard matching.
Boiling Point 222 °CLow volatility at room temp, but hazardous if heated.
Density (at 25 °C) 1.063 g/mLSlightly denser than water; will sink before mixing.
Flash Point 110 °CCombustible liquid; keep away from open flames.
Solubility Fully miscibleReadily absorbs atmospheric moisture (hygroscopic).
GHS Hazard Codes H315, H319, H335Dictates strict dermal, ocular, and respiratory PPE.

Causality-Driven PPE Matrix

Standard laboratory PPE is insufficient for handling short-chain aliphatic ethers. Your protective equipment must be tailored to the specific permeation risks of the molecule[1],.

PPE CategorySpecificationCausal Justification
Eye Protection EN 166 compliant safety goggles or face shield.Prevents severe corneal lipid bilayer disruption (H319). Standard safety glasses with gaps are insufficient against aerosols.
Hand Protection EN 374 compliant impermeable gloves (Nitrile or Butyl rubber, >0.3mm thickness).Ethers can rapidly degrade standard latex. Impermeable nitrile prevents dermal absorption and subsequent tissue inflammation (H315).
Respiratory Type ABEK (EN 14387) respirator filter.Required only if local exhaust ventilation (fume hood) fails. Neutralizes organic vapors and prevents mucous membrane irritation (H335).
Body Protection Flame-retardant, anti-static lab coat.Minimizes systemic exposure and prevents particulate contamination of the highly sensitive deuterated reagent.

Operational Workflow: Isotopic Preservation & Handling

To preserve the -d5 label, this protocol utilizes a self-validating Schlenk line or glovebox methodology. The primary goal is to prevent H/D exchange driven by ambient humidity[5].

Step-by-Step Methodology:

  • Environmental Preparation: Bake all glassware (syringes, needles, reaction flasks) at 120 °C for >4 hours to eliminate adsorbed surface water. Transfer to a Schlenk line and cycle vacuum/Argon (H2O < 1 ppm) three times.

  • System Validation (Self-Validating Step): Before proceeding, observe the Schlenk line's oil bubbler. A steady outward bubbling confirms positive Argon pressure. If the bubbler is static or pulling inward, the system is compromised by atmospheric air; do not open the reagent.

  • Reagent Extraction: Using the validated positive pressure, insert an oven-dried needle through the PTFE septum of the 3-Ethoxy-1,2-propanediol-d5 vial. Withdraw the required volume slowly to avoid cavitation and aerosolization.

  • Transfer: Inject the liquid directly into the sealed reaction vessel under a continuous Argon counter-flow.

  • Storage: Immediately purge the headspace of the reagent vial with Argon, seal the septum tightly with Parafilm, and store at 4 °C in a dark, anhydrous desiccator[5].

Workflow A 1. Environmental Prep Purge System with Argon (H2O < 1 ppm) B 2. PPE Verification Don EN 374 Gloves, EN 166 Goggles, and Lab Coat A->B Establish Baseline Safety C 3. Reagent Extraction Use Oven-Dried Syringe Validate Positive Ar Pressure B->C Prevent Contamination D 4. Transfer & Reaction Inject into Sealed Vessel Avoid Atmospheric Exposure C->D Maintain Isotopic Purity E 5. Storage Seal with PTFE Septum Store at 4°C in Desiccator D->E Prevent H/D Exchange

Caption: Workflow for handling deuterated reagents under inert atmosphere to prevent isotopic degradation.

Spill Management & Disposal Plan

Because 3-Ethoxy-1,2-propanediol is fully miscible in water, spills can easily spread and contaminate laboratory surfaces[3].

Step-by-Step Methodology:

  • Assessment & Containment: Immediately assess the spill volume. For minor spills (<50 mL) inside a fume hood, proceed to step 2. For major spills (>50 mL) or spills outside ventilated areas, evacuate personnel, isolate the room's ventilation, and contact Environmental Health and Safety (EHS)[3].

  • Absorption: Don an ABEK respirator and EN 374 gloves. Surround and cover the spill with an inert, liquid-binding absorbent (e.g., diatomaceous earth, sand, or universal acid binders)[3]. Never use combustible materials like sawdust for ether-based spills.

  • Collection: Mechanically collect the saturated absorbent using non-sparking tools and place it into a chemically resistant, sealable polyethylene container.

  • Decontamination & Validation (Self-Validating Step): Wash the affected surface with copious amounts of water. Test the final wash water with universal pH indicator paper. A neutral pH (pH ~7) validates that the irritating diol has been successfully cleared from the surface.

  • Disposal: Label the sealed container strictly as "Halogen-Free Organic Waste." Do not allow the product to reach the sewage system[3]. Transfer to EHS for industrial combustion/incineration[1].

SpillResponse S Spill Detected: 3-Ethoxy-1,2-propanediol-d5 Q Volume > 50 mL or Poor Ventilation? S->Q Minor Minor Spill Protocol: 1. Don ABEK Respirator 2. Absorb with Diatomite 3. Wash with Water Q->Minor No Major Major Spill Protocol: 1. Evacuate Area 2. Call EHS 3. Isolate Ventilation Q->Major Yes Disp Disposal: Seal in Halogen-Free Organic Waste Container Minor->Disp Verify Neutral pH

Caption: Decision tree and procedural workflow for managing 3-Ethoxy-1,2-propanediol-d5 spills.

References

  • Safety Data Sheet: 3-Ethoxy-1,2-propanediol, Chemos GmbH & Co. KG.
  • Safety data sheet: 3-Ethoxy-1,2-propanediol CAS:1874-62-0, CPAchem Ltd.
  • 3-Ethoxy-1,2-propanediol 98 1874-62-0, Sigma-Aldrich.
  • China 3-ethoxy-1- 2-propanediol(CAS#1874-62-0) Manufacturer and Supplier, Xinchem.
  • NMR Solvents & Consumables, Cambridge Isotope Labor
  • Deuterated Solvents, Reagents, and Accessories, Otsuka / Cambridge Isotope Labor

Sources

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